Cyclohexanone
Description
This compound is a cyclic ketone that consists of cyclohexane bearing a single oxo substituent. It has a role as a human xenobiotic metabolite.
This compound (also known as oxocyclohexane, pimelic ketone, ketohexamethylene, cyclohexyl ketone or ketocyclohexane) is a six-carbon cyclic molecule with a ketone functional group. It is a colorless, oily liquid with an acetone-like smell.
This compound is a natural product found in Gymnodinium nagasakiense, Zingiber mioga, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
cyclohexanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIVVAPYMSGYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Record name | CYCLOHEXANONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CYCLOHEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-41-2 | |
| Record name | Cyclohexanone, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6020359 | |
| Record name | Cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexanone appears as a colorless to pale yellow liquid with a pleasant odor. Less dense than water. Flash point 111 °F. Vapors heavier than air. Used to make nylon, as a chemical reaction medium, and as a solvent., Liquid; NKRA, Water-white to pale-yellow liquid with a peppermint- or acetone-like odor; [NIOSH], Liquid, COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., Oily liquid; odour reminiscent of peppermint and acetone, Water-white to pale-yellow liquid with a peppermint- or acetone-like odor. | |
| Record name | CYCLOHEXANONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexanone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
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| Record name | Cyclohexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/139 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cyclohexanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003315 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOHEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Cyclohexanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1032/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | CYCLOHEXANONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/93 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexanone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
312.1 °F at 760 mmHg (NTP, 1992), 155.6 °C @ 760 MM HG; 132.5 °C @ 400 MM HG; 110.3 °C @ 200 MM HG; 90.4 °C @ 100 MM HG; 77.5 °C @ 60 MM HG; 67.8 °C @ 40 MM HG; 52.5 °C @ 20 MM HG; 38.7 °C @ 10 MM HG; 26.4 °C @ 5 MM HG; 1.4 °C @ 1.0 MM HG, 154.00 to 156.00 °C. @ 760.00 mm Hg, 156 °C, 312 °F | |
| Record name | CYCLOHEXANONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexanone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02060 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOHEXANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclohexanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003315 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOHEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXANONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/93 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexanone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
111 °F (NTP, 1992), 44 °C, 111 °F (44 °C) (closed cup), 44 °C c.c., 146 °F, 111 °F | |
| Record name | CYCLOHEXANONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/139 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYCLOHEXANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYCLOHEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXANONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/93 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexanone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
50 to 100 mg/mL at 64 °F (NTP, 1992), SOLUBILITY OF WATER IN CYCLOHEXANONE: 87 G/L AT 20 °C., 150 G/L IN WATER @ 10 °C; 50 G/L IN WATER @ 30 °C, SOL IN ACETONE; ETHYL ETHER; ETHANOL; WATER, SOLUBLE IN ALCOHOL, ETHER, AND OTHER COMMON ORGANIC SOLVENTS, 25 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7, water; ether; chloroform; organic solvents, Miscible at room temperature (in ethanol), 15% | |
| Record name | CYCLOHEXANONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexanone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02060 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOHEXANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclohexanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003315 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOHEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Cyclohexanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1032/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Cyclohexanone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.945 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9421 @ 25 °C/4 °C; 0.9478 @ 20 °C/4 °C, Relative density (water = 1): 0.95, 0.947-0.950, 0.95 | |
| Record name | CYCLOHEXANONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOHEXANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYCLOHEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Cyclohexanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1032/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | CYCLOHEXANONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/93 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexanone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (air= 1), Relative vapor density (air = 1): 3.4, 3.4 | |
| Record name | CYCLOHEXANONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOHEXANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYCLOHEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXANONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Vapor Pressure |
5.2 mmHg at 77 °F ; 10 mmHg at 101.7 °F (NTP, 1992), 5.0 [mmHg], 5 mm Hg at 26.4 °C, Vapor pressure, Pa at 20 °C: 500, 5 mmHg | |
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Color/Form |
OILY LIQUID, WATER-WHITE TO PALE YELLOW LIQUID, Water-white to pale-yellow liquid ... | |
CAS No. |
108-94-1, 9003-41-2 | |
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Melting Point |
3 °F (NTP, 1992), -31 °C, -32.1 °C, -49 °F | |
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Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Chemical Properties of Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexanone, a cyclic ketone with the molecular formula C6H10O, is a pivotal organic compound with extensive applications in the chemical and pharmaceutical industries.[1] Its unique structural and electronic properties govern its reactivity and utility as a versatile solvent and a key intermediate in the synthesis of various polymers, pharmaceuticals, and other high-value chemicals. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its structure, physicochemical characteristics, and key chemical transformations. Detailed experimental protocols for its synthesis and characteristic reactions are provided, along with a summary of its spectroscopic signature. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis.
Molecular Structure and Properties
This compound consists of a six-membered carbon ring with a carbonyl functional group.[2] The presence of the ketone group makes the molecule polar and susceptible to nucleophilic attack at the carbonyl carbon.[3] The cyclohexane ring typically adopts a chair conformation to minimize steric strain.[4]
Physicochemical Properties
This compound is a colorless to pale yellow oily liquid with a characteristic peppermint or acetone-like odor.[1][5] It is miscible with most common organic solvents and slightly soluble in water.[6] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C6H10O | [1] |
| Molar Mass | 98.14 g/mol | [1] |
| Appearance | Colorless to pale yellow oily liquid | [1][5] |
| Odor | Peppermint and acetone-like | [1][5] |
| Density | 0.9478 g/mL at 25 °C | [6] |
| Melting Point | -47 °C | [1][6] |
| Boiling Point | 155.65 °C | [6] |
| Flash Point | 44 °C (111 °F) | [1] |
| Water Solubility | 8.6 g/100 mL at 20 °C | [6] |
| Refractive Index (n_D^20) | 1.4507 | [1] |
| Vapor Pressure | 5.2 mmHg at 25 °C | [1] |
Spectroscopic Analysis
The structure of this compound can be elucidated and confirmed using various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically appearing around 1715 cm⁻¹.[2] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) distinguishes it from its corresponding alcohol, cyclohexanol.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound shows two multiplets corresponding to the α- and β-protons to the carbonyl group. The α-protons are deshielded due to the electron-withdrawing effect of the carbonyl group and appear further downfield.[7] The ¹³C NMR spectrum exhibits a characteristic peak for the carbonyl carbon in the range of 200-220 ppm.[7]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 98.[8] Common fragmentation patterns include the loss of ethylene (C₂H₄) and the formation of a characteristic base peak at m/z 55.[9]
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Feature | Wavenumber (cm⁻¹) / Chemical Shift (ppm) / m/z | Reference(s) |
| IR Spectroscopy | C=O Stretch | ~1715 | [2] |
| C-H Stretch (sp³) | 2850-2960 | ||
| ¹H NMR Spectroscopy | α-protons (4H) | ~2.3 ppm | [7] |
| β, γ-protons (6H) | ~1.7-1.9 ppm | [7] | |
| ¹³C NMR Spectroscopy | C=O | ~212 ppm | [10] |
| α-CH₂ | ~42 ppm | [10] | |
| β-CH₂ | ~27 ppm | [10] | |
| γ-CH₂ | ~25 ppm | [10] | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | 98 | [8] |
| Base Peak | 55 | [9] | |
| Major Fragments | 83, 70, 69, 42 | [9] |
Chemical Reactions and Experimental Protocols
This compound undergoes a variety of chemical reactions characteristic of ketones, making it a versatile building block in organic synthesis. Key reactions include oxidation, reduction, enolate formation, and condensation reactions.
Oxidation of Cyclohexanol to this compound
The oxidation of the secondary alcohol, cyclohexanol, is a common laboratory method for the synthesis of this compound.[1]
-
Preparation of Oxidizing Solution: In a beaker, dissolve 12.5 g of sodium dichromate dihydrate in 60 mL of water. With continuous stirring, slowly add 11 g (6 mL) of concentrated sulfuric acid. Allow the mixture to cool to room temperature.
-
Reaction Setup: Place 6 g of cyclohexanol in a 100 mL conical flask.
-
Oxidation: Add the prepared dichromate solution to the cyclohexanol in one portion, swirling to ensure thorough mixing.
-
Temperature Control: Monitor the temperature of the reaction mixture. If it rises to 55 °C, cool the flask in a cold water bath to maintain the temperature between 55 and 60 °C.
-
Reaction Completion: Once the exothermic reaction subsides, let the mixture stand for 1 hour with occasional swirling.
-
Work-up: Pour the mixture into a round-bottom flask and add 60 mL of water. Distill the mixture until approximately 30 mL of distillate (containing this compound and water) is collected.
-
Purification: Saturate the distillate with sodium chloride. Separate the organic layer (this compound) and extract the aqueous layer twice with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the ether by distillation to obtain pure this compound.
Caption: Workflow for the oxidation of cyclohexanol to this compound.
Reduction of this compound to Cyclohexanol
This compound can be readily reduced to cyclohexanol using various reducing agents, such as sodium borohydride (NaBH₄).[11]
-
Reaction Setup: In a round-bottom flask, dissolve 7.6 g of this compound in 200 mL of water.
-
Addition of Base: Add 1.55 g of sodium hydroxide pellets and stir until dissolved.
-
Reduction: Slowly add 1.33 g of sodium borohydride to the solution.
-
Heating: After 5 minutes, attach a reflux condenser and heat the mixture on a steam bath to near 100 °C for 30 minutes with continued stirring.
-
Work-up: Cool the flask in an ice bath and transfer the contents to a separatory funnel.
-
Extraction: Extract the aqueous solution twice with 100 mL portions of diethyl ether.
-
Purification: Combine the ether extracts, dry over anhydrous sodium sulfate, and remove the ether by distillation to obtain cyclohexanol.
Caption: Workflow for the reduction of this compound to cyclohexanol.
Formation of this compound Oxime
This compound reacts with hydroxylamine to form this compound oxime, an important intermediate in the synthesis of caprolactam, the precursor to Nylon 6.[12]
-
Preparation of Hydroxylamine Solution: Dissolve 2.5 g of hydroxylamine hydrochloride and 4 g of crystallized sodium acetate in 10 mL of water.
-
Reaction: Warm the solution to approximately 40 °C and add 2.5 g of this compound.
-
Crystallization: Stir the mixture vigorously. After a few minutes, this compound oxime will separate as a crystalline solid.
-
Isolation: Cool the reaction mixture in an ice bath, filter the solid product, and wash it with a small amount of cold water.
-
Purification: Recrystallize the crude product from petroleum ether (b.p. 60-80 °C) to obtain pure this compound oxime.
Caption: Workflow for the synthesis of this compound oxime.
Aldol Condensation
This compound can undergo a base-catalyzed aldol condensation with itself or other carbonyl compounds.[13] The reaction involves the formation of an enolate ion which then acts as a nucleophile.[14]
Caption: Signaling pathway for the base-catalyzed aldol condensation of this compound.
Applications in Research and Drug Development
This compound's reactivity and solvent properties make it a valuable compound in various industrial and research settings.
-
Polymer Synthesis: The vast majority of this compound produced is used as a precursor in the manufacture of Nylon 6 and Nylon 6,6.[15]
-
Solvent: It is an effective solvent for a wide range of organic compounds, including resins, lacquers, and dyes.[12]
-
Chemical Synthesis: In the pharmaceutical industry, the this compound moiety is a common structural motif in various drug molecules and serves as a starting material for the synthesis of more complex pharmaceutical intermediates.[16]
-
Other Applications: It is also used in the production of herbicides, insecticides, and as an additive in various formulations.[15]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. It can cause irritation to the skin, eyes, and respiratory tract.[17] Proper personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical.[18]
Conclusion
This technical guide has provided a detailed overview of the fundamental chemical properties of this compound. Its well-defined structure, predictable reactivity, and versatile applications underscore its importance in modern chemistry and drug development. The provided experimental protocols and spectroscopic data serve as a practical resource for scientists and researchers working with this essential chemical compound.
References
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- 2. IR Spectrum Of this compound | bartleby [bartleby.com]
- 3. scribd.com [scribd.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Solved LAB REPORT SO FAR: Experiment: Oxidation of | Chegg.com [chegg.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
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- 8. researchgate.net [researchgate.net]
- 9. massbank.eu [massbank.eu]
- 10. bmse000405 this compound at BMRB [bmrb.io]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Aldol Condensation of this compound: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 14. m.youtube.com [m.youtube.com]
- 15. rsc.org [rsc.org]
- 16. prepchem.com [prepchem.com]
- 17. benchchem.com [benchchem.com]
- 18. scribd.com [scribd.com]
The Genesis of a Ketone: A Technical Guide to the History and Synthesis of Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Cyclohexanone, a ubiquitous six-carbon cyclic ketone, serves as a cornerstone in modern organic synthesis and is a critical precursor in the production of polymers like nylon. Its journey from an obscure electrolysis product to a bulk chemical commodity is a story of evolving chemical ingenuity. This in-depth technical guide explores the historical milestones of its discovery and delves into the core methodologies of its synthesis, providing detailed experimental protocols and comparative data for researchers and industry professionals.
A Historical Overview: From "Hydrophenoketone" to Industrial Staple
The first documented encounter with what we now know as this compound occurred in 1888 at the hands of German chemist Edmund Drechsel. While studying the alternating current electrolysis of aqueous phenol solutions, he isolated a new compound he named "hydrophenoketone." Drechsel correctly postulated that phenol was first hydrogenated to cyclohexanol, which was subsequently oxidized to the corresponding ketone.
A significant, albeit related, early contribution came from the Nobel laureate Otto Wallach. In 1906, Wallach and his collaborator, A. Blumann, published the first synthesis of 2-methylthis compound through the oxidation of 2-methylcyclohexanol. This work on a substituted analog of this compound was instrumental in advancing the understanding of alicyclic chemistry and demonstrated a fundamental transformation that remains relevant today.
The 20th century witnessed the ascent of this compound from a laboratory curiosity to an industrial chemical of immense importance, largely driven by the burgeoning polymer industry. The development of large-scale production methods was crucial for meeting the demand for nylon precursors.
Key Synthesis Methodologies
The synthesis of this compound can be broadly categorized into industrial-scale production and laboratory-scale preparations. Industrial routes prioritize cost-effectiveness and efficiency, starting from readily available feedstocks like cyclohexane and phenol. Laboratory methods, on the other hand, often focus on versatility and the use of more specialized reagents for smaller-scale, high-purity applications.
Industrial Production Processes
The two dominant industrial methods for this compound production are the oxidation of cyclohexane and the hydrogenation of phenol.
1. Oxidation of Cyclohexane
This is the most prevalent industrial route, where cyclohexane is oxidized with air in the presence of a catalyst.
-
Process Description: The process is typically carried out in the liquid phase at elevated temperatures (150-160°C) and pressures (8-15 atm). Cobalt salts, such as cobalt naphthenate, are commonly employed as catalysts. The initial oxidation product is a mixture of cyclohexanol and this compound, often referred to as "KA oil" (ketone-alcohol oil). To maximize the yield of this compound, the cyclohexanol in the KA oil is subsequently dehydrogenated, typically in the vapor phase over a zinc or copper-based catalyst. The overall conversion of cyclohexane is kept low (around 4-10%) to maintain high selectivity and prevent the formation of by-products.
-
Reaction Pathway:
-
Oxidation of Cyclohexane: C₆H₁₂ + O₂ → C₆H₁₁OH + C₆H₁₀O + H₂O
-
Dehydrogenation of Cyclohexanol: C₆H₁₁OH → C₆H₁₀O + H₂
-
2. Hydrogenation of Phenol
The selective hydrogenation of phenol offers a more direct route to this compound and is known for its high selectivity.
-
Process Description: This process can be carried out in either the liquid or gas phase. Palladium-based catalysts, often supported on carbon (Pd/C) or alumina, are widely used. In the liquid-phase process, the reaction is typically conducted at temperatures of 140-170°C and pressures of 1-10 atm. The gas-phase process operates at higher temperatures (150-200°C). One of the key challenges is to prevent the over-hydrogenation of this compound to cyclohexanol.
-
Reaction Pathway: C₆H₅OH + 2H₂ → C₆H₁₀O
Quantitative Data Summary
The following tables provide a comparative overview of the key quantitative parameters for the principal industrial and laboratory synthesis methods of this compound.
Table 1: Industrial Synthesis Methods of this compound
| Parameter | Cyclohexane Oxidation | Phenol Hydrogenation (Liquid Phase) | Phenol Hydrogenation (Gas Phase) |
| Starting Material | Cyclohexane | Phenol | Phenol |
| Primary Reagent | Air |
Cyclohexanone reaction mechanisms for beginners.
An In-Depth Guide to Core Reaction Mechanisms of Cyclohexanone for Researchers and Drug Development Professionals
This compound is a versatile six-carbon cyclic ketone that serves as a fundamental building block in organic synthesis. Its carbonyl group and adjacent α-carbons provide multiple reaction sites, allowing for a wide array of chemical transformations. This guide provides a detailed overview of four core reaction mechanisms involving this compound: Aldol Condensation, the Wittig Reaction, Baeyer-Villiger Oxidation, and Enamine Synthesis. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth mechanisms, detailed experimental protocols, and quantitative data to facilitate practical application.
Aldol Condensation
The aldol condensation is a cornerstone carbon-carbon bond-forming reaction. In the presence of a base or acid, this compound can react with itself or another carbonyl-containing compound to form a β-hydroxy ketone, which can then dehydrate to yield an α,β-unsaturated ketone.[1] This reaction is crucial for synthesizing more complex molecular architectures.[1]
Mechanism
The base-catalyzed mechanism begins with the deprotonation of an α-carbon of this compound by a hydroxide ion to form a resonance-stabilized enolate.[2] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second this compound molecule.[2] Subsequent protonation of the resulting alkoxide by water yields the aldol addition product.[2] Under heating or acidic/basic conditions, this product readily undergoes dehydration to form a more stable, conjugated α,β-unsaturated ketone.[3]
Experimental Protocol: Self-Condensation of this compound
The following is a general procedure for the base-catalyzed self-condensation of this compound.
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and 95% ethanol (EtOH).
-
Base Addition : While stirring, add an aqueous solution of sodium hydroxide (NaOH) to the flask.[4]
-
Reaction : Stir the mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). If precipitation of the product does not occur, gently heat the mixture using a steam bath for 10-15 minutes.[4]
-
Isolation : Once the reaction is complete, cool the mixture in an ice bath to ensure complete precipitation of the product.[5]
-
Purification : Collect the solid product by vacuum filtration. Wash the crystals sequentially with cold water, cold 4% acetic acid in ethanol, and finally with cold 95% ethanol.[4]
-
Drying : Dry the purified product in an oven at approximately 100°C to remove residual solvent.[4]
-
Characterization : Determine the yield and characterize the product by melting point analysis and spectroscopy (IR, NMR).
Quantitative Data
| Catalyst | Reactant 2 | Temp (°C) | Time (h) | Yield (%) | Reference |
| NaOH | Benzaldehyde | RT | 0.25 | 76.5 | [6] |
| Mg/Al mixed oxide | Furfural | 80 | 2 | >90 | [1] |
| TiO₂/solid base | This compound | 120 | 2 | 29.11 (Conversion) | [7] |
Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from carbonyl compounds. It involves the reaction of an aldehyde or ketone with a phosphorus ylide (the Wittig reagent).[8] This reaction is highly versatile for creating a carbon-carbon double bond with excellent regiocontrol.[9]
Mechanism
The mechanism begins with the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of this compound.[9] This attack can proceed through a [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane.[10][11] This intermediate is unstable and rapidly decomposes in a reverse [2+2] cycloaddition to yield the final alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[9]
Experimental Protocol: Synthesis of Methylenecyclohexane
This protocol is adapted for the reaction of this compound with methylenetriphenylphosphorane.
Part A: Preparation of the Wittig Reagent (Ylide) [12]
-
Setup : Under an inert atmosphere (e.g., nitrogen), add methyltriphenylphosphonium bromide to a dry Schlenk flask with a magnetic stir bar.
-
Solvent Addition : Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension.
-
Base Addition : Cool the suspension to 0°C in an ice bath. Slowly add potassium tert-butoxide (t-BuOK) portion-wise.
-
Ylide Formation : Stir the mixture at 0°C for 30 minutes and then at room temperature for at least 1 hour. The formation of an orange-red color indicates the ylide has formed.[12]
Part B: Reaction with this compound [12]
-
Setup : In a separate dry flask under an inert atmosphere, dissolve this compound in anhydrous THF and cool to 0°C.
-
Addition : Slowly add the freshly prepared ylide solution from Part A to the stirred this compound solution via cannula or syringe.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by TLC.[12]
-
Workup : Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the methylenecyclohexane.[12]
Quantitative Data
| Ketone | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-Methylthis compound | t-BuOK | THF | 2-24 | >85 | [12] |
| Sterically Hindered Ketones | t-BuOK | Ether/Benzene | 0.5-48 | 90-96 | [12] |
| 9-Anthraldehyde | NaOH (aq) | Dichloromethane | 0.17 | - | [13] |
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid or peroxide as the oxidant.[14] For this compound, this reaction yields ε-caprolactone, an important monomer for polymer production.[15]
Mechanism
The reaction is initiated by the protonation of the ketone's carbonyl oxygen by the peroxyacid, which enhances the carbonyl carbon's electrophilicity.[16] The peroxyacid then performs a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.[14] This is followed by a concerted rearrangement where one of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent oxygen of the peroxide bond, displacing a stable carboxylate leaving group.[14] This migration is the rate-determining step. Finally, deprotonation of the resulting oxocarbenium ion yields the lactone.[14]
Experimental Protocol: Oxidation with Oxone
This protocol describes the synthesis of ε-caprolactone from 3-methylthis compound using Oxone as the oxidant and can be adapted for this compound.[17]
-
Setup : Prepare a suspension of humidified silica gel (or acidic Al₂O₃) in dichloromethane (CH₂Cl₂) in a flask with vigorous stirring.[17]
-
Reagent Addition : Add Oxone (2KHSO₅·KHSO₄·K₂SO₄), followed by this compound, to the suspension at room temperature.[17]
-
Reaction : Maintain the reaction under these conditions for 24 hours, monitoring by TLC.
-
Workup : After the reaction, filter the solid and wash it with CH₂Cl₂. Wash the organic phase with a sodium bicarbonate (NaHCO₃) solution and then dry it with anhydrous sodium sulfate (Na₂SO₄).[17]
-
Isolation : Remove the solvent by rotary evaporation to yield the crude lactone product.[17]
Quantitative Data
| Oxidant | Catalyst / System | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| H₂O₂ | Sn-zeolite beta | 60 | 6 | 96.57 (cyclopentanone) | - | [18] |
| Oxone | Humidified Al₂O₃ / CH₂Cl₂ | RT | 24 | - | - | [17] |
| O₂/Benzaldehyde | Fe-Sn-O | 60 | 5 | 98.96 | 83.36 | [19] |
| Per-C₁₀ acid | Toluene | 45-55 | 4 | - | High (Oligomers) | [15] |
Enamine Synthesis
Enamine synthesis involves the reaction of a ketone with a secondary amine (like pyrrolidine or morpholine) to form an enamine.[20] Enamines are valuable synthetic intermediates, serving as nucleophilic equivalents of ketone enolates that can react with electrophiles under milder conditions.[21]
Mechanism
The mechanism is acid-catalyzed and begins with the protonation of the carbonyl oxygen, increasing its electrophilicity.[22] The secondary amine then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A proton transfer from the nitrogen to the oxygen creates a better leaving group (water).[22] The lone pair on the second nitrogen atom then helps to expel the water molecule, forming an iminium ion.[23] Finally, a base (which can be another amine molecule) removes a proton from the α-carbon, and the electrons form the carbon-carbon double bond of the enamine, regenerating the acid catalyst.[22][23]
Experimental Protocol: Synthesis of 1-(Cyclohex-1-en-1-yl)pyrrolidine
This protocol describes the formation of an enamine from this compound and pyrrolidine.[24]
-
Setup : Combine this compound, pyrrolidine, a catalytic amount of p-toluenesulfonic acid, and toluene in a round-bottom flask.[24]
-
Water Removal : Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to a vigorous boil. The water formed during the condensation reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.[21][24]
-
Reaction Monitoring : Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.
-
Isolation : Once the reaction is complete, cool the mixture. The enamine product is often used immediately in the next synthetic step without isolation.[24] If isolation is required, the solvent can be removed under reduced pressure. The reaction must be conducted with the rigorous exclusion of water to prevent hydrolysis back to the ketone.[25]
General Workflow for this compound Reactions
References
- 1. Aldol Condensation of this compound: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 2. vaia.com [vaia.com]
- 3. youtube.com [youtube.com]
- 4. amherst.edu [amherst.edu]
- 5. webassign.net [webassign.net]
- 6. Organic Chemistry Labs: Preparation of Aldol Condensation Product [ochemisty.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 15. Oxidation of this compound with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 17. periodicoscientificos.ufmt.br [periodicoscientificos.ufmt.br]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Enamine Formation [www2.chemistry.msu.edu]
- 21. benchchem.com [benchchem.com]
- 22. youtube.com [youtube.com]
- 23. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]
- 24. chemistry-online.com [chemistry-online.com]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the Spectroscopic Analysis of Cyclohexanone
This technical guide provides a comprehensive overview of the fundamental spectroscopic techniques used for the structural elucidation and analysis of cyclohexanone (C₆H₁₀O). Intended for researchers, scientists, and professionals in drug development, this document details the interpretation of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) data. It includes detailed experimental protocols, tabulated spectral data for easy reference, and graphical representations of analytical workflows and fragmentation pathways.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations[1]. In this compound, a cyclic ketone, the most telling absorption is that of the carbonyl (C=O) group[2][3].
Interpretation of this compound IR Spectrum
The IR spectrum of this compound is dominated by a strong, sharp absorption peak characteristic of a saturated aliphatic ketone[2]. The primary vibrational modes observed are:
-
C=O Stretch: A very strong and sharp peak appears around 1710-1715 cm⁻¹, confirming the presence of a ketone functional group. Its position indicates a non-conjugated carbonyl system within a six-membered ring[1][2].
-
C-H Stretch: Peaks corresponding to the stretching vibrations of sp³ hybridized C-H bonds are observed just below 3000 cm⁻¹[4].
-
CH₂ Bending: The scissoring vibration of the methylene (CH₂) groups in the ring gives rise to a distinct peak around 1450 cm⁻¹[1].
Tabulated IR Data
| Vibrational Mode | Absorption Range (cm⁻¹) | Intensity | Notes |
| C=O Stretch | 1710 - 1715 | Strong | Characteristic of a saturated cyclic ketone[1][2]. |
| sp³ C-H Stretch | 2850 - 2960 | Strong | Aliphatic C-H bonds in the cyclohexane ring[4]. |
| CH₂ Scissoring | ~1450 | Medium | Bending vibration of the ring methylenes[1]. |
| C-O Stretch | ~1260 | Medium | Single bond stretch between carbon and oxygen[1]. |
| C-C Stretch | ~1180 | Weak | Carbon-carbon bond stretching in the ring[1]. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument's software will automatically perform a Fourier transform on the interferogram to produce the final IR spectrum. The previously recorded background spectrum is subtracted from the sample spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the molecular symmetry of this compound, the spectrum is simplified, revealing three unique proton environments and four unique carbon environments.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound displays three distinct multiplets corresponding to the protons at the α, β, and γ positions relative to the carbonyl group. The electron-withdrawing effect of the carbonyl oxygen deshields adjacent protons, causing them to appear further downfield (at a higher chemical shift)[4].
-
α-protons (C2/C6): These four protons are closest to the carbonyl group and are the most deshielded, appearing as a triplet around 2.3 ppm.
-
β-protons (C3/C5): These four protons are in the middle, appearing as a multiplet around 1.8 ppm.
-
γ-protons (C4): These two protons are furthest from the carbonyl group and are the most shielded, appearing as a multiplet around 1.7 ppm.
Tabulated ¹H NMR Data
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| α-H (C2, C6) | ~2.3 | Triplet | 4H | Most deshielded due to proximity to the electron-withdrawing C=O group[4]. |
| β-H (C3, C5) | ~1.8 | Multiplet | 4H | Intermediate chemical shift[5]. |
| γ-H (C4) | ~1.7 | Multiplet | 2H | Most shielded protons, furthest from the C=O group[4]. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton. Due to symmetry, four distinct signals are observed for this compound.
-
Carbonyl Carbon (C1): The carbonyl carbon is significantly deshielded and appears far downfield, typically above 200 ppm, which is a key indicator of a ketone or aldehyde[4].
-
Aliphatic Carbons (C2-C6): The remaining three signals correspond to the α, β, and γ carbons, with the α-carbon being the most deshielded of the aliphatic carbons[4][5].
Tabulated ¹³C NMR Data
| Carbon Position | Chemical Shift (δ, ppm) | Notes |
| C1 (C=O) | ~211 | Highly deshielded, characteristic of a ketone[4][5]. |
| C2, C6 (α-C) | ~42 | Adjacent to the carbonyl group[5]. |
| C3, C5 (β-C) | ~27 | Beta to the carbonyl group[5]. |
| C4 (γ-C) | ~25 | Gamma to the carbonyl group[5]. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent and shimmed to optimize the homogeneity of the magnetic field[6].
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard one-pulse sequence. A 90° pulse angle and a relaxation delay of 1-5 seconds are typical[7].
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope[7].
-
Data Processing: Apply a Fourier transform to the raw Free Induction Decay (FID) data. The resulting spectra are then phased and baseline-corrected. Chemical shifts are referenced to the TMS signal[7].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Under electron ionization (EI), this compound undergoes characteristic fragmentation.
Interpretation of this compound Mass Spectrum
The mass spectrum of this compound shows a clear molecular ion peak (M⁺˙) corresponding to its molecular weight. The fragmentation is dominated by cleavages adjacent to the carbonyl group (α-cleavage), a common pathway for ketones[8][9].
-
Molecular Ion (M⁺˙): The peak at a mass-to-charge ratio (m/z) of 98 corresponds to the intact molecule, confirming its molecular weight[10][11].
-
Base Peak: For saturated cyclic ketones like this compound, a characteristic fragmentation pathway leads to a highly stable species at m/z 55, which is typically the most abundant ion (the base peak)[8][12].
-
Other Fragments: Other significant fragments can be observed at m/z values of 69 and 42, resulting from various bond cleavages and rearrangements within the ring[11].
Tabulated Mass Spectrometry Data
| m/z | Proposed Fragment Identity | Relative Abundance | Notes |
| 98 | [C₆H₁₀O]⁺˙ (Molecular Ion) | Moderate | Corresponds to the molecular weight of this compound[11]. |
| 69 | [M - C₂H₅]⁺ or [M - CHO]⁺ | Moderate | Result of ring cleavage[11]. |
| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | 100% (Base Peak) | A characteristic and highly stable fragment for cyclic ketones[8][12]. |
| 42 | [C₃H₆]⁺ or [C₂H₂O]⁺˙ | High | Result of further fragmentation[11]. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250°C[13]. The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5ms)[12]. A temperature program is used to separate the analyte from any impurities (e.g., start at 70°C, then ramp at 10°C/min to 250°C)[12].
-
Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation[12].
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Data Analysis: A detector records the abundance of each ion. The software generates a mass spectrum for the GC peak corresponding to this compound. The resulting fragmentation pattern is compared against spectral libraries (e.g., NIST) for confirmation[12].
Visualized Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the analytical processes and molecular behaviors discussed.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
References
- 1. A Comprehensive Analysis of this compound IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 2. IR Spectrum Of this compound | bartleby [bartleby.com]
- 3. proprep.com [proprep.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bmse000405 this compound at BMRB [bmrb.io]
- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 7. benchchem.com [benchchem.com]
- 8. GCMS Section 6.11.2 [people.whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. massbank.eu [massbank.eu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of Cyclohexanone for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of cyclohexanone, a vital organic compound in research and industrial settings. Its utility as a solvent and a key intermediate in the synthesis of various materials, including pharmaceuticals and polymers, necessitates a thorough understanding of its characteristics for safe and effective laboratory use.[1][2][3]
Core Physical and Chemical Properties
This compound, with the chemical formula C₆H₁₀O, is a six-carbon cyclic ketone.[4][5] It typically appears as a colorless to pale yellow oily liquid with a characteristic peppermint or acetone-like odor.[5][6][7] Over time, samples may develop a pale yellow color.[4] The following tables summarize its key quantitative properties for easy reference.
Table 1: General and Physical Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₆H₁₀O | [5][7] |
| Molar Mass | 98.15 g/mol | [4][5][8] |
| Appearance | Colorless to pale yellow liquid | [5][6][7] |
| Odor | Peppermint or acetone-like | [5][6][8] |
| Density | 0.9478 g/mL at 20 °C | [4][8][9] |
| Melting Point | -47 °C (-53 °F; 226 K) | [4][9][10][11] |
| Boiling Point | 155.65 °C (312.17 °F; 428.80 K) | [4][8][9][10] |
| Refractive Index (n²⁰/D) | 1.450 | [10][12] |
| Vapor Pressure | 3.4 - 5 mmHg at 20 °C | [8][10] |
| Vapor Density | 3.4 (vs air) | [10][12] |
Table 2: Solubility and Thermodynamic Properties
| Property | Value | Notes |
| Solubility in Water | 8.6 g/100 mL at 20 °C | Slightly soluble.[4][8][9] |
| Solubility in Organic Solvents | Miscible | Miscible with common solvents like ethanol, ether, acetone, and toluene.[4][8][9][11] |
| Flash Point | 44 °C (111 °F) | Classified as a flammable liquid.[8][9][13] |
| Autoignition Temperature | 420 °C (788 °F) | [13][14] |
| Explosion Limits | 1.1% - 9.4% by volume in air | [15][16] |
| Heat of Vaporization | 45.1 kJ/mol | [9] |
Key Synthetic Pathways
This compound is a critical intermediate, primarily in the production of precursors for Nylon 6 and Nylon 6,6.[3][4] Understanding its synthesis is crucial for professionals in drug development and polymer science who rely on high-purity grades of this compound.[1] The two main industrial production routes are the oxidation of cyclohexane and the hydrogenation of phenol.[4][5]
References
- 1. nbinno.com [nbinno.com]
- 2. alphachem.biz [alphachem.biz]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]
- 6. This compound | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solventis.net [solventis.net]
- 8. This compound - Sciencemadness Wiki [sciencemadness.org]
- 9. grokipedia.com [grokipedia.com]
- 10. This compound CAS#: 108-94-1 [m.chemicalbook.com]
- 11. This compound | Fisher Scientific [fishersci.be]
- 12. This compound 99.8 108-94-1 [sigmaaldrich.com]
- 13. petrocheme.com [petrocheme.com]
- 14. univarsolutions.com [univarsolutions.com]
- 15. This compound: Physical properties | Michael Pilgaard's Web Chemistry [pilgaard.info]
- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Cyclohexanone CAS number and molecular structure.
An In-depth Technical Guide to Cyclohexanone
Abstract
This compound (CAS No: 108-94-1) is a six-carbon cyclic ketone that serves as a critical intermediate in the chemical industry and a versatile solvent.[1][2] This colorless, oily liquid, with an odor reminiscent of peppermint or acetone, is a foundational precursor for the synthesis of nylons and finds extensive application in the pharmaceutical, coatings, and adhesives industries.[3][4][5] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, primary synthesis methodologies, key chemical reactions, and safety protocols, tailored for professionals in research, development, and chemical manufacturing.
Molecular Structure and Identification
This compound's structure consists of a six-carbon aliphatic ring with a single ketone functional group.[4][6] The molecule's formal chemical name is cyclohexan-1-one.
Caption: Molecular Structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 108-94-1 | [1][2][7][8][9] |
| Molecular Formula | C₆H₁₀O | [2][3][4][7] |
| Molecular Weight | 98.14 g/mol | [7][9] |
| IUPAC Name | This compound | |
| Synonyms | Pimelic ketone, Sextone, Anone, Ketohexamethylene | [1][2][4][5] |
| InChI Key | JHIVVAPYMSGYDF-UHFFFAOYSA-N | [8] |
| SMILES | O=C1CCCCC1 | [8] |
| EINECS Number | 203-631-1 | [8][9] |
Physicochemical Properties
This compound is a liquid at standard temperature and pressure. It is slightly soluble in water but miscible with most common organic solvents.[2][6] Over time, samples may develop a pale yellow color.[4][6]
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless to pale yellow oily liquid | [2][4] |
| Odor | Peppermint and acetone-like | [4][5][9] |
| Density | 0.9478 g/mL at 25 °C | [4][9] |
| Melting Point | -47 °C | [1][8][9] |
| Boiling Point | 155.6 °C | [1][3][4][8][9] |
| Flash Point | 44 °C (111 °F) | [2][6] |
| Autoignition Temp. | 420 °C (788 °F) | [6] |
| Vapor Pressure | 3.4 mmHg at 20 °C | [9] |
| Vapor Density | 3.4 (vs air) | [9] |
| Water Solubility | 8.6 g/100 mL at 20 °C | [4] |
| Refractive Index | n20/D 1.450 | [9] |
| Explosive Limits | 1.1–9.4% | [6] |
Synthesis of this compound
This compound is produced on a massive scale industrially, and it can also be readily synthesized in a laboratory setting.
Industrial Production Methods
The primary industrial routes to this compound are:
-
Oxidation of Cyclohexane: This is the most dominant method, involving the air oxidation of cyclohexane using cobalt catalysts. This process co-produces cyclohexanol, and the resulting mixture is known as "KA oil" (ketone-alcohol oil), which is a primary feedstock for adipic acid production.[6]
-
Hydrogenation of Phenol: Phenol can be partially hydrogenated to yield this compound.[6] The process conditions can be adjusted to favor the formation of either this compound or cyclohexanol.[6]
-
Hydroalkylation of Benzene: A newer process involves the hydroalkylation of benzene to cyclohexylbenzene, which is then oxidized to a hydroperoxide and subsequently cleaved to produce phenol and this compound.[6]
Caption: Major Industrial Synthesis Routes to this compound.
Laboratory Synthesis Protocol: Oxidation of Cyclohexanol
A common and relatively safe laboratory-scale synthesis involves the oxidation of cyclohexanol using sodium hypochlorite (bleach) in the presence of acetic acid, a variation of the Chapman-Stevens oxidation.[6][10]
Experimental Workflow:
-
Reaction Setup: Cyclohexanol and acetic acid are combined in a flask equipped with a stir bar and thermometer, typically cooled in an ice bath.
-
Oxidant Addition: An aqueous solution of sodium hypochlorite is added dropwise to the stirred mixture. The temperature must be carefully monitored and maintained between 40-50 °C.[10]
-
Reaction Completion: After the addition is complete, the mixture is stirred for an additional period (e.g., 15 minutes) to ensure the reaction goes to completion.[10]
-
Quenching: Any excess oxidant is neutralized by the addition of a reducing agent like sodium bisulfite. The reaction is then neutralized by the slow addition of sodium carbonate until effervescence ceases.[10]
-
Workup and Extraction: The product is separated from the aqueous layer via liquid-liquid extraction. Sodium chloride is often added to "salt out" the this compound, reducing its solubility in the aqueous phase.[10] Dichloromethane or ether can be used as the extraction solvent.[10]
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄) and the solvent is removed by distillation. The final product, this compound, is then purified by fractional distillation.
Caption: Experimental Workflow for Laboratory Synthesis of this compound.
Key Applications and Chemical Reactions
Precursor to Nylons
The vast majority of this compound produced globally is consumed in the manufacturing of precursors for Nylon 6 and Nylon 6,6.[2][6]
-
Adipic Acid (for Nylon 6,6): About half of the world's supply is oxidized with nitric acid to produce adipic acid, one of the two monomers required for Nylon 6,6.[6]
-
Caprolactam (for Nylon 6): The other half is converted to this compound oxime. In the presence of a sulfuric acid catalyst, the oxime undergoes a Beckmann rearrangement to form caprolactam, the monomer for Nylon 6.[6]
Caption: Conversion of this compound to Nylon Precursors.
Pharmaceutical Synthesis
This compound is a valuable building block and solvent in the pharmaceutical industry.[3][11] Its reactive ketone group allows for a wide range of chemical transformations, making it a key starting material for synthesizing complex active pharmaceutical ingredients (APIs).[11] It is used in the production of various medications, including anticonvulsants, analgesics, and antihistamines.[3][12] High-purity grades are essential for these applications to avoid unwanted side reactions and ensure the safety and efficacy of the final drug product.[11]
Solvent Applications
Its excellent solvency for a wide range of organic compounds makes it a widely used industrial solvent.[3][13] Common applications include:
-
Paints, Varnishes, and Lacquers: It helps dissolve resins, binders, and pigments, controlling viscosity and drying time.[3]
-
Adhesives and Sealants: Used to dissolve components for proper application and adhesion.[3]
-
Cleaning and Degreasing: Effective as a metal degreasing solvent.[1]
-
Other uses: It also serves as a solvent for crude rubber, cellulose acetate, waxes, and resins.[4][12]
Safety and Handling
This compound is a flammable liquid and is moderately toxic.[1][6] Proper handling and storage are crucial to ensure safety.
Table 3: Toxicological Data and Exposure Limits
| Parameter | Value | Reference |
| LD₅₀ (oral, rat) | 2362 mg/kg | [6] |
| LC₅₀ (inhalation, rat, 4 hr) | 8000 ppm | [6] |
| NIOSH REL (TWA) | 25 ppm (100 mg/m³) [skin] | [6] |
| OSHA PEL (TWA) | 50 ppm (200 mg/m³) | [6] |
| IDLH (Immediately Dangerous) | 700 ppm | [6] |
| Primary Hazards | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and respiratory irritation. Causes serious eye damage. | [14][15][16] |
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize vapor inhalation.[17][18]
-
Eye Protection: Safety goggles or a face shield are mandatory to prevent eye contact, which can cause serious damage.[16][17]
-
Skin Protection: Chemical-resistant gloves (e.g., Butyl rubber) and protective clothing should be worn to prevent skin contact, which can cause irritation and dermatitis upon repeated exposure.[4][14]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[15][17] Use non-sparking tools and ensure containers are grounded and bonded during transfer.[14]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from strong oxidizing agents.[2][16][17]
-
Disposal: Dispose of contaminated material and waste in accordance with local, regional, and national regulations. Do not allow it to enter sewers or waterways.[17][18]
First Aid Measures
-
Inhalation: Move the affected person to fresh air. Seek medical attention if symptoms persist.[17][18]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water.[14][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14][17]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center.[17]
References
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- 2. solventis.net [solventis.net]
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- 9. This compound CAS#: 108-94-1 [m.chemicalbook.com]
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- 18. petrocheme.com [petrocheme.com]
A Comprehensive Technical Guide to the Safe Handling of Cyclohexanone in Research Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety precautions and procedures for handling cyclohexanone in a research environment. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory setting.
Understanding this compound: Properties and Hazards
This compound is a colorless to pale yellow oily liquid with a characteristic peppermint-like or acetone-like odor.[1][2] It is a versatile solvent and a key intermediate in the synthesis of various compounds, notably in the production of nylon.[1] While indispensable in many research applications, it presents several health and safety hazards that necessitate careful handling.
Physicochemical Properties
A thorough understanding of this compound's physical and chemical properties is fundamental to its safe handling.
| Property | Value | References |
| CAS Number | 108-94-1 | [3][4] |
| Molecular Formula | C₆H₁₀O | [1] |
| Molecular Weight | 98.15 g/mol | [1] |
| Boiling Point | 155-156 °C | [1] |
| Melting Point | -47 °C to -31 °C | [1][5] |
| Flash Point | 44 °C (111 °F) | [5][6] |
| Autoignition Temperature | 420 °C (788 °F) | [5][6] |
| Lower Explosive Limit (LEL) | 1.1% - 1.3% (v/v) | [5][7] |
| Upper Explosive Limit (UEL) | 9.4% (v/v) | [5][7] |
| Vapor Density (Air=1) | 3.4 | [8] |
| Specific Gravity | 0.947 g/cm³ at 20 °C | [1] |
| Solubility in Water | Slightly soluble | [1] |
Health Hazards
This compound is classified as a hazardous substance with multiple routes of exposure, including inhalation, skin contact, and ingestion.[5][9]
Acute Effects:
-
Inhalation: Harmful if inhaled, it can cause irritation to the nose, throat, and respiratory system, leading to coughing and wheezing.[10][11] High concentrations can result in headaches, dizziness, drowsiness, and even unconsciousness.[2][10]
-
Skin Contact: Harmful in contact with skin, causing irritation.[5][9] Prolonged or repeated contact can lead to drying and cracking of the skin.[10] It can be absorbed through the skin.[10]
-
Eye Contact: Causes serious eye damage and irritation.[5][9]
Chronic Effects:
-
Long-term exposure may lead to the development of cataracts.[10]
-
There is evidence to suggest that this compound may cause damage to the liver and kidneys.[10]
-
While not classified as a human carcinogen, some studies have shown mutagenic effects in mammalian somatic cells.[12]
Exposure Limits and Toxicity Data
Various regulatory bodies have established occupational exposure limits (OELs) to protect laboratory personnel from the adverse effects of this compound.
| Parameter | Value | Organization |
| Permissible Exposure Limit (PEL) | 50 ppm (200 mg/m³) - 8-hour TWA | OSHA[4][10] |
| Recommended Exposure Limit (REL) | 25 ppm (100 mg/m³) - 10-hour TWA | NIOSH[4][10] |
| Threshold Limit Value (TLV) | 20 ppm - 8-hour TWA | ACGIH[10] |
| Short-Term Exposure Limit (STEL) | 50 ppm | ACGIH[10] |
| Immediately Dangerous to Life or Health (IDLH) | 700 ppm | NIOSH[9] |
Toxicity Data:
| Test | Species | Value |
| Oral LD50 | Rat | 1535 - 1620 mg/kg |
| Dermal LD50 | Rabbit | 948 mg/kg |
| Inhalation LC50 | Rat | 8000 mg/L (4 hours) |
Safe Handling and Storage Protocols
A systematic approach to handling and storage is paramount to ensuring safety. The following workflow outlines the critical steps for researchers.
Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[5] A properly functioning chemical fume hood is essential to minimize the concentration of vapors.[13]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[14] Use explosion-proof electrical and lighting equipment.[5][14]
-
Static Electricity: Take precautionary measures against static discharge by grounding and bonding containers and equipment during transfer.[5][14]
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are critical to prevent exposure.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[15][16]
-
Hand Protection: Use chemically resistant gloves, such as butyl rubber or Viton.[16] It is crucial to check the manufacturer's specifications for breakthrough times.
-
Skin and Body Protection: Wear a lab coat, and if there is a risk of splashing, an impervious apron and boots are recommended.[15]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below the OELs, a NIOSH-approved respirator with an organic vapor cartridge should be used.[17] For concentrations up to 700 ppm, a full-facepiece respirator with organic vapor cartridges is recommended.[4]
Storage Requirements
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5][18]
-
Keep away from heat, sparks, open flames, and direct sunlight.[5][14]
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and alkalis.[12]
-
Containers may form explosive peroxides upon prolonged storage.[9] If peroxide formation is suspected, the container should be handled by professionals.[9]
Emergency Procedures
In the event of an emergency, a swift and informed response is crucial.
Caption: A logical diagram illustrating the key steps in responding to a chemical spill or exposure incident.
First Aid Measures
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[10][11] Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water and seek immediate medical attention.[13]
Spill and Leak Procedures
-
Small Spills: Evacuate unnecessary personnel.[19] Remove all ignition sources.[20] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3][8] Use non-sparking tools to collect the material and place it in a sealed container for disposal.[8][20]
-
Large Spills: Isolate the spill area and consider downwind evacuation.[8] Prevent the spill from entering waterways or sewers.[3] A vapor-suppressing foam may be used to reduce vapors.[8] Contact emergency services for assistance.
Firefighting Measures
-
This compound is a flammable liquid.[5]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[3][10]
-
Unsuitable Extinguishing Media: Do not use a full jet of water as it may spread the fire.[3]
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[10] Containers may explode when heated.[10] Hazardous combustion products include carbon monoxide and carbon dioxide.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[16]
Disposal Considerations
Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.[3] Do not dispose of it in household garbage or allow it to enter the sewer system.[11] Waste should be handled by a licensed professional waste disposal service.
This guide is intended to provide comprehensive safety information for the handling of this compound in a research setting. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before working with any chemical.
References
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Introduction to the industrial production of cyclohexanone.
An In-depth Technical Guide to the Industrial Production of Cyclohexanone
This compound is a critical organic compound and a key industrial chemical intermediate, primarily utilized in the production of caprolactam and adipic acid, which are the precursors for Nylon 6 and Nylon 66, respectively.[1][2] Millions of tonnes of this compound are produced annually to meet the demands of the polymer industry.[3] The industrial synthesis of this compound is dominated by three core processes: the oxidation of cyclohexane, the hydrogenation of phenol, and the hydration of cyclohexene followed by dehydrogenation. This guide provides a detailed technical overview of these primary production routes, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Oxidation of Cyclohexane
The catalytic oxidation of cyclohexane is the most prevalent industrial method for this compound production.[4][5] This process yields a mixture of this compound and its corresponding alcohol, cyclohexanol. This mixture is commonly referred to as "KA oil" (Ketone-Alcohol oil).[3][6] The process is typically carried out in the liquid phase using air as the oxidant.[3]
The reaction proceeds via a free radical mechanism, initiating the formation of cyclohexyl hydroperoxide (CHHP) as a key intermediate.[3][5] This intermediate is then decomposed, typically with the aid of a catalyst, to form this compound and cyclohexanol.[5] To maximize the selectivity towards KA oil (75-80%), the conversion of cyclohexane is intentionally kept low, generally in the range of 3-6%.[7] Higher conversion rates lead to the formation of undesirable by-products through deeper oxidation.[5]
Process Workflow: Cyclohexane Oxidation
Quantitative Data: Cyclohexane Oxidation
Industrial cyclohexane oxidation processes are generally optimized for selectivity rather than high conversion in a single pass. The data below represents typical operational parameters.
| Parameter | Value | Catalyst | Conversion (%) | KA Oil Selectivity (%) | Reference(s) |
| Temperature | 140-180 °C | Soluble Cobalt Salts (e.g., Cobalt Naphthenate) | 4-8% | 70-80% | [6] |
| Pressure | 0.5-2.0 MPa (approx. 5-20 atm) | Soluble Cobalt Salts | 3-6% | 75-80% | [7] |
| Temperature | 120-200 °C | Nano-gold molecular sieve | 15-25% | 92% (total) | [5] |
| Pressure | 5-15 MPa | Nano-gold molecular sieve | 15-25% | 80% (this compound) | [5] |
Experimental Protocol: Cyclohexane Oxidation
The following protocol describes a representative continuous process for the liquid-phase oxidation of cyclohexane.
-
Feed Preparation: A feed stream of fresh and recycled cyclohexane is prepared. A soluble cobalt catalyst, such as cobalt naphthenate or cobalt octoate, is introduced into the feed.[5]
-
Oxidation Reaction: The cyclohexane feed is pumped into a series of liquid-phase reactors. Pre-heated compressed air is sparged into the reactors to provide oxygen for the oxidation. The reaction is maintained at a temperature of 150-160°C and a pressure of 0.9-1.0 MPa.[6][7]
-
Intermediate Formation: Inside the reactor, cyclohexane reacts with oxygen to form cyclohexyl hydroperoxide (CHHP) as the primary intermediate product.[3][5]
-
Catalytic Decomposition: The reactor effluent, containing CHHP, unreacted cyclohexane, cyclohexanol, and this compound, is directed to a decomposition unit. The catalyst facilitates the decomposition of CHHP into the desired KA oil components.
-
Product Separation and Purification: The crude product stream from the decomposer is sent to a multi-stage purification section.
-
First, unreacted cyclohexane is separated by distillation and recycled back to the reactor feed.[8]
-
The remaining mixture undergoes further distillation to separate the KA oil from heavier by-products.
-
If pure this compound is the desired product, the KA oil is subjected to a final dehydrogenation step where cyclohexanol is converted to this compound, followed by a final distillation to achieve high purity.[5]
-
Hydrogenation of Phenol
The hydrogenation of phenol is another major industrial route to this compound. It is considered a cleaner process with higher yields compared to cyclohexane oxidation.[9] The process can be performed in a single step directly to this compound or in two steps, where phenol is first hydrogenated to cyclohexanol, which is then dehydrogenated to this compound.[9][10] Palladium-based catalysts are most commonly used for the selective hydrogenation of phenol to this compound.[11][12]
Process Workflow: Phenol Hydrogenation
Quantitative Data: Phenol Hydrogenation Catalyst Performance
The choice of catalyst and reaction conditions significantly impacts the conversion of phenol and the selectivity towards this compound.
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Reference(s) |
| Pd/C-Heteropoly Acid | 80 | 1.0 | 3 | 100 | 93.6 | [13] |
| Pd/MIL-100(Cr) | 100 | 0.1 | 1 | 100 | 98.3 | [14] |
| Pd/Al₂O₃ | 160 | 0.2 | - | 20 | 50-60 | [13] |
| Pd/HPS | 150 | 2.0 | - | >95 | >95 | [10][11] |
| Pd-HAP | 25 | Ambient | - | 100 | 100 | [9] |
| Ni/CNT | 220 | (Transfer Hydrogenation) | 1 | 100 | ~95 (to Cyclohexanol) | [15] |
Experimental Protocol: Pilot-Scale Continuous Phenol Hydrogenation
This protocol is based on a continuous pilot-scale process using a ceramic membrane reactor.[16][17]
-
Feed Preparation: A solution of approximately 10 wt.% phenol in a solvent like cyclohexane is prepared in a mixing tank. The solution is kept around 30°C to prevent the solidification of phenol.[17]
-
Catalyst Loading: A powdered palladium-based catalyst (e.g., Pd on carbon nitride, Pd/CN) is added to a series of continuous stirred-tank reactors (CSTRs). For a 60 L reactor, approximately 1.2 kg of catalyst is used.[17]
-
Reaction Execution: The phenol-cyclohexane solution is continuously fed into the first reactor. Hydrogen gas is supplied to the reactors, maintaining a pressure of around 1.0 MPa. The reactors are heated to the reaction temperature, typically 140°C, using industrial steam.[17]
-
Continuous Separation: The reaction mixture from the final CSTR is continuously circulated through an external side-stream membrane separation unit. A porous ceramic membrane (e.g., α-Al₂O₃ with a 200 nm pore size) retains the solid catalyst particles within the reactor system while allowing the liquid product stream to pass through.[17]
-
Product Collection and Purification: The permeate, which contains this compound, cyclohexanol, unreacted phenol, and the cyclohexane solvent, is collected in a permeate tank.[17]
-
Distillation: The collected permeate is transferred to a large distillation still. The solvent (cyclohexane) is first distilled off and recycled back to the feed preparation stage. Subsequent fractional distillation separates the high-purity this compound from cyclohexanol and any unreacted phenol.[17][18]
-
Steady-State Operation: The system is operated continuously, with feed rates adjusted to maintain a steady state. The described pilot plant was able to operate stably for over 85 hours, achieving a this compound yield of approximately 80%.[16]
Hydration of Cyclohexene
A more recent and highly efficient route to this compound involves the hydration of cyclohexene to produce cyclohexanol, which is subsequently dehydrogenated. The cyclohexene itself is typically produced by the selective partial hydrogenation of benzene. This process, pioneered by Asahi Kasei, is noted for its high selectivity, reduced waste, and energy efficiency compared to the conventional cyclohexane oxidation route.[1][19]
The hydration of cyclohexene is a reversible reaction limited by chemical equilibrium. The process is driven forward by using a large excess of water and continuously removing the cyclohexanol product.[1][20]
Process Workflow: Cyclohexene Hydration Route
Quantitative Data: Cyclohexene Hydration
This process is characterized by high overall yield due to efficient recycling of unreacted materials, though the single-pass conversion in the hydration step is low.
| Parameter | Value / Condition | Catalyst | Single-Pass Conversion (%) | Selectivity (%) | Reference(s) |
| Benzene Partial Hydrogenation | - | Ruthenium promoted by Zinc | >50% (Benzene) | ~80% (to Cyclohexene) | [19] |
| Cyclohexene Hydration | Large excess of water | Zeolite (e.g., ZSM-5) | <10% | >99% (to Cyclohexanol) | [4][21] |
| Overall Process | Resource and energy saving | - | High overall yield | High | [19] |
Process Protocol: Asahi Kasei Cyclohexene Hydration
The following protocol outlines the key stages of the integrated Asahi Kasei process.[1][19][20]
-
Partial Hydrogenation of Benzene: Benzene is catalytically hydrogenated using a specialized catalyst, such as fine ruthenium particles promoted with a zinc compound, to produce cyclohexene with high yield and selectivity.[19]
-
Hydration Reaction: The resulting cyclohexene is fed along with a large excess of deionized water into a hydration reactor containing a solid acid catalyst, typically a highly siliceous zeolite like ZSM-5.[1][21] The reaction converts cyclohexene to cyclohexanol.
-
Phase Separation (Decantation): The output stream from the reactor, which is a two-phase mixture due to the immiscibility of cyclohexene and water, is fed to a decanter.[1]
-
The heavier aqueous phase, containing dissolved catalyst fines and some cyclohexanol, is separated and recycled back to the hydration reactor.
-
The lighter organic phase, containing cyclohexanol, unreacted cyclohexene, and a small amount of water, is sent for purification.[1]
-
-
Distillation: The organic phase from the decanter is fed into a distillation column.
-
Dehydrogenation to this compound: The purified cyclohexanol is then fed to a separate dehydrogenation reactor. Using a suitable catalyst (e.g., copper-based), cyclohexanol is converted to this compound, releasing hydrogen gas.
-
Final Purification: The stream from the dehydrogenation reactor undergoes a final distillation to separate the high-purity this compound product.
References
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- 2. researchgate.net [researchgate.net]
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- 15. Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen [mdpi.com]
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- 19. Asahi Kasei Advisor Hajime Nagahara honored with Prize for Science and Technology | 2018 | News | Asahi Kasei [asahi-kasei.com]
- 20. Hydration of Cyclohexene to Cyclohexanol in a Hybrid Reactive Distillation with a Side Decanter | Chemical Engineering Transactions [cetjournal.it]
- 21. US20100197988A1 - Method for separating and producing cyclohexene - Google Patents [patents.google.com]
The Pivotal Role of Cyclohexanone as a Precursor in Modern Organic Synthesis: A Technical Guide
Introduction: Cyclohexanone, a simple six-carbon cyclic ketone, stands as a cornerstone in the landscape of industrial and academic organic synthesis. Its widespread availability, coupled with the versatile reactivity of its carbonyl group and α-protons, renders it an invaluable precursor for a diverse array of commercially significant molecules. This technical guide provides an in-depth exploration of this compound's central role as a starting material in the synthesis of key industrial polymers and complex pharmaceutical agents. The content herein is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways and workflows.
I. This compound in Polymer Synthesis: The Gateways to Nylons
This compound is the primary feedstock for the production of two major classes of polyamides: Nylon 6 and Nylon 6,6. This section details the synthesis of the respective monomers, ε-caprolactam and adipic acid, derived from this compound.
Synthesis of ε-Caprolactam: The Monomer of Nylon 6
The synthesis of ε-caprolactam from this compound is a multi-step process, the cornerstone of which is the Beckmann rearrangement of this compound oxime.[1] Approximately 4.5 billion kilograms of caprolactam are produced annually, primarily for the production of Nylon 6.[1]
Reaction Pathway:
Experimental Protocol: Synthesis of this compound Oxime and Beckmann Rearrangement
Step 1: Synthesis of this compound Oxime [2]
-
In a reaction vessel, a solution of hydroxylamine is prepared.
-
This compound is added to the hydroxylamine solution. The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of this compound.
-
An intramolecular electron shift occurs, followed by the elimination of a water molecule to form this compound oxime.
Step 2: Beckmann Rearrangement to ε-Caprolactam [1][2]
-
The synthesized this compound oxime is treated with a strong acid, such as concentrated sulfuric acid or oleum.[1][3]
-
The acid protonates the hydroxyl group of the oxime, converting it into a good leaving group (water).
-
The alkyl group anti-periplanar to the leaving group migrates to the nitrogen atom, displacing the water molecule and forming a nitrilium ion.
-
Subsequent hydrolysis of the nitrilium ion yields the cyclic amide, ε-caprolactam.
-
The immediate product is the bisulfate salt of caprolactam, which is then neutralized with ammonia to yield free caprolactam.[1]
Quantitative Data for Caprolactam Synthesis:
| Catalyst/Reagent System | Temperature (°C) | Yield (%) | Notes | Reference(s) |
| Concentrated Sulfuric Acid | 120-125 | 70-75 | 1,2-dinitroethane used as a source of hydroxylamine in the presence of acetic acid. | [1] |
| Oleum | Not Specified | High | Industrial standard, though generates significant ammonium sulfate byproduct. | [3] |
Synthesis of Adipic Acid: The Foundation of Nylon 6,6
Adipic acid, or hexanedioic acid, is a crucial dicarboxylic acid primarily used in the production of Nylon 6,6. The industrial synthesis of adipic acid predominantly involves the oxidation of this compound or a mixture of this compound and cyclohexanol (KA oil).[4]
Reaction Pathway:
Experimental Protocol: Nitric Acid Oxidation of this compound [5]
-
In a fume hood, place 15 mL of 50% nitric acid in a 250 mL round-bottom flask or conical flask.
-
Heat the acid solution on a water bath to approximately 65-70°C.
-
Add a catalytic amount of ammonium metavanadate (~0.05 g) to the hot acid solution.
-
Add 1 mL of this compound dropwise to the stirred acid solution while maintaining the temperature between 65-70°C. The reaction is exothermic and will be indicated by the evolution of brown nitrogen dioxide gas.
-
After the addition is complete, maintain the temperature for an additional 10 minutes until the evolution of brown gas ceases.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of adipic acid.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry.
Quantitative Data for Adipic Acid Synthesis:
| Oxidizing Agent/Catalyst | Temperature (°C) | Conversion (%) | Yield (%) | Selectivity (%) | Reference(s) |
| Concentrated Nitric Acid | Not Specified | Not Specified | 62.33 | Not Specified | [5] |
| O₂ / Mn(OAc)₂/Co(OAc)₂ (in acetic acid) | 70 | 100 | Not Specified | 77 | [6] |
| H₂O₂ / Sodium Tungstate | Reflux | Not Specified | 82.1 | Not Specified | [7] |
| Oxone® / RuCl₃·nH₂O | Room Temperature | Complete | High | Not Specified | [7] |
II. This compound in Pharmaceutical Synthesis
The this compound scaffold is a versatile building block in the synthesis of a wide range of pharmaceuticals, including analgesics and anticonvulsants. Its reactivity allows for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).
Synthesis of Tramadol: A Widely Used Analgesic
Tramadol is a centrally acting opioid analgesic. Its synthesis from this compound involves a Mannich reaction followed by a Grignard reaction.
Reaction Pathway:
Experimental Protocol: Synthesis of Tramadol
Step 1: Synthesis of 2-((Dimethylamino)methyl)cyclohexan-1-one Hydrochloride (Mannich Reaction) [8][9]
-
In a 100 mL round-bottom flask, combine 9.82 g (100 mmol) of this compound, 3.60 g (120 mmol) of paraformaldehyde, and 8.16 g (100 mmol) of dimethylammonium chloride in 4 mL of ethanol.
-
Add 0.4 mL of concentrated hydrochloric acid and heat the mixture under reflux with stirring for 4 hours.
-
After cooling, filter the hot solution into a round-bottom flask and evaporate the solvent using a rotary evaporator.
-
Dissolve the residue in 2 mL of hot ethanol and allow it to crystallize at room temperature, followed by further crystallization in a freezer to yield the hydrochloride salt of the Mannich base.
Step 2: Grignard Reaction to form Tramadol [10][11]
-
Prepare the Grignard reagent, 3-methoxyphenylmagnesium bromide, from 3-bromoanisole and magnesium turnings in a suitable solvent like THF.
-
The hydrochloride salt of the Mannich base is converted to the free base by treatment with a strong base (e.g., NaOH) and extracted into an organic solvent (e.g., toluene).[9]
-
The solution of the free Mannich base in an appropriate solvent is then added dropwise to the Grignard reagent at a controlled temperature.
-
The reaction mixture is stirred for a specified period to allow for the completion of the Grignard addition to the carbonyl group.
-
The reaction is quenched with an aqueous solution (e.g., ammonium chloride), and the product is extracted with an organic solvent.
-
The organic extracts are combined, dried, and the solvent is evaporated to yield crude Tramadol, which can be further purified by crystallization or chromatography.
Quantitative Data for Tramadol Synthesis Intermediates:
| Intermediate | Reaction | Reagents | Yield (%) | Reference(s) |
| 2-((Dimethylamino)methyl)cyclohexan-1-one hydrochloride | Mannich Reaction | This compound, Paraformaldehyde, Dimethylamine HCl | High | [8][9] |
Synthesis of Gabapentin: An Anticonvulsant and Neuropathic Pain Drug
Gabapentin, an anticonvulsant and analgesic, can be synthesized from this compound through a series of reactions that build the necessary functional groups.
Reaction Pathway:
Experimental Protocol: Synthesis of Gabapentin [12]
Step 1: Synthesis of α,α'-Dicyano-1,1-cyclohexanediacetylimide ammonium salt
-
In a reaction kettle, place this compound and methyl cyanoacetate.
-
Add ammonium acetate and methanol and stir the mixture.
-
Slowly add ammonia water in a low-temperature bath and allow the reaction to proceed.
-
Filter the resulting precipitate to obtain α,α'-dicyano-1,1-cyclohexanediacetylimide ammonium salt.
Step 2: Synthesis of Cyclohexanediacetic acid
-
Add the α,α'-dicyano-1,1-cyclohexanediacetylimide ammonium salt in batches to high-temperature liquid water.
-
The hydrolysis reaction yields cyclohexanediacetic acid.
Step 3: Synthesis of 3,3-Pentamethylene glutarimide
-
Add urea to cyclohexanediacetic acid and heat the mixture.
-
After cooling, add an ethanol-water solution to prepare 3,3-pentamethylene glutarimide.
Step 4: Synthesis of Gabapentin Hydrochloride
-
Dissolve 3,3-pentamethylene glutarimide in an aqueous sodium hydroxide solution.
-
Add a mixed solution of sodium hypochlorite and sodium hydroxide and allow the reaction to proceed.
-
Adjust the pH with hydrochloric acid to precipitate gabapentin hydrochloride.
Step 5: Preparation of Gabapentin
-
Dissolve gabapentin hydrochloride in a sodium hydroxide solution to obtain the free amino acid, gabapentin.
Synthesis of Phencyclidine (PCP): A Dissociative Anesthetic
Phencyclidine (PCP) is a dissociative anesthetic with hallucinogenic effects. Its synthesis also originates from this compound.
Reaction Pathway:
Experimental Protocol: Synthesis of Phencyclidine [13][14]
Step 1: Synthesis of 1-Piperidinocyclohexanecarbonitrile
-
To a solution of sodium bisulfite in water, add this compound to form the bisulfite addition product.
-
To this slurry, add a solution of sodium cyanide and piperidine in water.
-
Allow the reaction to stir overnight at room temperature.
-
The product, 1-piperidinocyclohexanecarbonitrile, precipitates as a white crystalline solid and is collected by filtration.
Step 2: Grignard Reaction to form Phencyclidine
-
Prepare the Grignard reagent, phenylmagnesium bromide, from bromobenzene and magnesium turnings in anhydrous ether.
-
A solution of 1-piperidinocyclohexanecarbonitrile in a suitable solvent (e.g., THF) is added dropwise to the Grignard reagent.
-
The reaction mixture is stirred overnight at room temperature.
-
The reaction is quenched with water, and the product is extracted with ether.
-
The ether extracts are combined and extracted with hydrochloric acid.
-
The acidic aqueous layer is basified, and the free base (phencyclidine) is extracted with an organic solvent, which is then dried and evaporated to yield the product.
Quantitative Data for Phencyclidine Synthesis Intermediates:
| Intermediate | Reaction | Reagents | Yield (%) | Reference(s) |
| 1-Piperidinocyclohexanecarbonitrile | Strecker-type reaction | This compound, Piperidine, NaCN | 82.1 | [13] |
III. Experimental Workflows
The following diagrams illustrate the general laboratory workflows for the synthesis of adipic acid and the Tramadol intermediate.
IV. Conclusion
This compound's significance in organic synthesis is firmly established through its role as a versatile and economically important precursor. Its application in the large-scale production of monomers for polyamides like Nylon 6 and Nylon 6,6 underscores its industrial relevance. Furthermore, the adaptability of the this compound scaffold continues to be exploited in the pharmaceutical industry for the synthesis of complex and vital drug molecules. The synthetic routes outlined in this guide, from well-established industrial processes to the laboratory-scale synthesis of pharmaceuticals, highlight the enduring importance of this compound as a fundamental building block in the chemist's toolkit. Future research will likely focus on developing even more efficient, selective, and sustainable methods for the conversion of this compound into high-value products.
References
- 1. valcogroup-valves.com [valcogroup-valves.com]
- 2. homework.study.com [homework.study.com]
- 3. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 4. Adipic Acid: Synthesis & Production - Video | Study.com [study.com]
- 5. Synthesis of adipdic acid organic lab | PPTX [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Synthesis routes of 2-((Dimethylamino)methyl)this compound [benchchem.com]
- 10. WO2003029186A1 - Synthesis of (±)-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols - Google Patents [patents.google.com]
- 11. US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol - Google Patents [patents.google.com]
- 12. CN105061241A - Gabapentin preparation method - Google Patents [patents.google.com]
- 13. scribd.com [scribd.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
Methodological & Application
Application Notes and Protocols for the Synthesis of Cyclohexanone from Cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of cyclohexanone from cyclohexanol via two common oxidation methods: Jones oxidation and hypochlorite oxidation. The information is intended to guide researchers in selecting and performing the appropriate synthesis for their needs, with a focus on reproducibility and clarity.
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. This compound, a key intermediate in the production of polymers such as nylon, is commonly synthesized in the laboratory by the oxidation of cyclohexanol. This process serves as an excellent model for understanding oxidation reactions and for the development of more efficient and environmentally benign synthetic methodologies. This document outlines two well-established procedures for this conversion, highlighting their respective advantages and procedural details.
Method 1: Jones Oxidation of Cyclohexanol
Jones oxidation utilizes a solution of chromium trioxide in aqueous sulfuric acid (Jones reagent) to rapidly and efficiently oxidize secondary alcohols to ketones. This method is known for its high yields and relatively short reaction times. However, the use of chromium(VI) compounds, which are highly toxic and carcinogenic, necessitates stringent safety precautions and proper waste disposal.
Experimental Protocol: Jones Oxidation
Materials:
-
Cyclohexanol
-
Acetone (reagent grade)
-
Jones Reagent (prepared from chromium trioxide and sulfuric acid)
-
Ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Water
Equipment:
-
Round-bottom flask (500 mL)
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Water bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 500 mL flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 20.0 g (0.2 mol) of cyclohexanol in 100 mL of acetone.
-
Addition of Jones Reagent: Cool the flask to 15-20°C using a water bath. Prepare the Jones reagent by dissolving 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄) and carefully adding this mixture to 50 mL of water. Add the prepared Jones reagent dropwise from the dropping funnel to the stirred cyclohexanol solution. The rate of addition should be controlled to maintain the reaction temperature between 25-30°C. A color change from orange-red to green should be observed. The addition typically takes about 2 hours.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30 minutes.
-
Workup: Add 100 mL of water to the reaction mixture and transfer it to a separatory funnel. Separate the two layers.
-
Extraction: Extract the aqueous layer with two 50 mL portions of ether.
-
Washing: Combine the organic layers and wash them successively with saturated sodium bicarbonate solution and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter the solution.
-
Purification: Remove the solvent by distillation. The resulting crude this compound can be purified by distillation. Collect the fraction boiling at 153-156°C.
Method 2: Hypochlorite Oxidation of Cyclohexanol
Oxidation of cyclohexanol using sodium hypochlorite (household bleach) in the presence of acetic acid offers a "greener" alternative to chromium-based oxidants. This method is less hazardous and more environmentally friendly. The reaction proceeds via the in-situ formation of hypochlorous acid.
Experimental Protocol: Hypochlorite Oxidation
Materials:
-
Cyclohexanol
-
Glacial acetic acid
-
Sodium hypochlorite solution (household bleach, ~5.25% or 0.75 M)
-
Sodium carbonate (solid)
-
Sodium chloride (solid)
-
Dichloromethane (methylene chloride)
-
Anhydrous sodium sulfate
Equipment:
-
Erlenmeyer flask or round-bottom flask
-
Stirring apparatus (magnetic stir bar and stir plate)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a suitable flask, combine 5.3 mL of cyclohexanol with a magnetic stir bar.
-
Preparation of Oxidizing Agent: In a separatory funnel, mix 3.65 mL of glacial acetic acid with 79.00 mL of sodium hypochlorite solution.
-
Reaction: Slowly add the acetic acid/sodium hypochlorite mixture dropwise to the stirring cyclohexanol. The temperature of the reaction mixture should be monitored and maintained below 30°C, using an ice bath if necessary.
-
Neutralization: After the addition is complete, continue stirring for a period. To neutralize any remaining acetic acid that may have distilled with the product, carefully add solid sodium carbonate to the collected distillate until the evolution of CO2 gas ceases.
-
Salting Out: To decrease the solubility of this compound in the aqueous layer, add solid sodium chloride (approximately 0.2 g per mL of water) until the solution is saturated.
-
Extraction: Transfer the mixture to a separatory funnel. The upper layer is the organic this compound layer, and the bottom is the aqueous layer. Separate the layers. Pour the aqueous layer back into the separatory funnel and extract it with 10 mL of dichloromethane.
-
Drying: Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Purification: The dichloromethane can be removed by evaporation on a steam bath in a fume hood to yield the final this compound product.
Data Presentation
| Parameter | Jones Oxidation | Hypochlorite Oxidation | Reference(s) |
| Oxidizing Agent | Jones Reagent (CrO₃/H₂SO₄) | Sodium Hypochlorite (NaOCl) | |
| Typical Yield | High (often >80%) | Moderate (e.g., 51%) | |
| Reaction Time | ~2.5 hours | Variable, addition over ~15 min | |
| Reaction Temperature | 25-30°C | Below 30°C | |
| Key Purification Steps | Extraction, Washing, Distillation | Salting out, Extraction, Evaporation | |
| Environmental Concerns | High (Chromium waste) | Low |
Signaling Pathways and Experimental Workflows
Jones Oxidation Workflow
Caption: Workflow for the synthesis of this compound via Jones oxidation.
Hypochlorite Oxidation Workflow
Caption: Workflow for the synthesis of this compound via hypochlorite oxidation.
General Reaction Scheme
Application Note: Experimental Protocols for the Aldol Condensation of Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol condensation of cyclohexanone is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the dimerization of two this compound molecules to form a β-hydroxy ketone (the aldol addition product), which subsequently dehydrates to yield a conjugated α,β-unsaturated ketone.[1][2] This reaction can proceed via self-condensation or a crossed-aldol condensation with another carbonyl compound.[3] The self-condensation product is typically an isomeric mixture of 2-(1-cyclohexenyl)this compound and 2-cyclohexylidenethis compound.[4][5] These products are valuable intermediates in the synthesis of various fine chemicals, including fungicides and flame retardants.[6]
The reaction can be catalyzed by either acids or bases.[4] While homogeneous catalysts like sodium hydroxide (NaOH) are effective, they can present challenges in separation and waste disposal.[3] Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or perfluorosulfonic acid resins, offer a more environmentally friendly alternative as they are easily separated and can be reused.[3][6] This document provides detailed protocols for both base-catalyzed and heterogeneous acid-catalyzed self-condensation of this compound.
Reaction Pathways and Mechanisms
The aldol condensation of this compound proceeds through distinct mechanisms depending on the catalyst used.
Base-Catalyzed Mechanism: In the presence of a base, an α-hydrogen of this compound is abstracted to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of a second this compound molecule.[7][8] The resulting alkoxide is protonated to form the β-hydroxy ketone (aldol adduct). Subsequent heating in the presence of the base leads to dehydration via an E1cB mechanism to form the final α,β-unsaturated ketone.[1]
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. Of the following which is the product formed when this compound undergoes aldol condensation followed by heating? [allen.in]
- 3. Aldol Condensation of this compound: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Of the following which is the product formed when this compound class 12 chemistry CBSE [vedantu.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Role of Cyclohexanone in Pharmaceutical Drug Development
Introduction
Cyclohexanone, a six-carbon cyclic ketone, is a colorless, oily liquid with a distinct sweet odor.[1][2] While widely utilized as an industrial solvent and a key intermediate in the production of nylon, its significance in the pharmaceutical industry is equally profound.[3][4][5][6] Its versatile chemical properties make it an invaluable building block for the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs).[3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in pharmaceutical applications.
Application Note 1: this compound as a Versatile Solvent in Pharmaceutical Processes
This compound's efficacy as a solvent is attributed to its excellent solvency for a broad spectrum of organic compounds, including resins, polymers, and crude rubber.[4][5][7] In pharmaceutical manufacturing, it serves multiple functions:
-
Reaction Medium: It is employed as a solvent in various chemical reactions, facilitating the dissolution of reactants and reagents to ensure a homogenous reaction mixture.[4][7]
-
Extraction and Purification: Its properties are leveraged in extraction processes to isolate desired compounds from reaction mixtures.[7] Its moderate boiling point (155.65 °C) allows for efficient removal during the purification of the final API.[2][7]
-
Formulation: this compound can be used in the formulation of certain drug products, although this is less common for final dosage forms due to potential toxicity. Its primary role remains in the synthesis and purification stages.
The use of high-purity, pharmaceutical-grade this compound is critical to prevent unwanted side reactions and ensure the quality and safety of the final drug product.[3][7]
Application Note 2: this compound as a Key Intermediate in API Synthesis
The reactive ketone group and the cyclic structure of this compound make it a versatile precursor for complex molecular architectures found in many therapeutic agents.[3][7] It participates in a variety of fundamental organic reactions, including condensation, alkylation, and oxidation, to build the core structures of numerous drugs.[3]
Synthesis of Analgesics: Tramadol
This compound is a crucial starting material for the synthesis of Tramadol, a widely used synthetic opioid analgesic.[8][9] The synthesis is a two-step process that begins with a Mannich reaction, followed by a Grignard reaction.[9][10]
-
Mannich Reaction: this compound reacts with formaldehyde and dimethylamine to form the intermediate 2-[(dimethylamino)methyl]cyclohexan-1-one.[9][11]
-
Grignard Reaction: This intermediate then reacts with a Grignard reagent, (3-methoxyphenyl)magnesium bromide, to yield Tramadol.[9]
A continuous-flow synthesis platform has been developed for Tramadol, demonstrating a production rate of 13.7 g/h.[12][13]
Synthesis of Anesthetics: Ketamine
Ketamine, a general anesthetic with analgesic and antidepressant properties, is a this compound-derived compound.[14] Its synthesis involves the reaction of this compound with 2-chlorobenzonitrile, followed by a series of transformations to introduce the methylamino group and form the final product.
Synthesis of Anticancer Agents
This compound derivatives have shown significant promise as anticancer agents.[15][16][17]
-
Curcumin Analogs: Bis(arylidene) this compound compounds, which mimic the structure of curcumin, have been synthesized and evaluated for their anticancer properties against various cancer cell lines, including lung, gastric, and prostate cancers.[16][17][18] For instance, 2,6-bis-(4-nitrobenzylidene) this compound has shown anticancer activity against the A549 lung cancer cell line.[16][17]
-
Topoisomerase Inhibitors: Certain this compound derivatives, such as 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90) and 2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91), have been identified as catalytic inhibitors of topoisomerase I.[19] These compounds have shown selective growth inhibition in tamoxifen-resistant breast cancer cells, suggesting a potential therapeutic avenue for treating resistant forms of cancer.[19]
Synthesis of Antihistamines
This compound derivatives are also utilized in the synthesis of antihistamines, a class of drugs used to treat allergies.[2][5] The specific synthetic pathways often involve the modification of the this compound ring to create the necessary pharmacophore for histamine receptor antagonism.
Data Presentation: Quantitative Summary of this compound-based Syntheses
The following tables summarize quantitative data from various synthesis protocols involving this compound and its derivatives.
Table 1: Synthesis Yields of Pharmaceutical Intermediates and APIs
| Product | Starting Material | Reaction Type | Yield (%) | Reference |
|---|---|---|---|---|
| 2-[(dimethylamino)methyl]cyclohexan-1-one | This compound | Mannich Reaction | 79 | [12] |
| Tramadol | 2-[(dimethylamino)methyl]cyclohexan-1-one | Grignard Reaction | Not specified | [12] |
| 2,6-bis-(4-nitrobenzylidene) this compound | this compound | Aldol Condensation | "Acceptable" |[16] |
Table 2: Purity Analysis of a Synthesized this compound Derivative
| Compound | Synthesis Method | Purity by HPLC (%) | Purity by GC-MS (%) | Major Impurities | Reference |
|---|
| 3-[(4-Methoxyphenyl)methyl]this compound | Stork Enamine Alkylation | 98.2 | 98.5 | Unreacted starting materials, dialkylated product |[20] |
Experimental Protocols
Protocol 1: Synthesis of 2-[(dimethylamino)methyl]cyclohexan-1-one (Tramadol Intermediate)
This protocol is adapted from a continuous-flow synthesis method.[12]
Materials:
-
This compound (neat)
-
Formaldehyde (37 wt% in H₂O)
-
Dimethylammonium chloride (9.7 M in water)
-
Deionized water
-
Cyclopentyl methyl ether (CPME)
-
Heptane
-
Magnesium sulfate (anhydrous)
Equipment:
-
Syringe pumps
-
Cross mixer
-
PEEK tubing (heated)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Pump this compound (172 μL/min), formaldehyde solution (92 μL/min), and dimethylammonium chloride solution (86 μL/min) into a cross mixer.
-
Pass the combined stream (350 μL/min) through a heated PEEK tubing coil (105–113°C) with a residence time of 15 minutes.
-
Mix the output stream with water (239 μL/min) and CPME (244 μL/min) in a second cross mixer.
-
Collect the resulting biphasic mixture.
-
Adjust the aqueous phase to pH 11 with a suitable base.
-
Extract the aqueous phase three times with heptane.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the product as a yellow oil.
Protocol 2: General Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone via Aldol Condensation
This protocol describes a general procedure for the synthesis of α-hydroxy-cyclohexanone derivatives.[21]
Materials:
-
This compound
-
Benzaldehyde
-
Lewis acid catalyst (e.g., Titanium(IV) isopropoxide)
-
Organic solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Saturated sodium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in DMSO, add the Lewis acid catalyst.
-
Add benzaldehyde dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium hydroxide.
-
Extract the aqueous layer three times with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final product.
Visualizations: Workflows and Mechanisms of Action
Synthesis Workflow
The following diagram illustrates the two-step synthesis of the analgesic drug Tramadol, starting from this compound.
Caption: Synthetic workflow for the two-step synthesis of Tramadol from this compound.
Mechanism of Action: Inhibition of Topoisomerase I
Certain this compound derivatives have been identified as catalytic inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair. This mechanism is particularly relevant for their application as anticancer agents.
Caption: Proposed mechanism of action for anticancer this compound derivatives as Topoisomerase I inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. labproinc.com [labproinc.com]
- 3. nbinno.com [nbinno.com]
- 4. alphachem.biz [alphachem.biz]
- 5. What is this compound Used For? | Vertec BioSolvents [vertecbiosolvents.com]
- 6. scribd.com [scribd.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. vapourtec.com [vapourtec.com]
- 14. Ketamine - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. rjptonline.org [rjptonline.org]
- 17. rjptonline.org [rjptonline.org]
- 18. This compound curcumin analogs inhibit the progression of castration-resistant prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of this compound derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols: Laboratory-Scale Oxidation of Cyclohexane to Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of cyclohexane is a critical industrial process, primarily for the production of cyclohexanone and cyclohexanol, collectively known as KA-oil. These compounds are key precursors in the synthesis of adipic acid and caprolactam, the monomers for Nylon 6 and Nylon 6,6, respectively. This document provides detailed application notes and laboratory protocols for the selective oxidation of cyclohexane to this compound, targeting research and development applications.
The direct oxidation of cyclohexane is challenging due to the inertness of the C-H bonds. Industrial processes often operate at elevated temperatures and pressures, which can lead to over-oxidation and the formation of byproducts, thus lowering the selectivity for the desired this compound.[1] This document outlines various laboratory-scale methodologies, including catalytic and non-catalytic approaches, to achieve this transformation with improved selectivity.
Comparative Data of Oxidation Protocols
The following table summarizes quantitative data from various laboratory procedures for the oxidation of cyclohexane to this compound, allowing for a direct comparison of their efficacy.
| Method | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Cyclohexane Conversion (%) | This compound Selectivity (%) |
| Catalytic Oxidation with Molecular Oxygen | Oxygen (O₂) | Au/SBA-15 | None (Neat) | 120-200 | 4-10 | 15-25 | 80 |
| Catalytic Oxidation with TBHP | tert-Butyl hydroperoxide (TBHP) | Pt/Al₂O₃ | Acetonitrile | 70 | 6 | - | - |
| Photocatalytic Oxidation | Oxygen (O₂) | V₂O₅@TiO₂ | Acetonitrile/Water | Ambient | - | 18.9 | Nearly 100 (for KA-oil) |
| Oxidation via Cyclohexanol (Hypochlorite) | Sodium Hypochlorite (NaOCl) | None | Acetic Acid | 0-50 | - | - (from cyclohexanol) | 51 (Yield) |
| Oxidation via Cyclohexanol (Dichromate) | Sodium Dichromate (Na₂Cr₂O₇) | None | Sulfuric Acid/Water | 55-60 | 0.5 | - (from cyclohexanol) | - |
Note: Data is compiled from various research articles and patents.[1][2][3][4] "-": Data not specified in the source.
Experimental Protocols
Protocol 1: Catalytic Oxidation of Cyclohexane using a Gold-Based Catalyst and Molecular Oxygen
This protocol describes the selective oxidation of cyclohexane to this compound using a nano-gold molecular sieve catalyst and oxygen as the oxidant.[2]
Materials:
-
Cyclohexane
-
Au/SBA-15 catalyst
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller
-
Oxygen gas cylinder with a pressure regulator
-
Gas chromatograph (GC) for analysis
Procedure:
-
Add 2.0 mL of cyclohexane and 10 mg of the Au/SBA-15 catalyst to a 25 mL stainless steel autoclave.
-
Seal the autoclave and purge it with oxygen gas to remove air.
-
Pressurize the autoclave with oxygen to 1.0 MPa.
-
Begin stirring and heat the reactor to 150°C.
-
Maintain the reaction at this temperature for 6 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess oxygen.
-
Open the autoclave and collect the liquid product.
-
Analyze the product mixture using a gas chromatograph to determine the conversion of cyclohexane and the selectivity for this compound.
Protocol 2: Oxidation of Cyclohexanol to this compound using Sodium Hypochlorite
This protocol details the oxidation of the intermediate, cyclohexanol, to this compound using a readily available oxidizing agent, sodium hypochlorite (bleach).[3][5]
Materials:
-
Cyclohexanol
-
Glacial acetic acid
-
Sodium hypochlorite solution (household bleach, ~6%)
-
Ice bath
-
Erlenmeyer flask
-
Separatory funnel
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, combine 5.0 mL of cyclohexanol and 15 mL of glacial acetic acid.
-
Cool the mixture in an ice bath to approximately 0°C.
-
Slowly add 70 mL of sodium hypochlorite solution to the cooled mixture while stirring. Monitor the temperature and maintain it below 35°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Transfer the reaction mixture to a separatory funnel.
-
Add 20 mL of dichloromethane to extract the this compound. Shake the funnel gently and vent frequently.
-
Separate the organic layer (bottom layer).
-
Wash the organic layer with 20 mL of 5% sodium bicarbonate solution, followed by 20 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried solution and remove the dichloromethane using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by distillation.
Visualizations
Reaction Pathway and Mechanism
The oxidation of cyclohexane to this compound proceeds through a free-radical mechanism, initiated by the formation of a cyclohexyl radical. This radical then reacts with oxygen to form a cyclohexylperoxy radical, which subsequently abstracts a hydrogen atom from another cyclohexane molecule to form cyclohexyl hydroperoxide. The decomposition of this hydroperoxide, often facilitated by a catalyst, yields this compound and cyclohexanol.[2]
Caption: General reaction pathway for the oxidation of cyclohexane.
Experimental Workflow for Catalytic Oxidation
The following diagram illustrates the typical workflow for the catalytic oxidation of cyclohexane in a laboratory setting.
Caption: Experimental workflow for catalytic cyclohexane oxidation.
References
- 1. ias.ac.in [ias.ac.in]
- 2. CN1305829C - Selective oxidation process of cyclohexane to prepare this compound - Google Patents [patents.google.com]
- 3. owlcation.com [owlcation.com]
- 4. The highly selective aerobic oxidation of cyclohexane to this compound and cyclohexanol over V2O5@TiO2 under simulated solar light irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. studylib.net [studylib.net]
Application Notes and Protocols: Cyclohexanone as a Raw Material for Nylon-6 Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nylon-6 is a versatile synthetic polymer widely used in various industries, from textiles to automotive components, owing to its excellent mechanical strength, durability, and chemical resistance.[1][2] The production of Nylon-6 originates from a key raw material, cyclohexanone, which undergoes a series of chemical transformations to yield the monomer ε-caprolactam. This monomer is then polymerized to form the final Nylon-6 product.[3][4] These application notes provide detailed protocols for the synthesis of Nylon-6 from this compound, outlining the critical steps of oxime formation, Beckmann rearrangement, and ring-opening polymerization. The protocols are supplemented with quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.
Overall Synthesis Pathway
The conversion of this compound to Nylon-6 is a three-step process. First, this compound is reacted with hydroxylamine to form this compound oxime.[1] This is followed by the Beckmann rearrangement of the oxime in the presence of a strong acid to produce ε-caprolactam.[5] Finally, the ε-caprolactam monomer undergoes ring-opening polymerization to form Nylon-6.[4]
Caption: Overall workflow from this compound to Nylon-6.
Experimental Protocols
Step 1: Synthesis of this compound Oxime
This protocol details the synthesis of this compound oxime from this compound and hydroxylamine hydrochloride. The reaction involves the in-situ generation of hydroxylamine, which then reacts with this compound.[6]
Materials:
-
This compound (2.5 g)
-
Hydroxylamine hydrochloride (2.5 g)
-
Crystallised sodium acetate (4 g)
-
Distilled water (10 ml)
-
Light petroleum (b.p. 60-80° C) for recrystallization
-
Conical flask
-
Magnetic stirrer and hotplate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve 2.5 g of hydroxylamine hydrochloride and 4 g of crystallised sodium acetate in 10 ml of water in a conical flask.
-
Warm the solution to approximately 40°C while stirring.
-
Add 2.5 g of this compound to the solution.
-
Heat the mixture and stir vigorously. After a few minutes, this compound oxime will start to separate as a crystalline solid.
-
Once the precipitation is complete, cool the reaction mixture in an ice bath.
-
Filter the crystalline solid and wash it with a small amount of cold water.
-
Purify the product by recrystallization from light petroleum (b.p. 60-80° C).
-
Dry the purified crystals to obtain pure this compound oxime.
Quantitative Data for this compound Oxime Synthesis
| Method | Reactants | Catalyst/Conditions | Conversion of this compound | Selectivity/Yield of this compound Oxime | Reference |
| Classical Oximation | This compound, Hydroxylamine Hydrochloride, Sodium Acetate | 40°C in water | Not specified | Yield: 2.5 g from 2.5 g this compound | [7] |
| Electrochemical Synthesis | This compound, Nitrate | Zn-Cu alloy catalyst, 100 mA/cm², 25 mM this compound | ~98% | Yield: 97 ± 2% | [8] |
| Catalytic Oxidation-Oximation | Cyclohexane, Ammonium Acetate, H₂O₂ | 3%Ni/HTS catalyst, 110°C, 4h | 75.7% (from this compound) | 95.3% | [9] |
Step 2: Beckmann Rearrangement to ε-Caprolactam
This protocol describes the Beckmann rearrangement of this compound oxime to ε-caprolactam using sulfuric acid. This reaction is highly exothermic and should be performed with caution in a well-ventilated fume hood.
Materials:
-
Pure this compound oxime (10 g)
-
85% Sulfuric acid (20 cc per 10 g of oxime)
-
Beaker (1 L)
-
Heating source (low flame)
-
Decolorizing carbon
-
50% Sodium hydroxide solution
-
Filtration apparatus
Procedure:
-
In a 1 L beaker, place a 10 g portion of pure this compound oxime.
-
Carefully add 20 cc of 85% sulfuric acid.
-
Gently heat the beaker with a low flame while swirling the contents.
-
As soon as bubbles appear, immediately remove the beaker from the heat and allow the vigorous reaction to subside.
-
Repeat this process for the entire batch of this compound oxime in 10 g portions.
-
Combine all the acidic solutions of ε-caprolactam.
-
Dilute the combined solution with 2.5 L of water and boil gently for 1.5 hours with 5 g of decolorizing carbon.
-
Filter the solution and neutralize it to litmus with a 50% sodium hydroxide solution.
-
The neutralized solution contains ε-caprolactam, which can be further processed or purified. (Note: The original procedure continues with benzoylation for isolation and yield determination, resulting in ε-benzoylaminocaproic acid with a yield of 65-72%).[10]
Quantitative Data for Beckmann Rearrangement
| Method | Catalyst/Solvent | Temperature | Reaction Time | Conversion of Oxime | Yield of ε-Caprolactam | Reference |
| Sulfuric Acid | 85% H₂SO₄ | Exothermic | A few seconds per batch | High | ~65-72% (as derivative) | [10] |
| Fuming Sulfuric Acid/Oleum | Oleum | Not specified | Not specified | High | Almost 100% | [11] |
| Ionic Liquid | DETA_9_1 system | 100°C | 20 min (1st cycle), 60 min (subsequent) | Not specified | ~70% (after 2nd cycle) | [12] |
| Ionic Liquid | Dicationic/Tricationic ILs | 100°C | 20 min | Not specified | >95% | [13] |
Step 3: Ring-Opening Polymerization to Nylon-6
This protocol provides a general procedure for the hydrolytic ring-opening polymerization of ε-caprolactam to form Nylon-6.
Materials:
-
ε-Caprolactam
-
Distilled water (5-10% by weight of caprolactam)
-
Polymerization reactor (e.g., a thick-walled glass tube that can be sealed under vacuum or a stainless-steel autoclave)
-
Heating mantle or furnace
-
Vacuum source
-
Nitrogen gas source
Procedure:
-
Place the desired amount of ε-caprolactam and 5-10% by weight of distilled water into the polymerization reactor.
-
Purge the reactor with nitrogen gas and then evacuate to remove oxygen.
-
Seal the reactor.
-
Heat the reactor to approximately 250°C.[14]
-
Maintain this temperature for the duration of the polymerization (several hours). The exact time will depend on the desired molecular weight.
-
For a more controlled process, a multi-stage heating profile can be employed: pre-polymerization at 225°C for 1 hour, followed by polymerization at 250°C for 6 hours under pressure. This can be followed by a period under atmospheric pressure and then under vacuum to remove water and drive the equilibrium towards polymer formation.[15]
-
After the polymerization is complete, cool the reactor to room temperature.
-
The resulting solid Nylon-6 can be removed from the reactor. It can be further processed, for example, by pelletizing and washing with hot water to remove any unreacted monomer.[15]
Quantitative Data for Nylon-6 Polymerization
| Method | Initiator | Temperature | Pressure | Duration | Outcome | Reference |
| Hydrolytic Polymerization | Water (5-10%) | ~250°C | Not specified | Not specified | Formation of Nylon-6 | [14] |
| Hydrolytic Co-polymerization | Water | 225°C (pre-polymerization), 250°C (polymerization) | Pressurized, then atmospheric, then vacuum | 1h + 6h + 1h + 2h | Branched Polyamide 6 | [15] |
| Anionic Ring-Opening Polymerization (AROP) | Strong base (e.g., Sodium Hydride) | High temperatures | Anhydrous conditions | Faster than hydrolytic | High molecular weight Nylon-6 with low residual monomer | [16] |
Signaling Pathways and Logical Relationships
The Beckmann rearrangement is a critical step where the six-membered ring of this compound oxime is converted into the seven-membered ring of ε-caprolactam. The mechanism is initiated by the protonation of the hydroxyl group of the oxime by a strong acid, followed by the loss of water and a concerted migration of the alkyl group anti to the leaving group.
Caption: Mechanism of the Beckmann Rearrangement.
The ring-opening polymerization of caprolactam is initiated by water, which hydrolyzes some of the caprolactam to aminocaproic acid. This amino acid then acts as the true initiator for the polymerization.
Caption: Ring-opening polymerization of caprolactam.
References
- 1. nbinno.com [nbinno.com]
- 2. vinipulchemicals.com [vinipulchemicals.com]
- 3. Nylon 6 Fiber | PDF [slideshare.net]
- 4. youtube.com [youtube.com]
- 5. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. Sustainable Electrosynthesis of this compound Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemcess.com [chemcess.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pslc.ws [pslc.ws]
- 15. Preparation of an Antibacterial Branched Polyamide 6 via Hydrolytic Ring-Opening Co-Polymerization of ε-Caprolactam and Lysine Derivative [mdpi.com]
- 16. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Techniques for the Purification of Cyclohexanone by Distillation
Introduction
Cyclohexanone (C₆H₁₀O) is a vital industrial chemical, primarily serving as a precursor in the production of nylons. The purity of this compound is critical, as impurities can adversely affect polymerization processes and the quality of the final polymer. Crude this compound, whether sourced commercially or synthesized in a laboratory, may contain various impurities such as cyclohexanol, water, unreacted starting materials (e.g., cyclohexane or phenol), and side-products like 2-cyclohexen-1-one. Distillation is the most common and effective method for purifying this compound. This document provides detailed protocols for several distillation techniques applicable to the purification of this compound in a research and development setting.
Common Impurities in this compound
The choice of distillation technique often depends on the type and concentration of impurities present.
-
Cyclohexanol: A common impurity, especially in this compound produced from the dehydrogenation of cyclohexanol. It has a boiling point very close to this compound at atmospheric pressure, making their separation by simple distillation challenging.
-
Water: Can be present from synthesis or absorption from the atmosphere. Water forms azeotropes with both this compound and cyclohexanol.
-
Low-Boiling Impurities: Solvents used in synthesis (e.g., cyclohexane, toluene) or volatile side-products.
-
High-Boiling Impurities: By-products of the manufacturing process, such as condensation products of this compound.
-
2-Cyclohexen-1-one: An impurity that can form during the production of this compound.
Physical Properties for Distillation
A summary of the key physical properties of this compound and its common impurity, cyclohexanol, is presented below.
| Property | This compound | Cyclohexanol |
| Molar Mass | 98.15 g/mol | 100.16 g/mol |
| Boiling Point (1 atm) | 155.6 °C | 161.1 °C |
| Boiling Point (50 mmHg) | 76 °C | ~85 °C |
| Density (20°C) | 0.947 g/cm³ | 0.962 g/cm³ |
Comparison of Distillation Techniques
The following table summarizes the effectiveness of different distillation techniques for purifying this compound.
| Distillation Technique | Typical Purity Achieved | Typical Recovery Yield | Key Advantages | Primary Applications |
| Simple Distillation | 95-98% | 80-90% | Simple setup, fast. | Removal of non-volatile impurities or those with vastly different boiling points. |
| Fractional Distillation | >99% | 70-85% | Good separation of components with close boiling points. | General purpose purification, removal of cyclohexanol at atmospheric pressure. |
| Vacuum Distillation | >99.5% | 85-95% | Lower boiling points prevent thermal degradation. Enhanced separation of high-boiling components. | Separation of this compound from cyclohexanol. |
| Azeotropic Distillation | >99% (dry) | 80-90% | Efficient removal of water. | Dehydration of wet this compound. |
| Reactive Distillation | >99.5% | 80-90% | Combines reaction and separation in a single step. | Removal of specific reactive impurities like 2-cyclohexen-1-one. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is suitable for separating this compound from impurities with boiling points that differ by at least 20-30°C at atmospheric pressure, such as residual solvents or cyclohexanol.
Methodology
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.
-
The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
-
The flask should not be more than two-thirds full.
-
Add boiling chips or a magnetic stir bar to the round-bottom flask to ensure smooth boiling.
-
-
Distillation Procedure:
-
Charge the crude this compound into the round-bottom flask.
-
Begin heating the flask gently using a heating mantle.
-
As the mixture boils, observe the vapor rising through the fractionating column.
-
Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Collect the initial fraction (forerun) that distills at a lower temperature. This fraction will contain any low-boiling impurities.
-
As the temperature stabilizes at the boiling point of this compound (approx. 155.6°C at 1 atm), change the receiving flask to collect the purified product.
-
Continue collecting the fraction as long as the temperature remains constant.
-
If the temperature begins to rise significantly, stop the distillation to avoid collecting higher-boiling impurities.
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions using Gas Chromatography (GC).
-
Workflow Diagram
Protocol 2: Purification of this compound by Vacuum Distillation
This method is ideal for separating this compound from high-boiling impurities like cyclohexanol, as the difference in their boiling points increases at reduced pressure. It also prevents the thermal degradation of sensitive compounds.
Methodology
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus. Use a short-path distillation head for smaller quantities to minimize product loss.
-
Ensure all glassware is free of cracks and can withstand the vacuum.
-
Use a magnetic stir bar for smooth boiling; boiling chips are not effective under vacuum.
-
Connect the apparatus to a vacuum pump with a trap in between to protect the pump. A manometer should be included to monitor the pressure.
-
-
Distillation Procedure:
-
Place the crude this compound and a stir bar into the distillation flask.
-
Seal the system and slowly apply the vacuum.
-
Once the desired pressure is reached and stable (e.g., 50 mmHg), begin heating the flask.
-
Stir the mixture to prevent bumping.
-
Collect any low-boiling forerun in the initial receiving flask.
-
As the temperature rises and stabilizes at the boiling point of this compound at the applied pressure (e.g., ~76°C at 50 mmHg), switch to a new receiving flask to collect the pure product.
-
After the this compound has been distilled, stop the heating and allow the system to cool before slowly reintroducing air.
-
-
Purity Analysis:
-
Determine the purity of the collected this compound using GC analysis.
-
Workflow Diagram
Protocol 3: Dehydration of this compound by Azeotropic Distillation
This protocol is used to remove water from "wet" this compound. An entrainer (e.g., cyclohexane or toluene) is added, which forms a low-boiling azeotrope with water that can be distilled off.
Methodology
-
Apparatus Setup:
-
Set up a distillation apparatus with a Dean-Stark trap between the distillation flask and the condenser.
-
Fill the Dean-Stark trap with the chosen entrainer (e.g., cyclohexane).
-
-
Distillation Procedure:
-
Charge the wet this compound and the entrainer to the round-bottom flask. Add a stir bar or boiling chips.
-
Heat the mixture to reflux.
-
The water-entrainer azeotrope will vaporize and condense into the Dean-Stark trap.
-
As the condensate cools, it will separate into two layers in the trap (water is denser than cyclohexane/toluene).
-
The upper organic layer (entrainer) will flow back into the distillation flask, while the lower aqueous layer is collected in the trap.
-
Continue the process until no more water collects in the trap.
-
Once all the water is removed, the temperature will rise to the boiling point of the entrainer, and then to the boiling point of this compound.
-
At this point, the distillation can be stopped, and the dry this compound remains in the flask, or the apparatus can be reconfigured for simple or fractional distillation to remove the entrainer.
-
-
Purity and Water Content Analysis:
-
Analyze the purity of the resulting this compound by GC and determine the residual water content by Karl Fischer titration.
-
Logical Relationship Diagram
Purity Analysis by Gas Chromatography (GC)
Protocol: GC-FID Analysis of this compound Purity
Instrumentation
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., HP-INNOWax, 60 m x 0.32 mm, 0.5 µm) is suitable for separating this compound from polar impurities like cyclohexanol.
-
Carrier Gas: Helium or Nitrogen.
GC Conditions
| Parameter | Setting |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Carrier Gas Flow Rate | 1-2 mL/min (constant flow) |
| Oven Program | Initial: 60°C, hold for 2 minRamp: 10°C/min to 200°CHold: 5 min at 200°C |
| Detector Temperature | 280 °C |
Sample Preparation
-
Dilute the this compound sample (e.g., 1 µL) in a suitable solvent (e.g., 1 mL of dichloromethane or acetone).
-
Inject the diluted sample into the GC.
Data Analysis
-
Identify the peaks corresponding to this compound and any impurities based on their retention times (determined by running standards if necessary).
-
Calculate the purity of the this compound using the area percent method:
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100%
This method provides a good estimation of purity, assuming that all components have a similar response factor in the FID. For higher accuracy, calibration with standards is recommended.
Practical applications of cyclohexanone in the coatings industry.
Application Notes and Protocols for Researchers and Formulation Scientists
Cyclohexanone, a cyclic ketone with the formula C₆H₁₀O, is a colorless, oily liquid with a characteristic peppermint-like odor.[1][2][3] Its unique combination of high solvency, moderate evaporation rate, and chemical reactivity makes it an indispensable component in a wide array of coating formulations.[4][5] This document provides detailed application notes and experimental protocols for leveraging the benefits of this compound in the coatings industry, addressing its roles as a potent solvent and a key monomer for synthetic resins.
This compound as a High-Performance Solvent
This compound's excellent solvency stems from its polar ketone group and non-polar cyclic structure, allowing it to dissolve a broad spectrum of resins and polymers used in coatings.[1][4][5] It is particularly effective for high-molecular-weight polymers that are challenging to dissolve with other common solvents.[5]
Key Applications as a Solvent:
-
Viscosity Reduction: this compound is an efficient viscosity reducer for various resin systems, including alkyds, epoxies, polyurethanes, vinyls, and acrylics.[6] This allows for higher solids content in formulations, reducing volatile organic compound (VOC) emissions.
-
Flow and Leveling Agent: Its moderate evaporation rate provides excellent flow and leveling properties to coatings, preventing surface defects like orange peel and brush marks, resulting in a smooth, high-gloss finish.[4]
-
Blushing Prevention: In lacquer formulations, particularly those containing nitrocellulose, this compound's slow evaporation rate helps to prevent "blushing," a milky or hazy appearance caused by rapid solvent evaporation and moisture condensation.[5]
-
Solvent for a Wide Range of Resins: It is a strong solvent for cellulose nitrate, cellulose acetate, vinyl resins, natural resins, and crude rubber.[2][7][8]
Quantitative Data for Formulation
To facilitate formulation development, the following tables summarize key quantitative properties of this compound and compare its performance with other common solvents.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₁₀O |
| Molecular Weight | 98.15 g/mol [2][3] |
| Appearance | Colorless to pale yellow liquid[1][2][3] |
| Odor | Peppermint and acetone-like[1][3] |
| Boiling Point | 155.6 °C[2][3] |
| Melting Point | -31 °C[3] |
| Flash Point (Closed Cup) | 44 - 46 °C[2][3][9] |
| Density (at 20°C) | 0.946 - 0.947 g/cm³[3] |
| Vapor Pressure (at 20°C) | 1.18 kPa[3] |
| Solubility in Water (at 20°C) | Slightly soluble[2][3] |
| Miscibility | Miscible with most organic solvents[2][3] |
Table 2: Comparative Solvent Properties
| Solvent | Evaporation Rate (n-Butyl Acetate = 1) |
| Acetone | 5.6 |
| Methyl Ethyl Ketone (MEK) | 3.8 |
| Toluene | 2.0 |
| Xylene | 0.7 |
| This compound | 0.29 [9] |
| Isophorone | 0.03 |
This compound as a Monomer for Coating Resins
This compound serves as a crucial intermediate in the synthesis of this compound-formaldehyde (ketonic) resins.[7][10][11][12] These resins are widely used as additives in coatings and inks to enhance performance characteristics.
Benefits of this compound-Formaldehyde Resins in Coatings:
-
Improved Hardness and Gloss: The incorporation of ketonic resins significantly increases the hardness and gloss of coating films.[10][12]
-
Enhanced Adhesion: They promote adhesion to a variety of substrates.[10][12]
-
Faster Drying Time: Ketonic resins can accelerate the drying process of coatings.[10]
-
Increased Solids Content: Their use allows for the formulation of coatings with higher solids content.[10]
-
Good Pigment Wetting: These resins exhibit excellent pigment wetting properties, aiding in pigment dispersion and stability.[10][11]
Experimental Protocols
The following protocols provide standardized methods for evaluating the performance of this compound in coating formulations.
Protocol for Evaluating the Effect of this compound on Coating Viscosity
Objective: To quantify the viscosity reduction of a resin solution with the addition of this compound.
Apparatus:
-
Rotational Viscometer (as per ASTM D2196)[13][14][15][16][17]
-
Beakers
-
Stirring apparatus
-
Analytical balance
Materials:
-
Resin (e.g., Alkyd, Epoxy)
-
This compound
-
Control solvent (e.g., Xylene)
Procedure:
-
Prepare a stock solution of the resin in the control solvent at a known concentration (e.g., 50% solids).
-
Measure the initial viscosity of the stock solution using the rotational viscometer at a constant temperature (e.g., 25 °C). Record the viscosity at a specific spindle speed.
-
Prepare a series of formulations by adding incremental amounts of this compound (e.g., 5%, 10%, 15%, 20% by weight of the total solvent).
-
For each formulation, thoroughly mix the components until a homogenous solution is obtained.
-
Measure the viscosity of each formulation under the same conditions as the initial measurement.
-
Record the viscosity values and calculate the percentage of viscosity reduction for each concentration of this compound.
Data Presentation:
Table 3: Viscosity Reduction of a 50% Alkyd Resin Solution with this compound
| This compound Concentration (wt% of solvent) | Viscosity (cP) at 25°C | Viscosity Reduction (%) |
| 0% (Control) | [Insert experimental data] | 0% |
| 5% | [Insert experimental data] | [Calculate] |
| 10% | [Insert experimental data] | [Calculate] |
| 15% | [Insert experimental data] | [Calculate] |
| 20% | [Insert experimental data] | [Calculate] |
Protocol for Determining the Effect of this compound on Coating Drying Time
Objective: To evaluate the influence of this compound on the drying time of a coating film.
Apparatus:
-
Drying Time Recorder (as per ASTM D5895)[18][19][20][21][22]
-
Film applicator (e.g., Bird-type)
-
Glass panels
Materials:
-
Coating formulation with a standard solvent blend (Control)
-
Coating formulation with a portion of the standard solvent replaced by this compound
Procedure:
-
Prepare two coating formulations: a control and a test formulation containing this compound. Ensure both have the same total solids content.
-
Apply a uniform wet film of each formulation onto separate glass panels using a film applicator of a specified thickness.
-
Immediately place the panels on the drying time recorder.
-
Start the recorder, which will move a stylus across the wet film at a constant speed.
-
After the test duration, examine the tracks left by the stylus to determine the different stages of drying (set-to-touch, tack-free, dry-hard).
-
Record the time taken to reach each drying stage for both the control and the test formulation.
Data Presentation:
Table 4: Effect of this compound on the Drying Time of an Alkyd Enamel
| Formulation | Set-to-Touch Time (hours) | Tack-Free Time (hours) | Dry-Hard Time (hours) |
| Control (without this compound) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Test (with this compound) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Protocol for Synthesis of this compound-Formaldehyde Resin
Objective: To synthesize a this compound-formaldehyde resin for use as a coating additive.
Apparatus:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature control
-
Dropping funnel
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (catalyst)
-
Toluene (as an azeotropic solvent)
-
Distilled water
Procedure:
-
Charge the three-necked flask with this compound and toluene.
-
Begin stirring and heat the mixture to a specific temperature (e.g., 80-90°C).
-
In a separate vessel, prepare a solution of sodium hydroxide in distilled water.
-
Slowly add the formaldehyde solution and the sodium hydroxide solution simultaneously to the reaction flask through a dropping funnel over a period of time, maintaining the reaction temperature.
-
After the addition is complete, continue the reaction under reflux for a specified duration (e.g., 2-3 hours).
-
Remove the water from the reaction mixture by azeotropic distillation using a Dean-Stark trap.
-
Once all the water is removed, cool the reaction mixture.
-
The resulting solution is the this compound-formaldehyde resin in toluene. The solvent can be removed under vacuum if a solid resin is desired.
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes and relationships involving this compound in the coatings industry.
Caption: Workflow for incorporating this compound in a typical coating formulation.
Caption: Cause-and-effect relationship of this compound on key coating properties.
References
- 1. alphachem.biz [alphachem.biz]
- 2. alliancechemical.com [alliancechemical.com]
- 3. consolidated-chemical.com [consolidated-chemical.com]
- 4. nbinno.com [nbinno.com]
- 5. alliancechemical.com [alliancechemical.com]
- 6. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 7. This compound Formaldehyde Resin Manufacturer, this compound Formaldehyde Resin Supplier in Vapi,Gujarat [polyolsandpolymers.co.in]
- 8. What is this compound Used For? | Vertec BioSolvents [vertecbiosolvents.com]
- 9. unionpetrochemical.com [unionpetrochemical.com]
- 10. This compound Formaldehyde Ketonic Resin [polyolsandpolymers.net]
- 11. cncolorchem.com [cncolorchem.com]
- 12. guidechem.com [guidechem.com]
- 13. store.astm.org [store.astm.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. matestlabs.com [matestlabs.com]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. store.astm.org [store.astm.org]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. store.astm.org [store.astm.org]
- 20. kelid1.ir [kelid1.ir]
- 21. infinitalab.com [infinitalab.com]
- 22. Standard - Standard Test Methods for Evaluating Drying or Curing During Film Formation of Organic Coatings Using Mechanical Recorders ASTM D5895 - Swedish Institute for Standards, SIS [sis.se]
Troubleshooting & Optimization
Common issues in the synthesis of cyclohexanone and their solutions.
Cyclohexanone Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for synthesizing this compound?
A1: The main industrial routes for this compound production are the oxidation of cyclohexane and the hydrogenation of phenol.[1][2] The oxidation of cyclohexane, typically using air and cobalt catalysts, produces a mixture of this compound and cyclohexanol, often referred to as "KA oil" (ketone-alcohol oil).[1] The hydrogenation of phenol is another significant method, which can be performed in one or two steps.[2][3] A newer process involves the hydroalkylation of benzene to cyclohexylbenzene, which is then oxidized and cleaved to yield phenol and this compound.[1]
Q2: What are the most common laboratory methods for preparing this compound?
A2: In a laboratory setting, this compound is commonly prepared by the oxidation of a secondary alcohol, cyclohexanol.[4][5] Common oxidizing agents for this transformation include chromium trioxide (Jones oxidation), sodium hypochlorite (bleach), and potassium bisulfate (Oxone).[1][6][7]
Q3: What are the major uses of this compound?
A3: The vast majority (about 95%) of this compound produced is used as a precursor in the synthesis of nylons, specifically nylon 6 and nylon 66.[2][8] It is a key intermediate in the production of adipic acid and caprolactam.[8][9] The remaining amount is used as a solvent for various materials like resins, lacquers, and insecticides, and as a chemical intermediate in other syntheses.[8]
Q4: What are the main safety concerns when synthesizing this compound?
A4: Safety precautions depend on the chosen synthesis route. When using chromium-based oxidants like sodium dichromate or chromium trioxide, it is crucial to handle these toxic and corrosive substances with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4][10] Acetic acid, sometimes used as a solvent or catalyst, is highly irritating and should be handled with care.[6] this compound itself is toxic and irritating.[6] The reaction can be exothermic, requiring careful temperature control to prevent runaway reactions.[6][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound synthesis.
Problem 1: Low Product Yield
Q: My reaction yield is significantly lower than expected. What are the common causes and solutions?
A: Low yield is a frequent issue with several potential causes. Refer to the table and suggestions below for troubleshooting.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Cause: Insufficient reaction time or inadequate temperature. For instance, in the oxidation of cyclohexanol, maintaining a temperature between 40-50°C is crucial; temperatures below this range can lead to an incomplete reaction.[6]
-
Solution: Ensure the reaction is stirred for the recommended duration and that the temperature is maintained within the optimal range. For exothermic reactions, initial cooling might be necessary, but the temperature should be allowed to rise to the required level for the reaction to proceed.[4][6]
-
-
Side Reactions: The formation of by-products can consume starting material and reduce the yield of the desired product.
-
Cause: Incorrect temperature is a major factor. For example, in some catalytic systems, higher temperatures can promote dehydration of cyclohexanol to cyclohexene.[11] Excessively strong bases can also promote side reactions like intermolecular aldol condensations.[12]
-
Solution: Maintain strict temperature control.[11] Optimize the concentration and strength of any base used; a catalytic amount is often sufficient.[12]
-
-
Impure Reagents: Water or other impurities in starting materials or solvents can interfere with the reaction.
-
Cause: Water can quench reactive intermediates like enolates.[12] Impurities in reactants can sometimes poison catalysts.[11]
-
Solution: Use anhydrous solvents and ensure reagents are pure and dry. If catalyst poisoning is suspected, purifying the reactants or using a guard bed in flow systems can help.[11][12]
-
-
Product Loss During Workup: Significant amounts of product can be lost during extraction and purification steps.
-
Cause: Inefficient extraction or premature distillation. This compound has some solubility in water.[1]
-
Solution: To minimize loss in aqueous layers during extraction, saturate the aqueous phase with sodium chloride ("salting out").[6] Perform multiple extractions with an appropriate organic solvent. Ensure distillation conditions are optimized to separate the product from lower-boiling solvents and higher-boiling impurities effectively.[4][11]
-
Problem 2: Product Purity Issues
Q: My final product is impure. How can I identify and remove common contaminants?
A: Common impurities include unreacted starting materials, by-products from side reactions, and residual solvents.
-
Presence of Unreacted Cyclohexanol:
-
Identification: The presence of a broad O-H peak (around 3200-3600 cm⁻¹) in the infrared (IR) spectrum of the final product indicates contamination with cyclohexanol.[6]
-
Cause: Incomplete oxidation of the starting material.[6]
-
Solution: Ensure sufficient oxidizing agent is used and that reaction conditions (time, temperature) are adequate. Purification via careful distillation can separate this compound (b.p. 156°C) from cyclohexanol (b.p. 161°C), although their boiling points are close.[4][5]
-
-
Formation of By-products:
-
Identification: By-products like ε-caprolactone, adipic acid, or various esters can form, especially during industrial oxidation of cyclohexane.[9] Aldol condensation products may also appear.[13]
-
Cause: Over-oxidation or side reactions. The Baeyer–Villiger oxidation of this compound can lead to ε-caprolactone.[9] Aldol condensation is often caused by excessively basic conditions.[13]
-
Solution: Purification methods are key. Treatment with acids, bases, or ion exchangers prior to distillation can help remove certain impurities.[13][14] For example, adding an alkaline solution can help remove some acidic impurities, but care must be taken as it can also induce aldol condensation.[13]
-
-
Discoloration of Product:
-
Cause: The presence of excess oxidant or by-products. A yellow color in the reaction mixture during oxidation with hypochlorous acid indicates an excess of the oxidant.[6]
-
Solution: If the mixture is yellow, the excess oxidant can be quenched by adding a reducing agent like sodium bisulfite until the color disappears.[6]
-
Data Presentation: Synthesis Parameters
The choice of synthesis route significantly impacts reaction conditions and outcomes.
Table 1: Comparison of Common this compound Synthesis Routes.
| Synthesis Route | Starting Material | Typical Oxidant/Catalyst | Temperature (°C) | Pressure | Typical Yield | Key Challenges |
| Cyclohexanol Oxidation (Lab) | Cyclohexanol | Sodium Hypochlorite / Acetic Acid | 40 - 50 | Atmospheric | ~51%[6] | Temperature control, incomplete reaction.[6] |
| Cyclohexanol Oxidation (Lab) | Cyclohexanol | Chromium Trioxide (Jones) | 55 - 60 | Atmospheric | Variable | Use of toxic heavy metals.[4] |
| Phenol Hydrogenation (Industrial) | Phenol | Pd/C with Heteropoly Acid | ~80 | 1.0 MPa (H₂) | >93% Selectivity | Catalyst coking and deactivation.[3] |
| Cyclohexane Oxidation (Industrial) | Cyclohexane | Cobalt Catalysts / Air | 150 - 160 | 0.8 - 2.0 MPa | Low Conversion (~4-10%) | Low selectivity, formation of by-products.[2][15] |
| Cyclohexylbenzene Oxidation | Cyclohexylbenzene | N-hydroxyphthalimide (NHPI) | ~75 | 1.1 MPa (O₂) | ~40% Conversion | Formation of by-products at high temps.[16] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Cyclohexanol via Hypochlorite Oxidation
This protocol is adapted from a common undergraduate organic chemistry experiment.[6]
Materials:
-
Cyclohexanol
-
Glacial Acetic Acid
-
Sodium hypochlorite solution (commercial bleach, ~6%)
-
Sodium chloride (NaCl)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine cyclohexanol and glacial acetic acid. Cool the flask in an ice bath.
-
Addition of Oxidant: Slowly add the sodium hypochlorite solution dropwise to the stirred mixture. The temperature should be carefully monitored and maintained between 40-50°C. Use the ice bath to control the temperature as the reaction is exothermic.[6]
-
Reaction Completion: After the addition is complete, continue stirring the mixture for a recommended period (e.g., 1 hour) to ensure the reaction goes to completion.[4]
-
Workup - Quenching: Check the mixture for excess oxidant (a yellow color). If present, add sodium bisulfite solution dropwise until the color disappears.[6]
-
Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Add sodium chloride to the mixture to "salt out" the this compound from the aqueous layer.[6] Add an organic solvent like dichloromethane or ethyl acetate and shake to extract the product.
-
Separation: Allow the layers to separate. The organic layer (containing this compound) is typically the bottom layer if using dichloromethane and the top layer if using ethyl acetate.[6] Separate the organic layer. Perform one or two more extractions of the aqueous layer with the organic solvent.
-
Drying and Filtration: Combine all organic extracts and dry them over an anhydrous drying agent like magnesium sulfate for about 5 minutes.[4][11] Filter the solution to remove the drying agent.
-
Purification: Purify the resulting liquid by simple distillation. First, distill off the low-boiling extraction solvent.[11] Then, collect the this compound fraction, which boils at approximately 153-156°C.[4][11]
Protocol 2: Synthesis of this compound via Jones Oxidation of Cyclohexanol
This protocol uses a strong chromium-based oxidant.[4]
Materials:
-
Cyclohexanol
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Beakers, conical flask, separatory funnel, distillation apparatus
Procedure:
-
Prepare Jones Reagent: In a beaker, dissolve sodium dichromate dihydrate in water. With continuous stirring, slowly and carefully add concentrated sulfuric acid. Allow this oxidizing mixture to cool.[4]
-
Reaction: Place cyclohexanol in a conical flask. Add the prepared dichromate solution to the cyclohexanol in one portion, swirling to mix.
-
Temperature Control: The reaction is exothermic. Monitor the temperature and, once it reaches 55°C, cool the flask in cold water to maintain the temperature between 55-60°C.[4]
-
Reaction Completion: Once the exothermic reaction subsides, let the mixture stand for 1 hour with occasional swirling.[4]
-
Distillation: Pour the mixture into a larger round-bottom flask, add water, and distill the mixture until approximately 30 mL of distillate (which will contain two layers) is collected.[4]
-
Extraction and Purification: Follow steps 5-8 from Protocol 1 for the workup, extraction (using ethyl acetate), drying, and final purification by distillation.[4]
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common this compound synthesis issues.
Caption: Major industrial synthesis pathways to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solved Synthesis of this compound PURPOSE - To synthesize | Chegg.com [chegg.com]
- 6. owlcation.com [owlcation.com]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 8. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. US3933916A - Purification of this compound - Google Patents [patents.google.com]
- 14. RU2523011C2 - Method of this compound purification - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
How to maximize the yield of the cyclohexanone Grignard reaction.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to maximize the yield of the cyclohexanone Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of a Grignard reaction with this compound?
A1: The reaction of a Grignard reagent (R-MgX) with this compound results in a nucleophilic addition to the carbonyl group. After an acidic workup, the final product is a tertiary alcohol, specifically a 1-alkylcyclohexan-1-ol. For instance, reacting propylmagnesium bromide with this compound yields 1-propylcyclohexanol.[1][2]
Q2: Why is my Grignard reaction not starting?
A2: Failure to initiate is a common issue, often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings. The presence of even trace amounts of moisture in the glassware or solvent will also prevent the reaction from starting by quenching the Grignard reagent as it forms.
Q3: What are the most critical parameters to control for maximizing the yield?
A3: The most critical parameters are the stringent exclusion of water and atmospheric oxygen, the purity of the reagents (this compound and alkyl halide), the quality of the magnesium, and the choice of an appropriate anhydrous solvent.[3] Temperature control during the addition of the electrophile is also crucial to minimize side reactions.
Q4: Which solvent is optimal for the this compound Grignard reaction?
A4: Anhydrous ethereal solvents are essential for a successful Grignard reaction. Diethyl ether (Et2O) and tetrahydrofuran (THF) are most commonly used. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a superior alternative, often providing higher yields and suppressing side reactions like Wurtz coupling.[4]
Q5: How can I be certain my Grignard reagent has formed before adding the this compound?
A5: Successful formation of the Grignard reagent is typically indicated by the disappearance of the metallic magnesium, the formation of a cloudy, grayish solution, and often, gentle refluxing of the solvent without external heating. A small crystal of iodine can be used as an initiator; its disappearance is a good visual cue for the start of the reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound Grignard reaction, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Moisture Contamination: Grignard reagents are extremely reactive with water. | - Flame-dry all glassware under vacuum or oven-dry at >120°C overnight. - Use anhydrous solvents, preferably freshly distilled from a drying agent or from a sealed bottle. - Ensure starting materials (this compound, alkyl halide) are dry. |
| Poor Quality Magnesium: An oxide layer on the magnesium surface prevents reaction. | - Use fresh, shiny magnesium turnings. - Activate the magnesium by adding a crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings in the flask. | |
| Side Reactions: Enolization, reduction, or Wurtz coupling are competing reactions. | - Add the this compound solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction. - For sterically hindered ketones, enolization can be a major issue. Using a less hindered Grignard reagent can help.[5][6] | |
| Recovery of Starting Material (this compound) | Enolization: The Grignard reagent is acting as a base and deprotonating the alpha-carbon of the this compound. | - This is more common with sterically bulky Grignard reagents.[5][6] - Perform the reaction at a lower temperature. - Consider using an organolithium reagent, which can be less prone to enolization. |
| Formation of Biphenyl or Alkane Homocoupling Product (Wurtz Reaction) | Reaction of Grignard with Alkyl Halide: The Grignard reagent attacks the starting alkyl halide. | - Add the alkyl halide slowly to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration. - Ensure the reaction temperature during Grignard formation is controlled. |
| Formation of a Secondary Alcohol | Reduction of this compound: If the Grignard reagent has β-hydrogens, it can reduce the ketone via a hydride transfer mechanism. | - Use a Grignard reagent without β-hydrogens if this is a recurring issue. - Maintain a low reaction temperature during the addition of this compound. |
Data Presentation
The choice of solvent significantly impacts the yield of Grignard reactions. The following table summarizes the yield of 1-phenylethanol from the reaction of benzaldehyde and methylmagnesium bromide in various solvents, illustrating the superior performance of 2-MeTHF. While not specific to this compound, this data provides a strong indication of solvent effects in Grignard reactions.
| Solvent | Product Yield (%) | Key Observations |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | High yield, good for suppressing Wurtz coupling.[4] |
| Diethyl Ether (Et2O) | 94 | Excellent yield, but low boiling point and flashpoint.[4] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz by-product formation.[4] |
| Cyclopentyl methyl ether (CPME) | 45 | Moderate yield.[4] |
Experimental Protocol: Synthesis of 1-Propylcyclohexanol
This protocol details the synthesis of 1-propylcyclohexanol from this compound and 1-bromopropane.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
1-Bromopropane
-
This compound
-
Anhydrous diethyl ether (or 2-MeTHF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
5% Hydrochloric acid (HCl)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
Procedure:
Part A: Preparation of Propylmagnesium Bromide
-
Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the flask.
-
Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium. In the dropping funnel, prepare a solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of the 1-bromopropane solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.
-
Grignard Formation: Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with this compound
-
Addition of Ketone: Cool the Grignard reagent solution to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add this solution to the dropping funnel. Add the this compound solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers, wash with 5% HCl, then with brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 1-propylcyclohexanol.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Visualizations
Caption: Workflow for the synthesis of 1-propylcyclohexanol.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. brainly.com [brainly.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 5. homework.study.com [homework.study.com]
- 6. chegg.com [chegg.com]
Optimizing reaction conditions for cyclohexanone oxidation.
Welcome to the technical support center for cyclohexanone oxidation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental optimization of this compound oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during the oxidation of this compound.
1. Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I fix this?
-
Answer: Low or no yield in this compound oxidation can stem from several factors. Firstly, ensure your starting materials and reagents are pure and dry, as impurities can inhibit the reaction. Residual moisture, in particular, has been noted to negatively impact yield calculations and product purity[1]. Secondly, verify that the reaction temperature is within the optimal range for your specific protocol. For instance, in the oxidation to adipic acid, increasing the temperature from 40 to 80 °C has been shown to increase conversion from 52% to 100%[2]. However, temperatures exceeding the optimum can lead to the formation of by-products, thereby reducing the selectivity for the desired product[2]. The choice and concentration of the catalyst are also critical; ensure the correct catalyst is being used at the appropriate loading. Finally, confirm that the oxidant is active and added correctly. For example, in oxidations using sodium hypochlorite (bleach), the concentration and slow addition are important to control the exothermic reaction and prevent decomposition of the oxidant[3][4].
2. Poor Selectivity and Formation of By-products
-
Question: My reaction is producing a mixture of products with low selectivity for the desired compound. How can I improve selectivity?
-
Answer: Poor selectivity is a common challenge, often resulting in the formation of by-products such as glutaric and succinic acids when adipic acid is the target product[2]. To enhance selectivity, several parameters can be optimized. The reaction temperature plays a crucial role; for example, in one study, increasing the temperature beyond 80 °C decreased the selectivity for adipic acid[2]. The choice of solvent can also significantly influence selectivity. Acetic acid is a commonly used solvent in the oxidation of this compound to adipic acid[2][5]. The catalyst system is another key factor. For instance, the presence of para-toluenesulfonic acid (p-TS) with a Co²⁺/Mn²⁺ system has been shown to improve the selectivity for adipic acid[2][5]. The pressure of the oxidant (e.g., O₂) can also be adjusted to optimize selectivity[2][5].
3. Reaction Stalls or Proceeds Very Slowly
-
Question: The reaction seems to have stalled or is proceeding much slower than expected. What could be the issue?
-
Answer: A stalled or slow reaction can be due to several factors. Inadequate mixing can be a problem, especially in heterogeneous reactions. Ensure vigorous stirring to facilitate contact between reactants, particularly in multiphase systems[3][5]. Catalyst deactivation is another common cause. The catalyst may be poisoned by impurities in the reactants or solvent, or it may degrade under the reaction conditions. The concentration of reactants is also important; ensure that the starting materials are present in the correct stoichiometric ratios. For gas-phase oxidants like O₂, ensuring a continuous and sufficient supply at the correct pressure is crucial for maintaining the reaction rate[5].
4. Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating and purifying my final product. What are some common pitfalls and solutions?
-
Answer: Challenges in product isolation can often be traced back to the work-up procedure. For the synthesis of 1,2-cyclohexanedione, the removal of selenium by-products requires careful filtration and extraction[6]. When adipic acid is the product, its solubility in the reaction mixture and potential for co-precipitation with other dicarboxylic acids can complicate purification. Recrystallization from a suitable solvent is a common method for purifying solid products like adipic acid. The presence of residual moisture is a frequent issue that can inflate the apparent yield and interfere with melting point determination[1]. Thorough drying of the product, for instance, using vacuum filtration, is essential[1].
Frequently Asked Questions (FAQs)
Q1: What are the most common oxidants used for this compound oxidation?
A1: A variety of oxidants are used depending on the desired product. For the conversion of this compound to adipic acid, common oxidants include nitric acid (HNO₃), molecular oxygen (O₂), air, and hydrogen peroxide (H₂O₂)[5][7][8]. For the synthesis of 1,2-cyclohexanedione from this compound, selenium dioxide (SeO₂) is a well-established oxidant[6]. For the oxidation of cyclohexanol to this compound, sodium hypochlorite (household bleach) and dichromate salts are frequently used[3][9].
Q2: How does the choice of catalyst affect the reaction?
A2: The catalyst is crucial for both the rate and selectivity of the oxidation. In the oxidation of this compound to adipic acid, transition metal salts, particularly those of cobalt (Co²⁺) and manganese (Mn²⁺), are widely used[2][5]. The catalyst can influence the reaction mechanism, for example, by facilitating the formation of radical intermediates[2]. The type of catalyst can also direct the reaction towards a specific product. For instance, certain polyoxometalates can selectively produce adipic acid, while others favor the formation of levulinic acid or 6-hydroxyhexanoic acid[10].
Q3: What is the role of the solvent in this compound oxidation?
A3: The solvent can significantly impact the reaction by affecting the solubility of reactants and catalysts, and by influencing the reaction pathway. Acetic acid is a common solvent for the oxidation of this compound to adipic acid, as it can help to stabilize intermediates and facilitate the desired reaction pathway[2][5]. In some cases, solvent-free conditions are explored to increase product yield per reactor volume and reduce costs associated with solvent handling[8].
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods can be used to determine the consumption of the starting material (this compound) and the formation of the desired product and any by-products. For reactions involving a colored reagent like potassium permanganate, a color change can indicate the consumption of the oxidizing agent[11].
Data Presentation
Table 1: Influence of Reaction Parameters on this compound Oxidation to Adipic Acid
| Parameter | Condition | This compound Conversion (%) | Adipic Acid Selectivity (%) | Reference |
| Temperature | 40 °C | 52 | 31 | [2] |
| 60 °C | - | - | ||
| 80 °C | 100 | 68 | [2] | |
| 100 °C | - | Decreased | [2] | |
| O₂ Pressure | 0.5 MPa | 97 | 62 | [2] |
| 1.21 MPa | 99.3 | 78 | [2][5] | |
| Catalyst System | IPN/Co²⁺/Mn²⁺ | 97 | 62 | [2] |
| Co²⁺/Mn²⁺ with p-TS | 99.3 | 78 | [2][5] | |
| Solvent | Acetic Acid | High | High | [2][5] |
Note: '-' indicates data not specified in the cited source. This table is a summary of data from different studies and direct comparison should be made with caution as other reaction conditions may vary.
Experimental Protocols
Method 1: Oxidation of this compound to Adipic Acid with O₂
This protocol is a general representation based on procedures described in the literature[2][5].
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Materials: this compound, Acetic Acid (solvent), Cobalt (II) acetate, Manganese (II) acetate, Oxygen gas.
-
Reaction Setup: A pressure reactor equipped with a stirrer, heating jacket, and gas inlet is used.
-
Procedure:
-
Charge the reactor with this compound, acetic acid, and the catalyst system (e.g., Co²⁺ and Mn²⁺ salts).
-
Purge the reactor with O₂.
-
Heat the mixture to the desired temperature (e.g., 60-80 °C) with stirring.
-
Pressurize the reactor with O₂ to the desired pressure (e.g., 0.5-1.5 MPa).
-
Maintain the reaction at the set temperature and pressure for the desired time (e.g., 2-6 hours), monitoring O₂ consumption.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
-
Work-up and Isolation: The product, adipic acid, can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing. Further purification can be achieved by recrystallization.
Method 2: Synthesis of 1,2-Cyclohexanedione using Selenium Dioxide
This protocol is adapted from a well-established procedure[6].
-
Materials: this compound, Selenium Dioxide (SeO₂), 1,4-Dioxane, Water.
-
Reaction Setup: A round-bottomed flask equipped with a mechanical stirrer and a dropping funnel. A water bath is used for temperature control.
-
Procedure:
-
Place this compound in the reaction flask.
-
Prepare a solution of selenium dioxide in a mixture of 1,4-dioxane and water.
-
Slowly add the oxidant solution to the stirred this compound, maintaining the reaction temperature.
-
-
Work-up and Isolation:
-
Filter the reaction mixture to remove precipitated selenium.
-
The filtrate containing the product is then subjected to distillation under reduced pressure to separate the 1,2-cyclohexanedione from unreacted this compound and solvent.
-
Further purification can be achieved by converting the product to its dioxime derivative, followed by hydrolysis to regenerate the pure 1,2-cyclohexanedione.
-
Visualizations
References
- 1. studymoose.com [studymoose.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. owlcation.com [owlcation.com]
- 5. Selective Oxidation of this compound to Adipic Acid Using Molecular Oxygen in the Presence of Alkyl Nitrites and Transition Metals as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. cerritos.edu [cerritos.edu]
Troubleshooting common problems in cyclohexanone distillation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the distillation of cyclohexanone.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format, offering potential causes and solutions.
Problem 1: The observed boiling point of my this compound is lower than the literature value (155.6 °C at atmospheric pressure) and remains constant.
-
Possible Cause: Your this compound may contain water, forming a minimum-boiling azeotrope. Water and this compound can form an azeotrope that boils at a lower temperature than pure this compound.[1]
-
Solution:
-
Drying before distillation: Dry the crude this compound using a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate before distillation.
-
Azeotropic distillation: If a significant amount of water is present, consider using an entrainer like benzene or cyclohexane to form a ternary azeotrope with water, which can be removed as the initial distillate fraction.[1]
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Salting out: Before extraction with an organic solvent, saturate the aqueous layer with an inorganic salt like sodium chloride to reduce the solubility of this compound in water.[2]
-
Problem 2: The distillation is proceeding very slowly, or there is significant "bumping" (violent boiling).
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Possible Cause 1: Insufficient or uneven heating.
-
Solution 1:
-
Possible Cause 2: The vapor pressure of the liquid is not sufficient to overcome the pressure in the system.
-
Solution 2: For high-boiling impurities, consider performing the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of this compound.[1]
Problem 3: The distilled this compound is discolored (yellowish).
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Possible Cause 1: Thermal decomposition or aldol condensation of this compound at high temperatures. Over time, this compound can undergo self-condensation, especially in the presence of acidic or basic impurities.
-
Solution 1:
-
Distill under reduced pressure to lower the boiling point and minimize thermal stress.
-
Ensure all glassware is clean and free of acidic or basic residues.
-
Purify the crude this compound to remove impurities that might catalyze condensation reactions before distillation.
-
-
Possible Cause 2: Oxidation of this compound.
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Solution 2: Store purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent oxidation.
Problem 4: The purity of the distilled this compound is low, with cyclohexanol as a major contaminant.
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Possible Cause: Cyclohexanol and this compound have close boiling points (161.1 °C and 155.6 °C, respectively), making their separation by simple distillation difficult. They can also form a close-boiling azeotrope in the presence of water.[1]
-
Solution:
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Fractional Distillation: Use a fractionating column with a high number of theoretical plates for efficient separation.
-
Vacuum Distillation: Performing the distillation under reduced pressure can increase the difference in boiling points, facilitating better separation.[1]
-
Chemical Purification: If the cyclohexanol content is high, consider converting it to this compound through oxidation before distillation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include water, unreacted cyclohexanol, and byproducts from its synthesis, such as adipic acid and other oxygenated compounds.[5] Over time, peroxides and aldol condensation products can also form.
Q2: How can I test for the presence of peroxides in my this compound?
A2: Peroxides can be explosive, especially when concentrated during distillation. You can test for peroxides using commercially available test strips or by a chemical test. A common method involves adding the this compound to a solution of potassium iodide in glacial acetic acid. A yellow to brown color indicates the presence of peroxides.[6]
Q3: My distilled this compound has a constant boiling point, but GC-MS analysis shows it's not pure. Why?
A3: You are likely collecting an azeotrope, which is a mixture of two or more liquids that boils at a constant temperature and has a constant composition in the vapor phase.[7] The most common azeotrope in this case would be with water or cyclohexanol, especially if water is present.
Q4: What is "flooding" in a distillation column and how can I prevent it?
A4: Flooding is a condition where the liquid flowing down the column builds up and is carried upwards by the vapor flow.[8] This is often caused by an excessively high heating rate, leading to a high vapor velocity. To prevent flooding, reduce the heating rate to ensure a smooth and steady distillation.[4][8]
Q5: Why is it important to use boiling chips or a magnetic stirrer during distillation?
A5: These are used to prevent "bumping," which is the sudden, violent boiling of a liquid. Bumping can lead to the contamination of the distillate and can be a safety hazard. Boiling chips or stirring provide nucleation sites for bubbles to form smoothly.[3]
Data Presentation
Table 1: Physical Properties and Azeotropic Data of this compound
| Property | Value |
| This compound | |
| Boiling Point (at 760 mmHg) | 155.6 °C[9] |
| Density (at 20 °C) | 0.9478 g/cm³ |
| Cyclohexanol | |
| Boiling Point (at 760 mmHg) | 161.1 °C |
| Water | |
| Boiling Point (at 760 mmHg) | 100 °C |
| Azeotropes (at 760 mmHg) | |
| This compound-Water | 96 °C |
| Cyclohexanol-Water | 98 °C |
Experimental Protocols
Protocol 1: Standard Fractional Distillation of this compound
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Drying: If the crude this compound contains water, dry it with anhydrous sodium sulfate for at least 30 minutes, then decant or filter the liquid.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column packed with Raschig rings or other suitable packing material, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Boiling Aids: Add a few boiling chips or a magnetic stir bar to the distillation flask.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Distillation: Heat the mixture to a gentle boil. Observe the vapor rising through the fractionating column. The temperature at the top of the column should rise and then stabilize at the boiling point of the first fraction (often the water azeotrope if present).
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Fraction Collection: Collect the different fractions in separate receiving flasks based on the boiling point. The main fraction of pure this compound should be collected at a stable temperature close to 155.6 °C (at atmospheric pressure).
-
Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool down before disassembling.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of the distilled this compound in a volatile solvent like dichloromethane or hexane (e.g., 10 µg/mL).[10]
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Instrument Setup: Set up the GC-MS with a suitable column (e.g., a non-polar DB-5 or a polar DB-Wax, depending on the expected impurities).[10] Define the temperature program for the oven, the injector temperature, and the mass spectrometer parameters.
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Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.[10]
-
Data Acquisition: The compounds will be separated in the GC column based on their boiling points and polarity and then detected by the mass spectrometer.
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Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST). The purity of the this compound can be determined by the relative area of its peak compared to the total area of all peaks.
Protocol 3: Water Content Determination by Karl Fischer Titration
-
Apparatus: Use a Karl Fischer titrator.
-
Reagent Preparation: Use a commercial Karl Fischer reagent suitable for ketones to avoid side reactions.[11]
-
Titrator Preparation: Add the solvent to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent.
-
Sample Addition: Accurately weigh and inject a known amount of the this compound sample into the titration vessel.
-
Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument will automatically calculate the water content in the sample based on the volume of titrant used.
Visualizations
Caption: Troubleshooting workflow for low purity this compound.
Caption: Troubleshooting common physical issues in distillation.
References
- 1. US2845384A - Distillation of this compound from mixtures containing this compound, cyclohexanol, and water - Google Patents [patents.google.com]
- 2. iq.usp.br [iq.usp.br]
- 3. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Detecting contamination in this compound | RSSL [rssl.com]
- 6. wikieducator.org [wikieducator.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: Advanced Purification of High-Purity Cyclohexanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of cyclohexanone.
General Workflow for this compound Purification
The selection of an appropriate purification method is critical and depends on the nature of the impurities, the required final purity, and the scale of the operation. The following diagram outlines a general workflow for selecting a purification technique.
Troubleshooting Guide: Purification by Distillation
Fractional distillation is a primary method for purifying this compound, especially for separating it from impurities with different boiling points, such as cyclohexanol.[1]
Data Presentation: Boiling Points of this compound and Common Impurities
| Compound | Boiling Point (°C at 760 mmHg) | Notes |
| This compound | 155-157 °C[2] | Target compound. |
| Cyclohexanol | 160-161 °C[1][3] | A common impurity; close boiling point requires efficient fractional distillation.[3] |
| Cyclohexane | 81 °C[1] | Lower-boiling impurity. |
| Water | 100 °C | Forms azeotropes with this compound and cyclohexanol.[3] |
| This compound-Water Azeotrope | 96 °C[3] | Distills at a lower temperature than pure components. |
| Cyclohexanol-Water Azeotrope | 98 °C[3] | Distills at a lower temperature than pure components. |
Frequently Asked Questions (Distillation)
Q1: My final product is cloudy and the distillation temperature was lower than expected. What happened?
A1: This is a classic sign of water contamination. This compound forms a minimum-boiling azeotrope with water, which distills at a lower temperature (around 96°C) than pure this compound.[3] The cloudiness is due to the immiscibility of water in the collected this compound.
-
Solution: Before distillation, dry the crude this compound using a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.[4] If significant water is present, consider using a Dean-Stark trap during distillation to remove the water azeotropically before collecting the pure product.[4]
Q2: The separation between this compound and cyclohexanol is poor, even with a fractionating column.
A2: The boiling points of this compound (155°C) and cyclohexanol (161°C) are very close, making their separation challenging.[3]
-
Solutions:
-
Increase Column Efficiency: Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[5]
-
Control Distillation Rate: Maintain a slow and steady distillation rate, approximately 1-2 drops per second.[4] This allows for proper vapor-liquid equilibrium to be established in the column.[5]
-
Ensure Proper Insulation: Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient and prevent heat loss.[5]
-
Vacuum Distillation: At reduced pressures, the difference in boiling points between this compound and cyclohexanol increases, allowing for a more efficient separation.[3]
-
Q3: The distillation is proceeding very slowly, or the vapor ring is not rising up the column.
A3: This typically indicates insufficient heating or excessive heat loss.
-
Solutions:
-
Increase Heat Input: Gradually increase the temperature of the heating mantle. Ensure the distillation flask is no more than two-thirds full for efficient boiling.[4]
-
Check for Drafts: Perform the distillation in a fume hood with the sash lowered to minimize drafts.
-
Improve Insulation: As mentioned above, proper insulation of the column is crucial to prevent the vapor from cooling and condensing before it reaches the condenser.[5]
-
Q4: Can chemical pre-treatment improve my distillation results?
A4: Yes. For certain impurities, a chemical pre-treatment can be highly effective. Industrial processes sometimes add a basic catalyst (like sodium hydroxide) to promote the condensation of aldehyde impurities (e.g., pentanal, hexanal) into higher-boiling compounds that are then easily separated by distillation.[6] Treating crude this compound with acids or ion exchangers can also degrade certain impurities, making them easier to separate via distillation.[7]
Troubleshooting Workflow: Fractional Distillation
Troubleshooting Guide: Purification by Chromatography
Column chromatography can be used to purify this compound, especially from non-volatile or thermally sensitive impurities.
Frequently Asked Questions (Chromatography)
Q1: My this compound is tailing on the silica gel column.
A1: Peak tailing for ketones on silica gel can occur due to interactions with acidic silanol groups on the silica surface.[8] While this compound is less basic than an amine, strong interactions can still lead to poor peak shape.
-
Solution:
Q2: I'm having trouble separating this compound from a very similar, non-polar impurity.
A2: This indicates your solvent system lacks the selectivity needed for separation.
-
Solutions:
-
Solvent System Optimization: Test a variety of solvent systems with different polarities and selectivities. A common approach for moderately polar compounds like this compound is a mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[9]
-
Gradient Elution: Run a shallow gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.[8] This can help resolve closely eluting compounds.
-
Q3: My compound is not moving from the baseline (Rf ≈ 0).
A3: This means the mobile phase (eluent) is not polar enough to move the compound up the stationary phase.[8]
-
Solution: Increase the polarity of your mobile phase. For example, if you are using 100% hexanes, start adding ethyl acetate in small increments (e.g., 2%, 5%, 10%) until you achieve a reasonable Rf value (typically 0.2-0.4) on a TLC plate.[8]
Troubleshooting Workflow: Column Chromatography
General FAQs for High-Purity this compound
Q1: What are the typical purity levels for commercially available high-purity this compound?
A1: High-purity grades of this compound are readily available. Common purity specifications are ≥99.5% (ACS Reagent Grade) or even higher, such as 99.6% and 99.8%.[2][10][11] These grades are essential for sensitive applications like pharmaceutical synthesis to prevent unwanted side reactions.[12]
Q2: How can I accurately determine the purity of my this compound sample?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique.[13] It separates volatile impurities from this compound and provides mass spectra for definitive identification.[13] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for analyzing non-volatile impurities.[13][14] Purity is typically calculated by comparing the peak area of this compound to the total area of all detected peaks.[13]
Q3: I found colorless crystals in a very old bottle of this compound. What could they be?
A3: Over long periods, this compound can potentially undergo self-condensation reactions (an aldol condensation) to form higher molecular weight products, which might crystallize out of solution, especially if trace amounts of acid or base are present.[15]
Q4: What are the most critical safety precautions when handling this compound?
A4: this compound is a flammable liquid and can be harmful if inhaled, swallowed, or absorbed through the skin.[16][17]
-
Ventilation: Always work in a well-ventilated area or a chemical fume hood.[16][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., butyl rubber), safety goggles with side shields, and a lab coat.[16][19]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[17][20]
-
Storage: Store in a tightly closed container in a cool, well-ventilated area away from oxidizing agents.[17][19]
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed for separating this compound from impurities with different boiling points, such as residual solvent or cyclohexanol.
-
Drying: If the crude material is suspected to contain water, add a suitable amount of anhydrous sodium sulfate, swirl the flask, and allow it to stand for 15-20 minutes. Filter the liquid into a dry round-bottom flask appropriately sized for the volume (the flask should be 1/2 to 2/3 full).[4]
-
Apparatus Setup:
-
Add a magnetic stir bar or boiling chips to the distillation flask.
-
Assemble the fractional distillation apparatus, including a fractionating column (e.g., Vigreux), distillation head, condenser, and receiving flasks.
-
Place the thermometer bulb so the top is level with the bottom of the side-arm leading to the condenser.[5]
-
Ensure all joints are secure and properly clamped.
-
-
Distillation:
-
Begin heating the flask gently.
-
Forerun Collection: Collect the first fraction (the "forerun") that distills at a lower temperature. This will contain low-boiling impurities like residual solvents or a water azeotrope.[1][4]
-
Main Fraction Collection: Once the forerun is collected, the distillation temperature may drop slightly before rising again. When the temperature stabilizes at the boiling point of pure this compound (approx. 155°C at atmospheric pressure), switch to a clean, dry receiving flask to collect the main fraction.[1][4]
-
Maintain a slow, steady distillation rate of 1-2 drops per second.[4]
-
-
Shutdown: Stop the distillation when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Analysis: Analyze the purity of the collected main fraction using GC-MS or HPLC.
Protocol 2: General Protocol for Purification by Column Chromatography
This protocol provides a general guideline for purifying this compound using silica gel chromatography.
-
TLC Analysis:
-
Develop a suitable solvent system using Thin-Layer Chromatography (TLC). Dissolve a small amount of the crude material and spot it on a TLC plate.
-
Test various mobile phases (e.g., mixtures of hexanes and ethyl acetate). The ideal system should give the this compound an Rf value of approximately 0.2-0.4 and show good separation from all impurities.[8]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, and then drain the excess solvent until the solvent level is just at the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the silica bed.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in separate test tubes or flasks.
-
If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Purity Confirmation: Confirm the purity of the final product using GC-MS or NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. alliancechemical.com [alliancechemical.com]
- 3. US2845384A - Distillation of this compound from mixtures containing this compound, cyclohexanol, and water - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. US3933916A - Purification of this compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. High-Purity this compound (99.6%) - Ideal for Industrial & Laboratory Use, Best Price [jigspharma.com]
- 11. This compound 99.8 108-94-1 [sigmaaldrich.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. reddit.com [reddit.com]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. nj.gov [nj.gov]
- 18. carlroth.com [carlroth.com]
- 19. Mobile [my.chemius.net]
- 20. chemicals.co.uk [chemicals.co.uk]
Side reactions to avoid during the aldol condensation of cyclohexanone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the aldol condensation of cyclohexanone. Our goal is to help you minimize side reactions and maximize the yield of the desired dimer product.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the self-condensation of this compound.
Q1: My reaction is producing a significant amount of high molecular weight, viscous material, and the yield of the desired dimer is low. What is happening?
A: This is a classic sign of the primary side reaction in the aldol condensation of this compound: the formation of trimers and polymers.[1] The initial aldol condensation product, 2-(1-cyclohexenyl)this compound, can act as a substrate for further condensation with another this compound enolate, leading to the formation of higher molecular weight adducts.[2]
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Prolonged reaction times and high temperatures often favor the formation of trimers and other multimers.[2] Monitor the reaction progress using techniques like TLC or GC to determine the optimal time to quench the reaction, maximizing dimer formation while minimizing subsequent reactions.
-
Control Catalyst Loading: The concentration of the catalyst can significantly impact the reaction rate and selectivity. A lower catalyst concentration may slow down the reaction but can also reduce the rate of subsequent condensations.[3]
-
Consider a Heterogeneous Catalyst: Solid acid or base catalysts can offer better selectivity towards the dimer compared to homogeneous catalysts like sodium hydroxide.[4] Some catalysts, like the perfluorosulfonic acid resin HRF5015, have shown nearly 100% selectivity for the dimer under specific conditions.[1][3]
Q2: The conversion of this compound is low, even after an extended reaction time. How can I improve the conversion rate?
A: Low conversion can be attributed to several factors, including unfavorable reaction equilibrium and catalyst deactivation.
Troubleshooting Steps:
-
Remove Water: The aldol condensation is a reversible reaction, and the presence of water, a byproduct of the condensation step, can inhibit the forward reaction.[2] Running the reaction under conditions that remove water as it is formed (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the product side.
-
Increase Temperature: While high temperatures can promote side reactions, a moderate increase can improve the reaction rate and conversion. The optimal temperature will depend on the catalyst and solvent used. For instance, with an NaOH catalyst, increasing the temperature from 127°C to 149°C can increase conversion.[5]
-
Check Catalyst Activity: If using a heterogeneous catalyst, ensure it is properly activated and has not been poisoned. For example, some basic catalysts are sensitive to CO2.[6]
Q3: My product is a mixture of two isomeric dimers. Is this normal, and how can I control the isomer ratio?
A: Yes, it is normal to obtain a mixture of two isomeric dimers: 2-(1-cyclohexenyl)this compound and 2-cyclohexylidenethis compound.[7] The former is typically the major product. The ratio of these isomers can be influenced by the reaction conditions. For instance, in an NaOH-catalyzed reaction, the selectivity of 2-(1-cyclohexenyl)this compound to 2-cyclohexylidenethis compound is approximately 5 and does not significantly change with temperature or catalyst concentration in the studied range.[5]
Q4: I am observing unexpected byproducts in my reaction mixture. What could they be?
A: Besides trimers and polymers, other side reactions can occur depending on the specific conditions:
-
Michael Addition: The enolate of this compound can potentially undergo a Michael addition to the α,β-unsaturated ketone product, leading to more complex structures.
-
Catalyst-Specific Side Reactions: The choice of catalyst can introduce other side reactions. For example, if using a catalyst with hydrogenation capabilities, you might observe the reduction of the carbonyl group or the double bond.
Troubleshooting Steps:
-
Thorough Product Characterization: Use techniques like GC-MS and NMR to identify the structure of the unknown byproducts. This will provide clues about the underlying side reactions.
-
Re-evaluate Catalyst Choice: If catalyst-specific side reactions are suspected, consider switching to a more selective catalyst.
Data Presentation: Influence of Reaction Conditions on Product Selectivity
The following table summarizes quantitative data on the self-condensation of this compound under various conditions, highlighting the impact on product distribution.
| Catalyst | Temperature (°C) | Reaction Time | This compound Conversion (%) | Dimer Yield (%) | Trimer/Polymer Yield (%) | Dimer Selectivity (%) | Reference |
| HRF5015 (perfluorosulfonic acid resin) | 100 | 250 min | ~40 | ~40 | Not Detected | ~100 | [1][8] |
| Amberlyst 15 | 100 | 500 min | Not specified | 75 | ~10 | ~88 | [1] |
| Sodium Hydroxide (NaOH) | 149 | ~6 hours | ~75 | Not specified | Traces of trimers and tetramers | High selectivity to dimers | [5][7] |
| Lewatite SPC118 W | Not specified | Not specified | 64 | Not specified | Not specified | 70 | [3] |
Experimental Protocols
Below is a general protocol for the self-condensation of this compound. Note that specific conditions should be optimized for your particular setup and desired outcome.
Objective: To synthesize 2-(1-cyclohexenyl)this compound with high selectivity.
Materials:
-
This compound (high purity, >99%)
-
Catalyst (e.g., HRF5015 or sodium hydroxide)
-
Solvent (if applicable, e.g., ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Apparatus for monitoring the reaction (e.g., TLC plates, GC vials)
-
Quenching solution (e.g., dilute HCl for base-catalyzed reactions)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure (Example with HRF5015 catalyst): [8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the HRF5015 catalyst (e.g., 1-2% by weight of this compound). The reaction is typically carried out neat.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, to prevent oxidation.
-
Heating and Stirring: Heat the mixture to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or GC.
-
Work-up: Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Catalyst Removal: If using a heterogeneous catalyst like HRF5015, it can be removed by simple filtration. The catalyst can often be washed, dried, and reused.[3]
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to isolate the desired dimer.
Mandatory Visualization
The following diagrams illustrate the key reaction pathways in the aldol condensation of this compound.
Caption: A generalized experimental workflow for the aldol condensation of this compound.
Caption: Desired reaction pathway leading to the dimer and competing side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly selective self-condensation of this compound: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldol Condensation of this compound: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
Improving the efficiency of cyclohexanone production on a lab scale.
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the lab-scale synthesis of cyclohexanone.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Product Yield
-
Question: My reaction resulted in a low yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields in this compound synthesis can stem from several factors. A primary reason is incomplete reaction, which can be caused by suboptimal temperature control. For instance, in the oxidation of cyclohexanol, if the temperature does not reach or is not maintained within the optimal range (e.g., 40-50°C), the reaction may not proceed to completion.[1] Another factor can be the choice and activity of the catalyst, particularly in methods like phenol hydrogenation where a bifunctional Pd/C-Heteropoly acid catalyst has demonstrated high conversion rates.[2] Additionally, side reactions such as the formation of byproducts like cyclohexene can reduce the yield of the desired this compound.[2] Careful control of reaction temperature and the use of optimized catalyst systems are crucial for maximizing yield.[2]
Issue 2: Presence of Impurities in the Final Product
-
Question: My final this compound product is impure. How can I identify and minimize these impurities?
-
Answer: A common impurity is unreacted cyclohexanol, which can be detected by techniques like IR spectroscopy, where a characteristic O-H peak will be present.[1] This often occurs due to an incomplete reaction.[1] To minimize this, ensure the reaction goes to completion by maintaining the proper temperature and reaction time. Another source of impurities can be side reactions. For example, in the oxidation of cyclohexanol, over-oxidation can lead to the formation of adipic acid. Self-condensation of this compound can also occur, especially in the presence of acid or base catalysts.[2] Effective purification methods are essential to remove these impurities. This includes liquid-liquid extraction to separate the organic product from the aqueous layer, followed by drying with an anhydrous salt like sodium sulfate to remove residual water.[1] Finally, distillation can be used to separate the pure this compound from less volatile impurities.[3]
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am having trouble separating the this compound from the reaction mixture. What are the best practices for isolation and purification?
-
Answer: After the reaction, this compound needs to be separated from the aqueous layer and byproducts. A common technique is to add sodium chloride to "salt out" the this compound, increasing its separation from the aqueous phase.[1] Subsequently, liquid-liquid extraction using a suitable organic solvent, such as dichloromethane or ethyl acetate, is performed.[1][3] It is important to perform multiple extractions of the aqueous layer to maximize the recovery of this compound.[3] The combined organic layers are then washed, for instance with a sodium carbonate solution to neutralize any remaining acid, and then dried using an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1][3] The final purification step is typically distillation to separate the this compound (boiling point ~155°C) from the extraction solvent and other impurities.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory methods for synthesizing this compound?
A1: The two most prevalent lab-scale methods are the oxidation of a secondary alcohol, cyclohexanol, and the hydrogenation of phenol. The oxidation of cyclohexanol is frequently carried out using oxidizing agents like sodium hypochlorite in the presence of acetic acid (a "green" oxidation) or with stronger oxidizing agents like sodium dichromate in sulfuric acid.[1][3][4][5][6] The hydrogenation of phenol is another important route, often employing a palladium-based catalyst.[7][8]
Q2: How can I monitor the progress of the reaction?
A2: For the oxidation of cyclohexanol using hypochlorite, the presence of the oxidizing agent can be monitored using potassium iodide-starch test paper. A positive test (a dark color) indicates the presence of excess hypochlorous acid.[9] The disappearance of the starting material (cyclohexanol) and the appearance of the product (this compound) can be monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).
Q3: What are the key safety precautions to consider during this compound synthesis?
A3: Standard laboratory safety practices, including wearing a lab coat, goggles, and gloves, are essential.[1] When using strong acids like acetic acid or sulfuric acid, it is crucial to avoid skin contact and inhalation.[1] Some oxidizing agents, like sodium dichromate, are toxic and should be handled with care. Reactions should be performed in a well-ventilated fume hood. The reaction temperature should be carefully monitored and controlled to prevent runaway reactions.[1]
Q4: Can I use household bleach for the oxidation of cyclohexanol?
A4: Yes, household bleach, which is a solution of sodium hypochlorite (NaOCl), can be used as the oxidizing agent in the presence of acetic acid to synthesize this compound from cyclohexanol.[4][5][10] This is considered a "greener" alternative to heavy metal-based oxidants.[6]
Experimental Protocols
Protocol 1: Oxidation of Cyclohexanol using Sodium Hypochlorite and Acetic Acid
This protocol describes a relatively safe and environmentally friendly method for the synthesis of this compound.
Materials:
-
Cyclohexanol
-
Glacial Acetic Acid
-
Sodium Hypochlorite solution (household bleach)
-
Sodium Chloride
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine cyclohexanol and glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add the sodium hypochlorite solution to the cooled mixture while stirring. The addition should be controlled to maintain the reaction temperature between 40-50°C.[1]
-
After the addition is complete, continue stirring the mixture for a set period to ensure the reaction goes to completion.
-
Test for the presence of excess oxidant using potassium iodide-starch paper. If the test is positive, add a small amount of a reducing agent like sodium bisulfite to quench the excess oxidant.
-
Transfer the reaction mixture to a separatory funnel. Add sodium chloride to the mixture to facilitate the separation of the organic and aqueous layers.[1]
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and wash them with a sodium carbonate solution to neutralize any remaining acetic acid, followed by a wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter to remove the drying agent and then remove the dichloromethane by distillation.
-
Purify the resulting crude this compound by simple distillation, collecting the fraction that boils at approximately 155°C.
Protocol 2: Hydrogenation of Phenol to this compound
This protocol outlines the synthesis of this compound via the selective hydrogenation of phenol using a palladium catalyst.
Materials:
-
Phenol
-
Palladium on carbon (Pd/C) catalyst
-
Solvent (e.g., isopropanol)
-
Hydrogen gas source
-
High-pressure reaction vessel (autoclave)
-
Filtration setup
Procedure:
-
Place the Pd/C catalyst in the high-pressure reaction vessel.
-
Add the solvent (isopropanol) and then the phenol to the vessel.
-
Seal the reactor and purge it with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa).[7]
-
Heat the reaction mixture to the optimal temperature (e.g., 80°C) while stirring vigorously.[7]
-
Maintain the reaction at the set temperature and pressure for the required duration (e.g., 3 hours).[7]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the solid catalyst.
-
The resulting solution contains this compound. The solvent can be removed by distillation, and the this compound can be further purified by vacuum distillation if necessary.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Feature | Oxidation of Cyclohexanol | Hydrogenation of Phenol |
| Starting Material | Cyclohexanol | Phenol |
| Typical Reagents | Sodium hypochlorite, acetic acid OR Sodium dichromate, sulfuric acid | H₂, Pd/C catalyst |
| Typical Yield | 51% (as reported in one lab experiment)[1] | Up to 93.6% selectivity[7] |
| Reaction Conditions | Atmospheric pressure, 40-50°C | Elevated pressure (e.g., 1.0 MPa), 80°C[7] |
| Key Advantages | Milder conditions, use of "green" reagents (hypochlorite) | High selectivity, direct route from a common feedstock |
| Key Disadvantages | Potential for over-oxidation, lower yields in some cases | Requires high-pressure equipment, catalyst handling |
Visualizations
Caption: Workflow for this compound Synthesis via Oxidation.
References
- 1. owlcation.com [owlcation.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. studylib.net [studylib.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. osti.gov [osti.gov]
- 8. Phenol - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
Catalyst Selection for Optimizing Cyclohexanone Synthesis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexanone. Our aim is to address specific experimental challenges to help optimize reaction outcomes.
Troubleshooting Guides
This section addresses common issues encountered during this compound synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low this compound Yield
Q1: My reaction is resulting in a significantly lower yield of this compound than expected. What are the potential causes?
A1: Low yields in this compound synthesis can stem from several factors, depending on the starting material and reaction conditions. Common culprits include:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. For instance, in the oxidation of cyclohexanol, temperatures that are too high can lead to the formation of undesired byproducts, while temperatures that are too low may result in an incomplete reaction.[1] It's crucial to maintain the recommended temperature range for your specific catalytic system. In some cases, a low yield might be caused by the temperature not reaching the necessary threshold.[2]
-
Poor Catalyst Activity or Deactivation: The chosen catalyst may have low intrinsic activity for the desired transformation.[3] Catalysts can also deactivate during the reaction due to poisoning by impurities in the reactants or solvent, sintering of metal particles at high temperatures, or coking, where carbonaceous deposits block active sites.[3][4]
-
Incorrect Reagent Concentration or Addition Rate: The concentration of reactants and the rate of addition of certain reagents can significantly impact the reaction outcome. For example, in the oxidation of this compound with selenium dioxide, a rapid addition of the oxidizing agent can cause localized overheating and lead to side reactions.[1]
-
Presence of Impurities: Water or other impurities in the starting materials or solvent can interfere with the reaction, sometimes quenching reactive intermediates.[5]
-
Side Reactions: The formation of byproducts is a common cause of low yields. For example, in the hydrogenation of phenol, over-hydrogenation of this compound can produce cyclohexanol. In other reactions, byproducts like cyclohexene may be formed.[3]
Q2: I am observing the formation of significant amounts of cyclohexanol as a byproduct. How can I improve the selectivity towards this compound?
A2: The formation of cyclohexanol is a common issue, particularly in the hydrogenation of phenol, where this compound is an intermediate that can be further reduced. To enhance selectivity for this compound:
-
Catalyst Choice: The choice of catalyst is paramount. Palladium-based catalysts are often preferred for the selective hydrogenation of phenol to this compound.[6][7] The addition of a Lewis acid can help inhibit the further hydrogenation of this compound to cyclohexanol.
-
Reaction Conditions Optimization:
-
Use of Promoters or Co-catalysts: Certain additives can improve selectivity. For instance, in phenol hydrogenation, a synergetic effect between Pd/C and a heteropoly acid has been shown to suppress the hydrogenation of this compound to cyclohexanol.[9]
Issue 2: Catalyst Deactivation and Poisoning
Q3: My reaction starts well, but the conversion rate drops significantly over time. How can I determine if my catalyst is being deactivated or poisoned?
A3: A decline in reaction rate over time is a strong indicator of catalyst deactivation or poisoning.[3] To confirm this:
-
Analyze Reactants and Solvents: Use analytical techniques like gas chromatography-mass spectrometry (GC-MS) to screen your starting materials and solvents for known catalyst poisons.[3]
-
Surface Analysis of the Catalyst: Techniques such as X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the surface of the used catalyst to identify any adsorbed species that may be acting as poisons.[3]
-
Control Experiment: Run the reaction with a fresh batch of highly purified reactants and solvent using a new sample of the catalyst. If the initial high conversion rate is restored and sustained for a longer period, it strongly suggests that the previous catalyst was poisoned by impurities.[3]
Q4: What are the common sources of catalyst poisons and how can I mitigate their effects?
A4: Catalyst poisons can originate from various sources. Common poisons include sulfur compounds, nitrogen compounds, and heavy metals. To mitigate their impact:
-
Purification of Reactants: Ensure that all reactants and solvents are of high purity. Purification methods such as distillation or passing through an adsorbent bed can be employed.[3]
-
Use of a Guard Bed: In continuous flow reactions, a guard bed can be installed before the main reactor. This bed contains an adsorbent material that can trap impurities before they reach and poison the primary catalyst.[3]
Frequently Asked Questions (FAQs)
Q5: What are the primary industrial routes for this compound synthesis?
A5: The main industrial methods for producing this compound are the oxidation of cyclohexane and the hydrogenation of phenol.[9] The oxidation of cyclohexane produces a mixture of cyclohexanol and this compound, often referred to as "KA oil".[10] The hydrogenation of phenol can be a one-step or two-step process. The one-step process directly hydrogenates phenol to this compound, while the two-step process involves the hydrogenation of phenol to cyclohexanol, followed by dehydrogenation to this compound.[9]
Q6: Which type of catalyst is generally preferred for the selective hydrogenation of phenol to this compound?
A6: Palladium-based catalysts are widely used and have shown excellent performance in terms of both conversion and selectivity for the hydrogenation of phenol to this compound.[6][7]
Q7: What are the typical byproducts in this compound synthesis and how can their formation be minimized?
A7: The nature of byproducts depends on the synthetic route. In the hydrogenation of phenol, the main byproduct is often cyclohexanol due to over-hydrogenation. In the oxidation of cyclohexane, various other oxidation products can be formed.[11] Minimizing byproduct formation often involves careful selection of the catalyst and optimization of reaction conditions such as temperature, pressure, and reaction time.[8][9]
Catalyst Performance Data
The following tables summarize the performance of different catalytic systems for this compound synthesis.
Table 1: Performance of Catalysts in Arylthis compound Synthesis [12]
| Catalytic System | General Substrates | Key Advantages | Typical Yields (%) | Selectivity (ee/dr) | Representative Catalyst |
| Palladium-catalyzed | Aryl halides, boronic acids, vinylogous esters | Broad substrate scope, high yields, well-established methodologies | 60-95% | Generally not stereoselective unless chiral ligands are used | Pd(OAc)₂, PdCl₂(PhCN)₂, Pd/C |
| Rhodium-catalyzed | Arylidene cyclohexanones, diynes, allylic chlorides | High enantioselectivity, effective for asymmetric hydrogenation and cycloisomerization | 80-99% | Up to >99% ee, >20:1 dr | Rh-f-spiroPhos, Rh₂(R-PTAD)₄, [Rh(cod)OH]₂ |
Table 2: Performance of Catalysts in Asymmetric this compound Synthesis [13]
| Catalyst Type | Catalyst | Reaction | Substrates | Yield (%) | ee% | d.r. |
| Organocatalyst | (S)-Proline | Aldol Reaction | This compound, 4-Nitrobenzaldehyde | 99 | 96 | 95:5 (anti/syn) |
| Organocatalyst | Quinine-derived Squaramide | Michael-Michael-1,2-addition | β-ketoester, β-nitrostyrene, α,α-dicyanoolefin | 86 | 99 | >30:1 |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of an Arylidene this compound [12]
Materials:
-
Rhodium catalyst precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral diphosphine ligand (e.g., f-spiroPhos)
-
Arylidene this compound substrate
-
Hydrogen gas
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
Procedure:
-
In a glovebox, dissolve the rhodium precursor (0.01 mmol, 1 mol%) and the chiral ligand (0.011 mmol, 1.1 mol%) in the solvent (2 mL) in a Schlenk tube.
-
Stir the solution for 30 minutes to form the active catalyst.
-
Add the arylidene this compound (1.0 mmol) to the catalyst solution.
-
Seal the Schlenk tube, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Stir the reaction mixture under a hydrogen atmosphere (1-10 atm) at a specified temperature (e.g., room temperature) for 12-48 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the product using appropriate chromatographic techniques.
Protocol 2: Oxidation of Cyclohexanol to this compound using Sodium Dichromate [14]
Materials:
-
Sodium dichromate dihydrate (12.5 g)
-
Water (60 mL)
-
Concentrated sulfuric acid (11 g, 6 mL)
-
Cyclohexanol (6 g)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a 100 mL beaker, dissolve sodium dichromate dihydrate in water with continuous stirring.
-
Carefully and slowly add concentrated sulfuric acid to the solution and allow the mixture to cool.
-
Place cyclohexanol in a 100 mL conical flask and add the dichromate solution in one portion, swirling to ensure thorough mixing.
-
When the temperature rises to 55 °C, cool the flask in cold water, maintaining the temperature between 55 and 60 °C.
-
Once the mixture no longer heats up, let it stand for 1 hour with occasional swirling.
-
Pour the mixture into a 250 mL round bottom flask and add 60 mL of water.
-
Set up a distillation apparatus and distill the mixture until about 30 mL of distillate (two layers) is collected.
-
Transfer the distillate to a separatory funnel and saturate with salt (about 7 g).
-
Separate the layer of this compound.
-
Extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Combine the ethyl acetate extracts with the this compound layer.
-
Dry the combined organic layers with anhydrous magnesium sulfate for 5 minutes and then filter into a pre-weighed dry 50 mL round bottom flask.
-
Distill off the ethyl acetate (b.p. 77 °C) using a steam bath to leave the this compound product.
-
Determine the weight of the final product.
Visualizations
Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. owlcation.com [owlcation.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. osti.gov [osti.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Overcoming challenges in the scale-up of cyclohexanone reactions.
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering challenges during the scale-up of cyclohexanone reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound on a larger scale, presented in a question-and-answer format.
Issue 1: Low Yield or Conversion of Starting Material
Question: We are observing a low conversion rate of our starting materials (e.g., cyclohexanol, phenol, or cyclohexane). What are the potential causes and how can we improve the conversion?
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Action |
| Suboptimal Reaction Temperature | Gradually increase the temperature within the optimal range for your specific catalytic system. For cyclohexanol dehydrogenation, copper-based catalysts show good performance at lower temperatures[1][2]. Note that excessively high temperatures can promote side reactions[3][4]. |
| Catalyst Deactivation | Impurities in the feedstock can act as poisons, or high temperatures can cause catalyst sintering[2][5]. Consider regenerating the catalyst according to established protocols, which may involve controlled oxidation to remove coke[4]. If poisoning is suspected, purify the feedstock or use a guard bed to remove impurities[4]. |
| Inadequate Mixing/Mass Transfer | As reaction volume increases, magnetic stirring becomes ineffective; switch to mechanical overhead stirrers[6]. Poor mixing can create localized "hot spots" or limit reactant contact with the catalyst[5]. Consider adding baffles to the reactor to increase turbulence or increasing the agitation speed[4][6]. |
| Thermodynamic Equilibrium Limitations | The dehydrogenation of cyclohexanol to this compound is an endothermic reaction constrained by thermodynamic equilibrium[1]. Consider processes like reaction coupling to break the equilibrium and drive the reaction forward[1][2]. |
Issue 2: Poor Selectivity and Formation of Impurities
Question: Our process is generating a significant amount of by-products, such as cyclohexanol, 2-cyclohexen-1-one, or condensation products. How can we improve selectivity?
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Action |
| Over-hydrogenation/Reduction | In phenol hydrogenation, this compound can be further hydrogenated to cyclohexanol[3]. Favorable desorption of this compound from the catalyst surface can inhibit this[3]. Optimize catalyst choice (e.g., specific Pd-based catalysts) and reaction time to minimize cyclohexanol formation. |
| Self-Condensation Reactions | This compound can undergo aldol self-condensation, especially in the presence of acid or base catalysts, forming dimers and trimers[7][8]. This is a key challenge in purification stages[9]. Carefully control temperature and pH, and minimize reaction time after the primary conversion is complete. |
| Formation of 2-Cyclohexen-1-one | This and other unsaturated ketones are common impurities that must be removed to ensure high-quality caprolactam production[9]. Purification often involves promoting their condensation with this compound using a base catalyst (like NaOH) so the heavier products can be separated by distillation[9]. |
| Impure Starting Materials | Impurities in the initial feedstock (e.g., cyclohexane or phenol) can lead to unwanted side-reactants and reduce final product purity[10]. Ensure high-purity starting materials are used for reproducible results[10]. |
// Nodes Phenol [label="Phenol", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclohexanol [label="Cyclohexanol\n(By-product)", fillcolor="#FBBC05", fontcolor="#202124"]; CondensationProduct [label="2-Cyclohexenylthis compound\n(Condensation By-product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Phenol -> this compound [label="+ 2H₂\n(Selective Hydrogenation)", color="#4285F4"]; this compound -> Cyclohexanol [label="+ H₂\n(Over-hydrogenation)", color="#5F6368"]; this compound -> CondensationProduct [label="+ this compound\n(Self-Condensation)", color="#5F6368"];
// Rank {rank=same; Phenol;} {rank=same; this compound;} {rank=same; Cyclohexanol; CondensationProduct;} } caption { label = "Figure 2. Simplified reaction pathways in this compound synthesis."; fontname = "Arial"; fontsize = 10; }
Issue 3: Poor Heat Control and Potential for Thermal Runaway
Question: The reaction is highly exothermic, and we are struggling to maintain a stable temperature in our larger reactor. What are the risks and solutions?
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Action |
| Reduced Surface-Area-to-Volume Ratio | As reactor size increases, the surface area available for heat exchange does not grow as fast as the reaction volume, making cooling less efficient[6][11]. This is a primary challenge in scale-up[12]. |
| Inadequate Heat Removal | The reactor's cooling system may be insufficient for the larger scale[13]. This can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably[12][14]. |
| Solutions for Heat Management | Improve Reactor Design: Use jacketed reactors with efficient heat transfer fluids or consider specialized heat exchanger/reactors (HEX reactors) for better thermal control[11][15].Control Reactant Addition: For highly exothermic processes, use a semi-batch approach where one reactant is added slowly to control the rate of heat generation[13].Process Hazard Analysis: Before scaling up, perform a thorough hazard analysis using tools like reaction calorimetry (RC1) to determine key safety parameters and assess the risk of thermal runaway[14]. |
Frequently Asked Questions (FAQs)
Q1: What are the main industrial production routes for this compound?
A1: The two primary industrial methods are the oxidation of cyclohexane and the hydrogenation of phenol[3][16]. The cyclohexane oxidation route is common due to lower costs but often suffers from low conversion (to ensure high selectivity) and harsh reaction conditions[3][17]. The selective hydrogenation of phenol is another key process, which can be performed in one or two steps[3].
Q2: Which catalysts are typically used for this compound synthesis?
A2: The choice of catalyst depends on the production route:
-
Cyclohexane Oxidation: Cobalt-based catalysts are typically used[16].
-
Phenol Hydrogenation: Palladium (Pd) based catalysts are widely studied for the direct hydrogenation of phenol to this compound[3].
-
Cyclohexanol Dehydrogenation: Copper-based catalysts are used commercially and are known for high performance at relatively low temperatures[1][2].
Q3: How can I effectively purify this compound at a larger scale?
A3: Purification is challenging due to impurities with close boiling points and those formed via side reactions[10][18]. A common industrial practice involves reactive distillation[9].
-
Acid/Base Treatment: Impurities can be degraded by treatment with acids or bases, making them easier to separate via distillation[9][18]. For instance, adding a base like NaOH or KOH can promote the condensation of aldehyde and unsaturated ketone impurities into heavier, less volatile compounds[9][19][20].
-
Fractional Distillation: After treatment, multi-stage fractional distillation is used to separate the high-purity this compound from both lower-boiling components and the heavier condensation products[21].
Q4: What are the critical safety precautions for handling this compound at scale?
A4: this compound is a flammable liquid and vapor, and it can be harmful if inhaled or in contact with skin[22][23].
-
Fire and Explosion Prevention: All equipment must be properly grounded and bonded to prevent static discharge[22][24]. Use explosion-proof electrical and ventilation equipment and non-sparking tools[23][24]. Keep away from all ignition sources[23].
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing[22][25].
-
Ventilation: Work in a well-ventilated area or use local exhaust ventilation to keep airborne levels below exposure limits[24].
-
Storage: Store in tightly closed containers in a cool, dry, well-ventilated place, away from heat and direct sunlight. Storage under an inert gas like nitrogen is recommended to maintain stability[22].
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for Phenol Hydrogenation to this compound.
| Catalyst | Temperature (°C) | Pressure (MPa) | Phenol Conversion (%) | This compound Selectivity (%) | Source |
| Pd-based (HEA-NPs/C) | 100 | 2.0 | >98 | 99.8 | [3] |
| ZnO/CaO | High Temp | N/A | ~70-80 | Moderate | [2] |
| Pd10%@KIT-5/350 | N/A | N/A | High | High (increases with calcination temp) | [3] |
Note: "N/A" indicates data not specified in the cited source.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via Oxidation of Cyclohexanol
This protocol is a generalized procedure based on common laboratory methods for educational and research purposes[26][27].
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a thermometer, add cyclohexanol and a solvent such as acetic acid. Place the flask in an ice bath to maintain a low temperature.
-
Oxidant Preparation: In a separate flask, prepare the oxidizing agent. A common lab-scale oxidant is generated by mixing sodium dichromate with sulfuric acid or sodium hypochlorite with acetic acid to form hypochlorous acid[26][27].
-
Reactant Addition: Slowly add the oxidizing solution to the cyclohexanol mixture while vigorously stirring and monitoring the temperature. The reaction is exothermic, and the temperature should be carefully controlled (e.g., kept near 60°C) using the ice bath to prevent overheating and side reactions[26].
-
Reaction Monitoring: Continue stirring and maintain the temperature for a set period (e.g., 15-30 minutes) after the addition is complete. The end of the reaction is often indicated by a color change (e.g., from orange to green for dichromate) and a drop in temperature[26].
-
Product Isolation (Steam Distillation): Transfer the reaction mixture to a larger flask and add water. Isolate the crude this compound, which is volatile in steam, via steam distillation[26].
-
Purification (Extraction): The collected distillate contains this compound and water. Since this compound is partially soluble in water, "salt out" the product by adding sodium chloride to the distillate to decrease its aqueous solubility[27]. Extract the this compound into an organic solvent like dichloromethane or ether[27].
-
Drying and Solvent Removal: Separate the organic layer, dry it with an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and remove the solvent by simple distillation or rotary evaporation to yield the final this compound product[27].
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// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; } caption { label = "Figure 3. General experimental workflow for this compound synthesis."; fontname = "Arial"; fontsize = 10; }
References
- 1. Progress in Processes and Catalysts for Dehydrogenation of Cyclohexanol to this compound [journal.hep.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 6. catsci.com [catsci.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Aldol Condensation of this compound and Furfural in Fixed-Bed Reactor | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. medium.com [medium.com]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US3933916A - Purification of this compound - Google Patents [patents.google.com]
- 19. RU2523011C2 - Method of this compound purification - Google Patents [patents.google.com]
- 20. New technological solutions in the production of high quality this compound | Levanova | Fine Chemical Technologies [finechem-mirea.ru]
- 21. CN101952235A - Process for the production of this compound with removal of impurities - Google Patents [patents.google.com]
- 22. Mobile [my.chemius.net]
- 23. lobachemie.com [lobachemie.com]
- 24. greenfield.com [greenfield.com]
- 25. carlroth.com [carlroth.com]
- 26. studylib.net [studylib.net]
- 27. owlcation.com [owlcation.com]
Validation & Comparative
Validating Cyclohexanone Purity: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds like cyclohexanone is a critical, non-negotiable step in the pipeline from discovery to application. The presence of even trace impurities can significantly alter a compound's reactivity, biological activity, and safety profile. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical methods for validating the purity of synthesized this compound, supported by experimental data and detailed protocols.
GC-MS: The Gold Standard for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier technique for the analysis of volatile and semi-volatile compounds such as this compound.[1] The method's high resolution and sensitivity make it ideal for separating and identifying this compound from potential impurities.[1][2] The process involves a gas chromatograph to separate compounds based on their boiling points and interactions with a stationary phase, followed by a mass spectrometer that provides a molecular fingerprint for definitive identification.[1]
Principle of GC-MS Analysis
In GC-MS, the sample is first vaporized and carried by an inert gas through a capillary column. The separation of components occurs within the column, with different compounds eluting at different times (retention times). As each compound exits the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique pattern of mass-to-charge ratios that allows for unambiguous identification by comparison to spectral libraries like the National Institute of Standards and Technology (NIST) database.[3] Purity is typically determined by the area percent method, where the peak area of this compound is compared to the total area of all detected peaks.[4]
Alternative Analytical Techniques for Purity Assessment
While GC-MS is a powerful tool, other analytical methods offer distinct advantages and can be employed for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1] For ketones like this compound, derivatization is often required to enable detection by a UV detector. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the ketone to form a UV-active hydrazone.[4]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: As a primary analytical method, qNMR allows for highly accurate purity determination without the need for a specific reference standard of the analyte.[4] It relies on the use of a certified internal standard and the principle that the integral of an NMR signal is directly proportional to the number of nuclei.[1]
Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS): SIFT-MS is a direct mass spectrometry technique that offers significantly higher sample throughput compared to GC-MS.[5][6] It provides real-time analysis of volatile compounds in the gas phase without the need for chromatographic separation.[6]
Comparative Performance Data
The choice of analytical method depends on various factors including the nature of the impurities, the required accuracy, and available instrumentation. The following table summarizes the performance of GC-MS compared to alternative techniques for this compound purity analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) |
| Principle | Chromatographic separation of volatile compounds followed by mass-based detection.[1] | Chromatographic separation of compounds in the liquid phase.[1] | Quantification of nuclei in a magnetic field.[4] | Direct mass spectrometric analysis of volatile compounds.[6] |
| Sample Preparation | Simple dilution in a volatile solvent.[4] | Derivatization with an agent like 2,4-DNPH is typically required for UV detection.[4] | Precise weighing of sample and an internal standard, followed by dissolution in a deuterated solvent.[4] | Minimal to no sample preparation for headspace analysis.[6] |
| Selectivity | High for volatile impurities.[4] | High for the derivatized ketone and its impurities.[4] | High, based on unique chemical shifts of protons.[4] | Specificity is achieved through the use of multiple reagent ions.[6] |
| Sensitivity | High, capable of detecting trace-level impurities.[1] | Moderate to high, dependent on the derivatizing agent and detector. | Moderate, may be less sensitive than MS-based methods for trace impurities. | High, with detection limits comparable to GC-MS.[5][6] |
| Analysis Time | Typically 15-30 minutes per sample. | 20-40 minutes per sample, including derivatization time. | 5-15 minutes per sample. | Significantly faster, with a fourfold higher sample throughput than GC-MS.[6] |
| Quantitative Accuracy | High, especially with the use of internal or external standards.[1] | High, when using a certified reference standard.[4] | Very high, considered a primary ratio method.[4] | Good agreement with GC-MS results has been demonstrated.[5][6] |
| Common Impurities Detected | Unreacted starting materials, residual solvents, and volatile by-products (e.g., cyclohexanol, methylcyclopentanone).[7] | Non-volatile by-products and derivatizable impurities. | A wide range of proton-containing impurities. | Volatile organic compounds.[6] |
Experimental Protocols
GC-MS Protocol for this compound Purity
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).[8]
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]
Reagents:
-
Synthesized this compound sample.
-
High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate).[8]
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent.[4]
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.[4]
-
Injection Volume: 1 µL with a split ratio of 50:1.[4]
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The purity is calculated using the area percent method. For higher accuracy, a calibration curve can be prepared using a certified standard.
HPLC Protocol for this compound Purity (with DNPH Derivatization)
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
Reagents:
-
Synthesized this compound sample.
-
2,4-Dinitrophenylhydrazine (DNPH) solution.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
Procedure:
-
Derivatization: Accurately weigh about 10 mg of the this compound sample into a vial. Add 1 mL of the DNPH solution and heat at 60 °C for 30 minutes. Cool and dilute with the mobile phase.[4]
-
HPLC Conditions:
-
Data Analysis: Purity is determined by comparing the peak area of the derivatized this compound to that of a certified reference standard.[4]
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams depict the logical flow of GC-MS analysis and a comparative overview of the methodologies.
Caption: Workflow for GC-MS analysis of this compound purity.
Caption: Comparison of analytical methodologies for this compound purity.
Conclusion
The validation of this compound purity is a cornerstone of quality control in research and development. GC-MS offers a robust, sensitive, and specific method for this purpose, providing detailed information on volatile impurities. However, a comprehensive purity assessment may benefit from the application of orthogonal techniques such as HPLC and qNMR, which provide complementary information and can detect a wider range of potential impurities. The choice of the most suitable analytical technique will ultimately be guided by the specific requirements of the analysis, including the expected purity level, the nature of potential contaminants, and the desired accuracy and throughput.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of a GC-MS Method for Quantitative Determination of this compound by Oxidative Cleavage - Podrezova - Pharmaceutical Chemistry Journal [ogarev-online.ru]
- 4. benchchem.com [benchchem.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) as an Alternative to Gas Chromatography/Mass Spectrometry (GC/MS) for the Analysis of this compound and Cyclohexanol in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Cyclohexanone and Cyclopentanone Reactivity for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of cyclohexanone and cyclopentanone, two common cyclic ketones. Understanding the nuanced differences in their reactivity is crucial for researchers, scientists, and professionals in drug development for applications in chemical synthesis and the design of bioactive molecules. This document outlines the theoretical basis for their reactivity differences, presents supporting experimental data, details experimental protocols, and provides visualizations to clarify key concepts.
Executive Summary
The reactivity of this compound and cyclopentanone is primarily governed by the inherent ring strain of each molecule. In reactions involving a change in the hybridization of the carbonyl carbon from sp² to sp³, such as nucleophilic addition, this compound is generally more reactive. This is attributed to the relief of torsional strain in the transition state. Conversely, in reactions like enolization, where an sp²-hybridized carbon is formed adjacent to the carbonyl group, cyclopentanone exhibits greater reactivity due to the geometric preferences of five-membered rings for exocyclic double bonds.
Theoretical Background: The Role of Ring Strain
The difference in reactivity between this compound and cyclopentanone can be largely explained by the concepts of angle strain and torsional strain (also known as Pitzer strain), which are components of the overall ring strain.
-
This compound: The cyclohexane ring can adopt a stable chair conformation, which is nearly free of angle and torsional strain. The ideal bond angle for sp³ hybridized carbons is approximately 109.5°, and the chair conformation of cyclohexane allows for bond angles very close to this ideal. However, the presence of the sp² hybridized carbonyl carbon introduces some torsional strain due to the eclipsing interactions of the C-H bonds on the adjacent carbons.
-
Cyclopentanone: The cyclopentane ring cannot achieve a completely strain-free conformation. A planar cyclopentane would have C-C-C bond angles of 108°, which is close to the ideal sp³ angle, but it would have significant torsional strain due to ten fully eclipsed C-H bonds. To alleviate this, cyclopentane and its derivatives adopt a puckered "envelope" or "half-chair" conformation, which reduces torsional strain but slightly increases angle strain.
The key to understanding the reactivity difference lies in how the ring strain changes during a reaction. In a nucleophilic addition, the carbonyl carbon rehybridizes from sp² (ideal bond angle of 120°) to sp³ (ideal bond angle of 109.5°).
-
For This compound , this change in hybridization is favorable as it allows the ring to move towards a more stable, strain-free chair-like transition state, thus relieving the torsional strain present in the starting material.[1] This results in a lower activation energy and a faster reaction rate for nucleophilic additions.[1]
-
For cyclopentanone , the transition to an sp³ hybridized carbon from an sp² carbon increases torsional strain because the substituents are forced into more eclipsed conformations.[1] This makes nucleophilic addition less favorable compared to this compound.[1]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data comparing the reactivity of this compound and cyclopentanone in various chemical transformations.
Table 1: Relative Rates of Beckmann Rearrangement
| Compound | Relative Rate of Solvolysis | Reference |
| Cyclopentanone Oxime Tosylate | 1 | [2] |
| This compound Oxime Tosylate | ~21 | [2] |
Table 2: Enolization and Acidity
| Compound | pKa | Relative Rate of Enolization | % Enol Content (in aqueous solution) | Reference |
| Cyclopentanone | ~18.5 | > this compound | 0.0013% - 0.088% | [3][4] |
| This compound | >18.5 | < Cyclopentanone | 0.00041% - 1.2% | [3][4] |
Table 3: Oxidation with Ceric Ammonium Nitrate
| Compound | Relative Reactivity |
| Cyclopentanone | < this compound |
| This compound | > Cyclopentanone |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols are designed to allow for a direct comparison of the reactivity of this compound and cyclopentanone under identical conditions.
Protocol 1: Comparative Nucleophilic Addition - Cyanohydrin Formation
This experiment compares the rate of formation of cyanohydrins from this compound and cyclopentanone.
Materials:
-
This compound
-
Cyclopentanone
-
Potassium cyanide (KCN)
-
Glacial acetic acid
-
Methanol
-
Ice bath
-
Magnetic stirrer and stir bars
-
Round bottom flasks
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare two separate reaction vessels, one for this compound and one for cyclopentanone.
-
In each flask, dissolve 10 mmol of the respective ketone in 20 mL of methanol.
-
Cool the solutions to 0°C in an ice bath with stirring.
-
In separate beakers, dissolve 12 mmol of KCN in 10 mL of water.
-
Slowly add 1.5 mL of glacial acetic acid to each KCN solution.
-
Simultaneously, add the cyanide solution to each of the ketone solutions.
-
Monitor the progress of the reaction at regular time intervals (e.g., every 5 minutes) by taking a small aliquot and quenching it with a dilute HCl solution.
-
Analyze the quenched aliquots by Thin Layer Chromatography (TLC) to determine the relative consumption of the starting ketone.
-
The ketone that is consumed more rapidly is the more reactive one.
Expected Outcome: this compound is expected to react faster, as indicated by the quicker disappearance of its spot on the TLC plate compared to cyclopentanone.
Protocol 2: Comparative Enolate Formation - Aldol Condensation
This protocol compares the reactivity of this compound and cyclopentanone in a base-catalyzed aldol condensation with benzaldehyde.
Materials:
-
This compound
-
Cyclopentanone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Magnetic stirrer and stir bars
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
Set up two parallel reactions.
-
In each beaker, dissolve 10 mmol of either this compound or cyclopentanone and 10 mmol of benzaldehyde in 20 mL of ethanol.
-
While stirring, add 5 mL of a 10% aqueous NaOH solution to each beaker.
-
Continue stirring at room temperature and observe the formation of a precipitate (the aldol condensation product).
-
Record the time it takes for the initial formation of a precipitate in each reaction.
-
After 30 minutes, collect the solid products by vacuum filtration using a Buchner funnel, wash with cold ethanol, and dry.
-
Measure the yield of the product for each reaction.
Expected Outcome: Cyclopentanone is expected to form the enolate more readily and thus may react faster or provide a higher yield of the aldol product under these conditions.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Nucleophilic addition reactivity comparison.
Caption: Enolate formation reactivity comparison.
Caption: General experimental workflow for comparison.
References
Cyclohexanone vs. Acetone: A Comparative Guide for Reaction Solvent Selection
For researchers and professionals in the scientific and drug development fields, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, yield, and purity. This guide provides an objective comparison of two common ketone solvents, cyclohexanone and acetone, supported by their physicochemical properties to aid in making an informed decision for your specific reaction needs.
At a Glance: Key Differences
This compound and acetone, while both ketones, possess distinct properties that make them suitable for different applications. Acetone is a highly volatile, low-boiling-point solvent, making it ideal for reactions at or below room temperature and for processes where easy solvent removal is crucial.[1] In contrast, this compound is a high-boiling, slow-evaporating solvent, rendering it more suitable for reactions requiring elevated temperatures and for applications where superior film formation or dissolution of complex polymers is necessary.[2]
Physical and Chemical Properties: A Tabular Comparison
The following table summarizes the key quantitative data for this compound and acetone, facilitating a direct comparison of their properties.
| Property | This compound | Acetone |
| Chemical Formula | C₆H₁₀O[3][4] | C₃H₆O[5] |
| Molecular Weight | 98.15 g/mol [3][4][6] | 58.08 g/mol [7][8] |
| Boiling Point | 155.6 °C[4][9][10] | 56 °C[1][5][11] |
| Melting Point | -16.4 °C to -47 °C[9][10][12][13] | -94.7 °C[7][14] |
| Density | 0.9478 g/mL[4][12][13] | 0.7900 g/mL[7] |
| Flash Point | 44 °C[15] | -20 °C[5][7][8] |
| Vapor Pressure | 5.2 mmHg at 25 °C[9][10] | 184.5 Torr at 20 °C[7] |
| Dielectric Constant | 18.3 | 20.7[7] |
| Solubility in Water | 8.6 g/100 mL (20 °C)[4][13] | Miscible[7] |
| Odor | Peppermint or camphor-like[1][9] | Sharp, sweetish[1][16] |
Deciding on the Optimal Solvent
The selection between this compound and acetone should be guided by the specific requirements of the chemical transformation. The following decision-making workflow can help in this process.
Caption: A flowchart to guide the selection between this compound and acetone based on reaction parameters.
When to Choose this compound:
This compound is the superior choice for reactions that necessitate high temperatures due to its high boiling point.[1][2] Its slow evaporation rate is advantageous in processes like coatings and film formation where a level surface is required.[2] Furthermore, its excellent solvency for high-molecular-weight polymers, resins, and crude rubber makes it invaluable in the synthesis and formulation of these materials.[2][17] A significant portion of this compound production is dedicated to the synthesis of nylon precursors, highlighting its utility in industrial organic synthesis.[3][9][17]
When to Choose Acetone:
Acetone is a versatile, polar aprotic solvent suitable for a wide array of organic reactions.[18] Its low boiling point and high volatility are beneficial for reactions conducted at or near room temperature, as the solvent can be easily removed under reduced pressure.[1][8] Acetone's miscibility with water and many organic solvents makes it an excellent choice for reactions involving both polar and non-polar reagents and for cleaning laboratory glassware.[8][18] It is widely used in the pharmaceutical industry as a solvent for extraction, purification, and drug formulation.[5][8][19][20]
Experimental Protocol: A Generalized Approach
While a specific, universally applicable experimental protocol is not feasible, the following provides a generalized workflow for a reaction where either solvent could be considered, such as a nucleophilic substitution reaction.
General Nucleophilic Substitution Workflow
Caption: A step-by-step workflow for a typical nucleophilic substitution reaction.
Detailed Methodology:
-
Reagent Preparation: Accurately weigh the substrate and the nucleophile. If they are solids, they can be dissolved in a minimal amount of the chosen reaction solvent.
-
Reaction Setup: In a properly sized round-bottom flask equipped with a magnetic stirrer and a condenser, add the substrate and the bulk of the reaction solvent (either this compound or acetone).
-
Reaction: Begin stirring the solution. Add the nucleophile to the flask. If using this compound for a high-temperature reaction, gradually heat the mixture to the target temperature using a heating mantle. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding an appropriate aqueous solution (e.g., water, brine, or a mild acid/base). Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent.
-
Purification: Separate the organic layer and dry it over an anhydrous salt (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude product can then be purified by techniques such as column chromatography, crystallization, or distillation.
-
Analysis: Characterize the purified product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.
Safety Considerations
Both this compound and acetone are flammable and should be handled with care in a well-ventilated fume hood, away from ignition sources.[1][5]
-
This compound: It is considered a hazardous substance. Inhalation can cause irritation to the respiratory tract, and prolonged skin contact may lead to dermatitis.[17][21] It is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[17][21]
-
Acetone: Acetone is highly flammable with a very low flash point.[5] While generally considered to have low toxicity, it can cause skin and eye irritation.[22][23]
Conclusion
The choice between this compound and acetone as a reaction solvent is dictated by the specific conditions and goals of a chemical synthesis. Acetone's volatility and broad solvency make it a workhorse for a variety of room-temperature reactions and purification processes. This compound, with its high boiling point and ability to dissolve complex materials, is the preferred solvent for high-temperature reactions and in the formulation of polymers and coatings. A thorough understanding of their respective properties, as outlined in this guide, is essential for optimizing reaction outcomes and ensuring laboratory safety.
References
- 1. batongchemical.com [batongchemical.com]
- 2. alliancechemical.com [alliancechemical.com]
- 3. alphachem.biz [alphachem.biz]
- 4. labproinc.com [labproinc.com]
- 5. What is Acetone? Understanding Its Chemical Properties and Uses [elchemy.com]
- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 7. Acetone Solvent Properties [macro.lsu.edu]
- 8. labproinc.com [labproinc.com]
- 9. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]
- 11. producerschemical.com [producerschemical.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. gneebio.com [gneebio.com]
- 16. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. What is this compound Used For? | Vertec BioSolvents [vertecbiosolvents.com]
- 18. Acetone - Wikipedia [en.wikipedia.org]
- 19. Uses of Acetone - GeeksforGeeks [geeksforgeeks.org]
- 20. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 21. This compound Uses and Hazards [sydneysolvents.com.au]
- 22. quora.com [quora.com]
- 23. trade-chem.co.uk [trade-chem.co.uk]
A Spectroscopic Showdown: Cyclohexanone and Its Methylated Cousins
In the realm of organic chemistry, the subtle placement of a single methyl group can significantly influence a molecule's properties and reactivity. This guide offers a detailed spectroscopic comparison of cyclohexanone and its 2-, 3-, and 4-methyl derivatives, providing researchers, scientists, and drug development professionals with a comprehensive reference based on experimental data. By examining the nuances in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles, we can elucidate the structural impact of methyl substitution on the this compound ring.
At a Glance: Key Spectroscopic Differences
The addition of a methyl group to the this compound ring introduces distinct changes in the spectroscopic data, allowing for clear differentiation between the isomers.
-
Infrared (IR) Spectroscopy: The characteristic carbonyl (C=O) stretch, a strong absorption band, is present in all compounds, typically around 1710-1715 cm⁻¹. While the position of this peak does not dramatically shift between the isomers, subtle variations in the C-H stretching and bending regions can be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive differentiation. The chemical shifts and splitting patterns of the ring protons are uniquely altered by the position of the methyl group. The methyl protons themselves give rise to a characteristic doublet in the ¹H NMR spectra of the methylated derivatives. In ¹³C NMR, the chemical shifts of the carbonyl carbon and the ring carbons are influenced by the electronic effects and steric environment imposed by the methyl substituent.
-
Mass Spectrometry (MS): Under electron ionization (EI), this compound and its derivatives exhibit characteristic fragmentation patterns. The molecular ion peak is readily observed, and common fragmentation pathways for cyclic ketones lead to the formation of specific fragment ions. The position of the methyl group influences the relative abundance of these fragments.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from IR, NMR, and Mass Spectrometry analyses of this compound and its methylated derivatives.
Table 1: Key Infrared (IR) Absorption Bands
| Compound | C=O Stretch (cm⁻¹) | C-H Stretch (sp³) (cm⁻¹) |
| This compound | ~1715[1] | 2950-2850 |
| 2-Methylthis compound | ~1712 | 2960-2870 |
| 3-Methylthis compound | ~1714 | 2955-2870 |
| 4-Methylthis compound | ~1715 | 2960-2870 |
Table 2: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Methyl Protons (-CH₃) | Protons α to C=O | Other Ring Protons |
| This compound | - | ~2.3 (t) | ~1.7-1.9 (m) |
| 2-Methylthis compound | ~1.0 (d) | ~2.3-2.5 (m) | ~1.3-2.1 (m) |
| 3-Methylthis compound | ~1.0 (d) | ~2.2-2.4 (m) | ~1.2-2.1 (m) |
| 4-Methylthis compound | ~1.0 (d) | ~2.2-2.4 (m) | ~1.4-2.1 (m) |
Note: Chemical shifts are approximate and can vary with solvent and concentration. d = doublet, t = triplet, m = multiplet.
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Carbonyl Carbon (C=O) | Methyl Carbon (-CH₃) | Ring Carbons |
| This compound | ~211 | - | ~25, ~27, ~42 |
| 2-Methylthis compound | ~213 | ~15 | ~25, ~33, ~35, ~42, ~50 |
| 3-Methylthis compound | ~211 | ~22 | ~25, ~30, ~35, ~41, ~45, ~50 |
| 4-Methylthis compound | ~211 | ~21 | ~29, ~35, ~41 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Table 4: Key Mass Spectrometry Fragments (m/z) under Electron Ionization
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 98 | 83, 70, 55 (base peak), 42[2][3] |
| 2-Methylthis compound | 112 | 97, 84, 69, 56, 41 |
| 3-Methylthis compound | 112 | 97, 84, 69, 55 |
| 4-Methylthis compound | 112 | 97, 84, 69, 58 |
Experimental Workflow and Methodologies
The systematic spectroscopic analysis of these compounds follows a logical progression from sample preparation to data interpretation.
References
Cyclohexanone in Nylon Synthesis: A Performance Showdown Against Modern Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of nylon remains a cornerstone of polymer chemistry. Cyclohexanone has long been the established precursor for the production of both nylon 6 and nylon 6,6. However, with a growing emphasis on sustainability and process efficiency, a new generation of alternative feedstocks, particularly bio-based options, is emerging. This guide provides an objective comparison of the performance of this compound against these alternatives, supported by experimental data and detailed methodologies.
Executive Summary
This compound continues to be a highly efficient and well-understood feedstock for nylon synthesis, offering high yields and purity in established industrial processes. The traditional route involves the conversion of this compound to either caprolactam for nylon 6 or adipic acid for nylon 6,6. While this method is mature and optimized, it is not without its environmental drawbacks, including reliance on fossil fuels and the emission of greenhouse gases.
Bio-based alternatives, derived from renewable resources such as glucose and plant oils, present a promising pathway to more sustainable nylon production. These innovative routes aim to reduce the carbon footprint and dependence on petrochemicals. While some bio-based nylons have demonstrated comparable or even superior performance characteristics, challenges related to scalability, cost, and in some cases, overall process yield, are still being addressed.
Comparative Performance Data
The following table summarizes key performance indicators for nylon synthesis from this compound and a representative bio-based alternative. It is important to note that data for bio-based routes can vary significantly depending on the specific feedstock and conversion technology.
| Parameter | This compound Route (Nylon 6) | This compound Route (Nylon 6,6) | Bio-Based Route (Representative Example: Bio-Adipic Acid for Nylon 6,6) |
| Overall Yield | ~98% (from this compound to caprolactam)[1] | ~95% (cyclohexane to adipic acid)[2] | Varies, often lower in initial stages but improving with technology. |
| Final Polymer Purity | >99.5%[3] | >99.8% | High purity achievable, often >99.8% for monomers.[4] |
| Key Intermediate | ε-Caprolactam | Adipic Acid & Hexamethylenediamine | Bio-Adipic Acid & Bio-Hexamethylenediamine |
| Primary Feedstock | This compound (derived from benzene or cyclohexane) | Cyclohexane | Glucose, Lignocellulosic Biomass, Plant Oils[5][6] |
| Reaction Temperature | 85-100°C (Oximation), Beckmann rearrangement varies | 150-175°C (Cyclohexane Oxidation), 70°C (Nitric Acid Oxidation)[2][7] | Fermentation at lower temperatures, subsequent chemical conversions may vary. |
| Reaction Pressure | Atmospheric to moderate | 8-15 atm (Cyclohexane Oxidation), Atmospheric (Nitric Acid Oxidation)[8] | Generally lower pressure for fermentation steps. |
| Catalyst | Varies (e.g., hydroxylamine sulfate, ammoximation catalysts)[1] | Cobalt or Manganese salts, Copper/Vanadium catalysts[2][9] | Microbial strains, various chemical catalysts for conversion steps. |
| Environmental Impact | Reliance on fossil fuels, potential for ammonium sulfate byproduct. | Greenhouse gas (N2O) emissions from nitric acid oxidation.[10] | Lower carbon footprint, potential land and water use for feedstock cultivation.[11] |
Synthesis Pathways and Experimental Workflows
The synthesis of nylon is a multi-step process, with distinct pathways for the this compound-based and bio-based routes.
This compound-Based Synthesis of Nylon 6
The production of Nylon 6 from this compound involves the synthesis of the monomer ε-caprolactam, which then undergoes ring-opening polymerization.
This compound-Based Synthesis of Nylon 6,6
Nylon 6,6 is produced through the polycondensation of two monomers: adipic acid and hexamethylenediamine. This compound is a precursor to adipic acid.
References
- 1. chemcess.com [chemcess.com]
- 2. research.wur.nl [research.wur.nl]
- 3. valcogroup-valves.com [valcogroup-valves.com]
- 4. researchgate.net [researchgate.net]
- 5. innovationintextiles.com [innovationintextiles.com]
- 6. Pilot plant to produce bio-based adipic acid for renewable 'green' nylon [plastemart.com]
- 7. globallcadataaccess.org [globallcadataaccess.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Adipic Acid Route: Oxidation of Cyclohexene vs. Cyclohexane [mdpi.com]
- 11. Life cycle assessment of adipic acid production from lignin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Confirmation of Cyclohexanone: ¹H NMR, ¹³C NMR, and Alternative Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. Cyclohexanone, a common building block and intermediate, serves as an excellent model to compare the utility of various analytical techniques. This guide provides a detailed comparison of ¹H Nuclear Magnetic Resonance (NMR) and ¹³C NMR spectroscopy with alternative methods—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of this compound. We present supporting experimental data, detailed protocols, and a logical workflow for structural confirmation.
At a Glance: Comparison of Analytical Techniques for this compound
The choice of analytical technique often depends on the specific information required, sample availability, and desired throughput. The following table summarizes key performance indicators for the methods discussed.
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Proton environment, connectivity (J-coupling), stereochemistry | Carbon skeleton, number of unique carbons | Presence of functional groups | Molecular weight, elemental formula, fragmentation pattern |
| Sample Requirement | ~1-10 mg | ~5-20 mg | ~1-5 mg | <1 mg (µg to ng scale) |
| Analysis Time | Minutes to hours | Minutes to hours | Minutes | Minutes |
| Key this compound Data | Multiplets at ~2.3-2.4 ppm and ~1.7-1.9 ppm | Carbonyl at ~208-212 ppm, aliphatic carbons at ~25-42 ppm | Strong C=O stretch at ~1715 cm⁻¹ | Molecular ion at m/z 98, base peak at m/z 55 |
| Primary Advantage | Detailed structural information and connectivity | Direct observation of the carbon framework | Rapid functional group identification | High sensitivity and molecular weight determination |
| Primary Limitation | Lower sensitivity compared to MS | Low natural abundance of ¹³C, lower sensitivity | Limited structural information | Isomers can be difficult to distinguish without chromatography |
¹H and ¹³C NMR Analysis of this compound
NMR spectroscopy provides the most detailed information for the structural elucidation of organic molecules in solution.
Expected ¹H NMR Spectral Data for this compound
The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. Protons on the carbons adjacent to the carbonyl group (α-protons) are deshielded and appear at a lower field compared to the other protons.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~2.3 - 2.4 ppm | Triplet (t) | 4H | α-H (C2, C6) |
| ~1.7 - 1.9 ppm | Multiplet (m) | 6H | β,γ-H (C3, C4, C5) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR spectrometer.
Expected ¹³C NMR Spectral Data for this compound
The ¹³C NMR spectrum of this compound shows three distinct signals, corresponding to the three chemically non-equivalent carbon atoms.
| Chemical Shift (δ) | Assignment |
| ~208 - 212 ppm | C=O (C1)[1] |
| ~42 ppm | α-C (C2, C6) |
| ~27 ppm | β-C (C3, C5) |
| ~25 ppm | γ-C (C4) |
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the structural confirmation of an unknown compound, exemplified by this compound, using a combination of spectroscopic techniques.
Caption: A flowchart illustrating the complementary use of spectroscopic methods for structural confirmation.
Alternative Spectroscopic Techniques
While NMR provides comprehensive structural data, other techniques offer rapid and sensitive complementary information.
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and straightforward method to identify the presence of functional groups. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group.[2][3]
-
Characteristic Absorption: A strong, sharp peak is observed at approximately 1715 cm⁻¹ , which is characteristic of a saturated cyclic ketone.[2] The absence of significant peaks in the -OH stretching region (~3200-3600 cm⁻¹) and C=C stretching region (~1600-1680 cm⁻¹) further supports the this compound structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
-
Molecular Ion: The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 98 , corresponding to the molecular formula C₆H₁₀O.[4]
-
Key Fragmentation: The most abundant fragment ion, known as the base peak, is observed at m/z = 55 .[4][5] This corresponds to the loss of a propyl radical (C₃H₇•) via α-cleavage and subsequent rearrangement, a characteristic fragmentation pattern for cyclic ketones.[4] Other significant fragments can be observed at m/z = 70, 69, and 42.[6]
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Set the spectral width to approximately -2 to 12 ppm.
-
Use a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a standard proton-decoupled pulse program.
-
Set the spectral width to approximately 0 to 220 ppm.
-
A larger number of scans (hundreds to thousands) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a drop of neat liquid this compound onto the ATR crystal.
-
Data Acquisition:
-
Record the background spectrum of the clean ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from the solvent and any impurities.
-
-
MS Detection (Electron Ionization - EI):
-
The eluent from the GC is directed into the ion source of the mass spectrometer.
-
The sample is ionized using a standard electron energy of 70 eV.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio.
-
Acquire data in full scan mode to obtain the complete mass spectrum.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion and the major fragment ions.
-
Conclusion
For the definitive structural confirmation of this compound, ¹H and ¹³C NMR spectroscopy are indispensable, providing detailed insights into the proton and carbon frameworks. However, a comprehensive analysis is best achieved through the synergistic use of multiple techniques. IR spectroscopy offers a rapid and simple method to confirm the presence of the key carbonyl functional group, while mass spectrometry provides crucial molecular weight information and characteristic fragmentation patterns with high sensitivity. By integrating the data from these complementary techniques, researchers and drug development professionals can achieve a high level of confidence in the structural identity of their compounds.
References
Infrared spectroscopy for the identification of the carbonyl group in cyclohexanone.
For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a powerful and accessible technique for this purpose, particularly in the identification of the carbonyl (C=O) group. This guide provides a comparative analysis of the carbonyl group in cyclohexanone against other common ketones, supported by experimental data and a detailed protocol for analysis.
The carbonyl stretching vibration in an IR spectrum provides a distinct and intense absorption band, making it a reliable diagnostic tool. The precise wavenumber of this absorption is sensitive to the molecular environment of the C=O group, including factors like ring strain and electronic effects.
Comparative Analysis of Carbonyl Stretching Frequencies
The position of the C=O stretching frequency in the IR spectrum can differentiate between various types of ketones. Below is a comparison of the characteristic C=O stretching frequencies for this compound, acetone, and camphor.
| Compound | Structure | Typical C=O Stretching Frequency (cm⁻¹) | Key Structural Feature Influencing Frequency |
| This compound | A six-membered ring | ~1715[1][2] | Considered a relatively strain-free cyclic ketone, serving as a benchmark. |
| Acetone | An acyclic ketone | ~1715[2] | A simple, unstrained acyclic ketone with a similar frequency to this compound. |
| Camphor | A bridged bicyclic ketone | ~1740[3] | The rigid, bicyclic structure introduces significant ring strain, leading to a higher stretching frequency.[3][4] |
This data clearly illustrates that while simple acyclic and strain-free cyclic ketones exhibit similar carbonyl stretching frequencies, the introduction of ring strain, as seen in camphor, causes a noticeable shift to a higher wavenumber. This shift is a direct consequence of the increased s-character in the C=O bond due to the geometric constraints of the ring system.
Experimental Protocol: Identification of the Carbonyl Group in this compound via ATR-FTIR Spectroscopy
This protocol outlines the steps for acquiring an IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer. ATR is a convenient technique for liquid samples as it requires minimal sample preparation.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
This compound (liquid)
-
Dropper or pipette
-
Lint-free wipes
-
Isopropanol or ethanol for cleaning
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are powered on and have had adequate time to warm up and stabilize, as per the manufacturer's instructions.
-
Open the instrument's software.
-
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected. This spectrum measures the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
Ensure the ATR crystal surface is clean and dry. If necessary, clean it with a lint-free wipe dampened with isopropanol or ethanol and allow it to dry completely.
-
In the software, initiate the collection of a background spectrum.
-
-
Sample Application:
-
Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.
-
-
Sample Spectrum Acquisition:
-
In the software, initiate the collection of the sample spectrum.
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of this compound.
-
-
Data Analysis:
-
Cleaning:
-
After the analysis is complete, carefully clean the this compound from the ATR crystal using a lint-free wipe dampened with a suitable solvent like isopropanol or ethanol.
-
Ensure the crystal is clean and dry for the next user.
-
Logical Workflow for Carbonyl Group Identification
The following diagram illustrates the logical process of identifying the carbonyl group in this compound using its characteristic IR absorption.
Caption: Logical workflow for identifying the carbonyl group in this compound via IR spectroscopy.
References
A comparative study of different synthetic routes to cyclohexanone.
A Comparative Guide to the Synthetic Routes of Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This compound is a critical intermediate in the chemical industry, primarily utilized in the production of precursors for nylon 6 and nylon 66.[1] Its synthesis is a cornerstone of industrial organic chemistry, with several established routes, each presenting distinct advantages and disadvantages. This guide provides a comparative analysis of the three principal synthetic pathways to this compound: the oxidation of cyclohexane, the hydrogenation of phenol, and the hydration of cyclohexene followed by the dehydrogenation of cyclohexanol. We will delve into the performance metrics, supported by experimental data, and provide detailed protocols for each method.
At a Glance: Key Synthetic Routes Comparison
The selection of a synthetic route for this compound production is a multifaceted decision, balancing factors such as feedstock availability, energy consumption, catalytic efficiency, and environmental impact. The following table summarizes the key quantitative data for the primary industrial methods.
| Parameter | Cyclohexane Oxidation | Phenol Hydrogenation | Cyclohexene Hydration & Dehydrogenation |
| Starting Material | Cyclohexane | Phenol | Cyclohexene |
| Typical Catalyst | Cobalt salts (e.g., cobalt naphthenate)[2] | Palladium-based (e.g., Pd/C, Pd-HAP)[3][4] | Ruthenium-based (for benzene hydrogenation to cyclohexene); Copper-based (for dehydrogenation)[3][5] |
| Temperature | 120–200 °C[6] | 25–160 °C[3][4] | Hydration: Not specified; Dehydrogenation: High temperature[7] |
| Pressure | 0.5–15 MPa[2][6] | 0.1–2.0 MPa[3][7] | Not specified |
| Typical Conversion | Low (3-10%) to maintain selectivity[8] | High (>99%)[3][4] | High for cyclohexene hydration[1] |
| Selectivity to this compound | 80-92% (for KA oil)[6] | High (>90-99%)[4][9] | High for cyclohexanol hydration (>95%)[1] |
| Key Advantages | Low-cost feedstock (cyclohexane) | High selectivity and yield, milder conditions[4][9] | High yield, energy-saving, and pollution-free process[5] |
| Common Limitations | Harsh reaction conditions, low conversion, byproduct formation[4] | Higher cost of phenol, potential catalyst deactivation[9] | Two-step process, requires high purity cyclohexene[5] |
Synthetic Routes Overview
The choice of a synthetic pathway is dictated by a trade-off between feedstock cost, reaction efficiency, and the capital investment required for the process.
Caption: Comparative workflow of the main synthetic routes to this compound.
Cyclohexane Oxidation
The oxidation of cyclohexane is the most traditional and widely used industrial method for producing this compound, typically as a mixture with cyclohexanol known as "KA oil" (Ketone-Alcohol oil).[2] This process is favored due to the low cost of cyclohexane. However, it suffers from low conversion rates, which are intentionally kept low to maintain high selectivity and avoid the formation of byproducts.[8]
Experimental Protocol: Catalytic Oxidation of Cyclohexane
The following protocol is a generalized representation of the industrial process.
Materials:
-
Cyclohexane
-
Cobalt naphthenate (catalyst)
-
Pressurized air or oxygen
Apparatus:
-
High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Charge the autoclave with cyclohexane and the cobalt naphthenate catalyst.
-
Seal the reactor and purge it with nitrogen to remove any residual air.
-
Pressurize the reactor with air or oxygen to the desired pressure (typically 0.5-2.0 MPa).[2]
-
Heat the reactor to the reaction temperature (140-180 °C) while stirring.[2]
-
Maintain the reaction for a set period, monitoring the pressure to follow the oxygen consumption.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess gas.
-
The resulting mixture (KA oil) is then typically purified by distillation to separate this compound and cyclohexanol from unreacted cyclohexane and byproducts.
Phenol Hydrogenation
The hydrogenation of phenol offers a more direct and selective route to this compound.[9] This method can be performed in either a one-step or a two-step process.[3] The one-step process, which directly converts phenol to this compound, is more advantageous as it avoids the endothermic dehydrogenation step required in the two-step process (phenol to cyclohexanol, then to this compound).[4] Palladium-based catalysts are commonly employed and can achieve high conversion and selectivity under relatively mild conditions.[3][4]
Experimental Protocol: One-Step Hydrogenation of Phenol
This protocol is based on a liquid-phase hydrogenation process.
Materials:
-
Phenol
-
Palladium on activated carbon (Pd/C) catalyst
-
Solvent (e.g., water or an organic solvent)
-
High-purity hydrogen gas
Apparatus:
-
A stainless-steel reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Add phenol, the Pd/C catalyst, and the solvent to the reactor.
-
Seal the reactor and flush it multiple times with hydrogen to remove air.[4]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa).[4]
-
Heat the mixture to the reaction temperature (e.g., 80 °C) with stirring.[4]
-
Maintain the reaction for a specific duration (e.g., 3 hours) or until hydrogen uptake ceases.[4]
-
After the reaction, cool the reactor to room temperature and vent the excess hydrogen.
-
The catalyst is separated by filtration, and the this compound is isolated from the solvent, typically by distillation.
Cyclohexene Hydration and Dehydrogenation
A more recent and greener alternative is the Asahi Kasei process, which involves the hydration of cyclohexene to cyclohexanol, followed by the dehydrogenation of cyclohexanol to this compound.[5] This route is noted for its high yield, energy efficiency, and reduced environmental impact.[5] The initial step, the hydration of cyclohexene, is a key innovation of this process.
Experimental Protocol: Dehydrogenation of Cyclohexanol
This protocol outlines the second step of the Asahi Kasei process.
Materials:
-
Cyclohexanol
-
Copper-based catalyst
Apparatus:
-
A fixed-bed reactor system with a furnace, temperature controller, and a condenser to collect the product.
Procedure:
-
The copper-based catalyst is packed into the fixed-bed reactor.
-
The reactor is heated to a high temperature, as the dehydrogenation of cyclohexanol is an endothermic reaction.[7]
-
Cyclohexanol is vaporized and passed through the heated catalyst bed.
-
The product stream, containing this compound, unreacted cyclohexanol, and hydrogen gas, is cooled in a condenser.
-
The liquid product is collected, and this compound is purified from the mixture, typically by distillation.
Conclusion
The synthesis of this compound is a mature field with several viable industrial-scale routes. The traditional cyclohexane oxidation process remains economically attractive due to its low-cost feedstock, despite its inherent limitations in conversion and selectivity. The phenol hydrogenation route offers a more elegant and efficient chemical transformation, achieving high yields and selectivity under milder conditions, making it a cleaner alternative. The innovative Asahi Kasei process, starting from cyclohexene, represents a significant advancement in terms of sustainability and efficiency. The choice of a particular synthetic strategy will ultimately depend on a comprehensive evaluation of economic, environmental, and technological factors specific to the production context.
References
- 1. aidic.it [aidic.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Asahi Kasei Advisor Hajime Nagahara honored with Prize for Science and Technology | 2018 | News | Asahi Kasei [asahi-kasei.com]
- 6. CN1305829C - Selective oxidation process of cyclohexane to prepare this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
How does the ring strain of cyclohexanone affect its reactivity compared to other cyclic ketones?
For Researchers, Scientists, and Drug Development Professionals
The reactivity of cyclic ketones is a fundamental concept in organic chemistry with significant implications for synthetic strategies and drug design. Among these, cyclohexanone occupies a unique position. While often considered relatively strain-free, its reactivity in comparison to other cyclic ketones, such as the highly strained cyclobutanone and the slightly strained cyclopentanone, reveals the subtle yet profound influence of ring strain on chemical transformations. This guide provides an objective comparison of this compound's reactivity, supported by experimental data, detailed methodologies, and mechanistic visualizations.
Understanding Ring Strain and its Impact on Reactivity
The reactivity of cyclic ketones is largely governed by the changes in ring strain during the course of a reaction. The key principle is I-strain , or internal strain, which refers to the change in steric and electronic strain within a ring as the hybridization of a ring atom changes.
In the context of ketone reactivity, the carbonyl carbon is sp² hybridized with ideal bond angles of 120°. In many reactions, such as nucleophilic addition and reduction, this carbon transitions to an sp³ hybridized state in the tetrahedral intermediate, with ideal bond angles of 109.5°. The favorability of this transition is heavily influenced by the inherent strain of the cyclic system.
-
This compound: The chair conformation of this compound allows for bond angles that are very close to the ideal tetrahedral angle of 109.5°. Consequently, the transition from an sp² to an sp³ hybridized carbon during a reaction is energetically favorable as it relieves the minor angle and torsional strain present in the planar sp² carbonyl group. This relief of strain contributes to its enhanced reactivity in nucleophilic addition reactions compared to its open-chain counterparts.[1]
-
Cyclopentanone: In its planar conformation, the internal bond angles of cyclopentane are approximately 108°, very close to the ideal sp³ angle. However, the introduction of an sp² hybridized carbonyl carbon with its preference for 120° bond angles introduces some angle strain. More significantly, the transition to a tetrahedral intermediate upon nucleophilic attack increases torsional strain due to the eclipsing of adjacent C-H bonds. This increased strain in the transition state makes nucleophilic addition to cyclopentanone less favorable compared to this compound.[2]
-
Smaller Rings (Cyclobutanone and Cyclopropanone): These ketones exhibit significant angle strain due to the severe deviation of their bond angles from the ideal 120° of the sp² carbonyl and 109.5° of the sp³ carbons. While the relief of angle strain upon forming a tetrahedral intermediate would seem to favor reactivity, other factors such as increased torsional strain and the high ground-state energy of these molecules lead to complex reactivity patterns, often involving ring-opening reactions.
The following diagram illustrates the relationship between the change in hybridization and the resulting change in ring strain, which dictates the relative reactivity of cyclic ketones in nucleophilic addition reactions.
Caption: Change in hybridization and its effect on ring strain.
Comparative Reactivity Data
The differing effects of ring strain on the reactivity of cyclic ketones can be quantified through various experimental measurements. The following tables summarize key data for nucleophilic addition and enolate formation.
Nucleophilic Addition: Cyanohydrin Formation Equilibrium
The formation of a cyanohydrin from a ketone and hydrogen cyanide is a classic example of a reversible nucleophilic addition. The dissociation constant (K) of the cyanohydrin is a measure of the equilibrium position; a smaller K value indicates a more stable cyanohydrin and a more favorable addition reaction.
| Cyclic Ketone | Dissociation Constant (K x 10⁴) at 25°C | Reference |
| This compound | 0.76 | |
| Cyclopentanone | 3.7 | |
| Cycloheptanone | 12.1 |
Data presented in this table is for the dissociation of the cyanohydrin in an alcoholic solution.
As the data clearly shows, this compound forms the most stable cyanohydrin, indicating that the equilibrium lies furthest to the product side compared to cyclopentanone and cycloheptanone. This is consistent with the principles of I-strain, where the formation of the sp³-hybridized cyanohydrin from sp²-hybridized this compound is energetically favorable.
Enolate Formation: Keto-Enol Equilibrium
The formation of an enol or enolate is another crucial reaction of ketones, central to many carbon-carbon bond-forming reactions. The equilibrium between the keto and enol forms is also influenced by ring strain.
| Cyclic Ketone | Enol Content (%) in Aqueous Solution at 25°C | pKa of Keto Form | Reference |
| This compound | 4.1 x 10⁻⁴ | 16.7 | [3] |
| Cyclopentanone | 1.3 x 10⁻³ | 16.7 | [3] |
| Acetone | (suggested to be smaller than this compound) | 19-20 | [3] |
Interestingly, the trend for enol content is reversed compared to nucleophilic addition. Cyclopentanone has a higher enol content than this compound. This can be attributed to the fact that enolization involves the formation of an endocyclic double bond. In a five-membered ring, an endocyclic double bond is more stable than in a six-membered ring due to a reduction in angle strain. This preference for an endocyclic double bond in a five-membered ring shifts the equilibrium more towards the enol form for cyclopentanone compared to this compound.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed experimental protocols for key analytical methods are provided below.
Protocol 1: Determination of Cyanohydrin Dissociation Constants (Adapted from Prelog and Kobelt)
This method involves the synthesis of the cyanohydrin and the subsequent determination of its dissociation constant through titration.
Materials:
-
Cyclic ketone (e.g., this compound, cyclopentanone)
-
Potassium cyanide (KCN)
-
Hydrochloric acid (HCl), standardized solution
-
Silver nitrate (AgNO₃), standardized solution
-
Ethanol
-
Potassium iodide (KI) indicator
Procedure:
-
Cyanohydrin Synthesis:
-
Dissolve a known amount of the cyclic ketone in ethanol.
-
Add a stoichiometric excess of a freshly prepared solution of KCN in water.
-
Acidify the mixture slowly with a calculated amount of HCl to generate HCN in situ. The pH should be carefully controlled to be weakly acidic (around 4.5-6) to favor the formation of the cyanohydrin while minimizing the reversion to the ketone.
-
Allow the reaction mixture to stand at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
-
Determination of Unreacted Cyanide:
-
Take an aliquot of the equilibrium mixture.
-
Titrate the unreacted cyanide ions with a standardized solution of AgNO₃ using KI as an indicator. The endpoint is marked by the formation of a permanent faint turbidity of silver iodide.
-
-
Calculation of the Dissociation Constant (K):
-
From the initial concentrations of the ketone and cyanide, and the concentration of unreacted cyanide at equilibrium, the equilibrium concentrations of the ketone, cyanide, and cyanohydrin can be calculated.
-
The dissociation constant (K) is then calculated using the following equation: K = [[Ketone][HCN]] / [[Cyanohydrin]]
-
The following workflow illustrates the key steps in this experimental protocol.
Caption: Experimental workflow for determining cyanohydrin equilibrium.
Protocol 2: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful non-invasive technique to determine the relative concentrations of the keto and enol tautomers at equilibrium.
Materials:
-
Cyclic ketone (e.g., this compound, cyclopentanone)
-
Deuterated solvent (e.g., CDCl₃, D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a solution of the cyclic ketone in the chosen deuterated solvent at a known concentration. For quantitative analysis, it is crucial to ensure the sample is homogeneous.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The spectrum will show distinct signals for the protons of the keto and enol forms. For example, the vinylic proton of the enol form typically appears in a distinct region of the spectrum (around 5-6 ppm).
-
-
Data Analysis and Calculation:
-
Integrate the signals corresponding to the protons of the keto and enol forms. It is important to choose signals that are well-resolved and do not overlap with other signals.
-
The ratio of the integrals, after accounting for the number of protons giving rise to each signal, gives the molar ratio of the enol to keto forms.
-
The equilibrium constant (K_enol) is calculated as: K_enol = [[Enol]] / [[Keto]]
-
The percentage of enol content is calculated as: % Enol = ([[Enol]] / ([[Enol]] + [[Keto]])) * 100
-
The following diagram illustrates the logical flow of determining the keto-enol equilibrium using NMR.
Caption: Logical steps for NMR determination of keto-enol equilibrium.
Conclusion
The reactivity of this compound, when compared to other cyclic ketones, provides a clear illustration of the principles of ring strain. In nucleophilic addition reactions, the relief of torsional strain upon moving from an sp² to an sp³ hybridized carbonyl carbon makes this compound more reactive than cyclopentanone. Conversely, in enolization reactions, the greater stability of an endocyclic double bond in a five-membered ring favors a higher enol content for cyclopentanone. These contrasting reactivity patterns underscore the importance of considering the specific reaction mechanism when predicting the influence of ring strain. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to understand, predict, and manipulate the reactivity of these fundamental building blocks in organic synthesis and drug development.
References
Safety Operating Guide
Cyclohexanone proper disposal procedures
Proper disposal of cyclohexanone is critical for ensuring laboratory safety and environmental protection. Adherence to established protocols is essential for researchers, scientists, and drug development professionals who handle this chemical. This guide provides a comprehensive, step-by-step procedure for the safe management and disposal of this compound waste.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[1][2]
Personal Protective Equipment (PPE): When handling this compound for disposal, all personnel must wear the following minimum personal protective equipment:
-
Eye Protection: Chemical safety goggles or glasses with side shields.[3]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.[3][4]
-
Body Protection: A laboratory coat.[3]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[5][6]
Handling Precautions:
-
Keep this compound away from heat, sparks, open flames, and other ignition sources.[6][7]
-
Use only non-sparking tools and explosion-proof equipment.[7][8]
-
Ground and bond containers during material transfer to prevent static electricity buildup.[8][9]
This compound Disposal Protocol
The primary method for disposing of this compound is through a designated hazardous waste program. Never dispose of this chemical down the drain or in regular trash.[1][2][4]
Step 1: Waste Classification and Segregation Categorize all this compound-containing waste as "Hazardous Waste."[5][8] It is classified as a flammable liquid.[1] Segregate it from incompatible materials, such as strong oxidizing agents, acids, and bases.[2]
Step 2: Waste Collection and Containerization Collect all this compound waste in a dedicated, chemically compatible, and leak-proof container with a secure, tight-fitting lid.[3][5] The container must be in good condition and free of external residue.[10] Using the original chemical container is often a suitable choice.[10]
Step 3: Labeling the Waste Container Properly label the waste container to ensure safety and compliance. The label must include:
-
The full chemical name: "this compound."[3]
-
The date when waste was first added to the container.[3]
-
An indication of the approximate quantity of waste.[3]
Step 4: Storage of Chemical Waste Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[3][5] This area should be cool, dry, and away from sources of ignition.[5][9]
Step 5: Arranging for Final Disposal Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][4][6] Do not transport hazardous waste yourself.[10] Ensure all necessary paperwork, such as a waste manifest, is completed.[4]
Step 6: Handling Empty Containers Empty containers that previously held this compound must also be managed as hazardous waste.
-
Triple rinse the empty container with a suitable solvent.[10]
-
Collect the rinsate (the solvent used for rinsing) and dispose of it as hazardous waste.[5][10]
-
After proper rinsing, deface the original label and puncture the container to prevent reuse before disposing of it as regular trash, if institutional policy allows.[5][10]
Spill and Emergency Procedures
In the event of a this compound spill, immediate and appropriate action is required to mitigate risks.
-
Small Spills: Alert personnel in the area. Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[3][5][8] Do not use combustible materials like paper towels.[4] Scoop the absorbed material into a suitable container for disposal as hazardous waste.[3] Ventilate the area after cleanup is complete.[8]
-
Large Spills: Evacuate the area immediately.[3][6] Secure and control entrance to the area and contact your institution's EHS department or emergency response team.[3][4][8]
Quantitative Hazard Data
The following table summarizes key quantitative data for this compound, providing a conservative estimate of its potential hazards.
| Property | Value |
| UN Number | UN1915[2][8] |
| Hazard Class | 3 (Flammable Liquid)[2][8] |
| Packing Group | III[2] |
| Flash Point | 44 °C (111.2 °F)[9] |
| Autoignition Temp. | 420 °C (788 °F)[9] |
| Lower Explosion Limit | 1.1%[9] |
| Upper Explosion Limit | 9.4%[9] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. petrocheme.com [petrocheme.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. media.laballey.com [media.laballey.com]
- 8. nj.gov [nj.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling Cyclohexanone
Essential Safety and Handling Guide for Cyclohexanone
This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for research, scientific, and drug development professionals. Following these procedures is vital for ensuring a safe laboratory environment.
This compound is a flammable liquid and vapor that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2] It is harmful if swallowed, inhaled, or in contact with skin.[1][3][4]
Chemical and Physical Properties
Understanding the properties of this compound is the first step in safe handling.
| Property | Value |
| Molecular Formula | C₆H₁₀O[5] |
| Molar Mass | 98.15 g/mol [5] |
| Appearance | Colorless to pale yellow liquid[5][6] |
| Odor | Acetone-like or peppermint-like[5] |
| Boiling Point | 155-156 °C[5] |
| Melting Point | -31 °C to -47 °C[3][5] |
| Flash Point | 111°F (44°C)[6] |
| Vapor Density | Heavier than air[6] |
| Solubility | Slightly soluble in water; miscible with most organic solvents[5] |
Occupational Exposure Limits
Adherence to established exposure limits is mandatory to prevent overexposure.
| Organization | Exposure Limit |
| OSHA (PEL) | 50 ppm (8-hour time-weighted average)[6] |
| NIOSH (REL) | 25 ppm (10-hour time-weighted average)[6] |
| ACGIH (TLV) | 20 ppm (8-hour time-weighted average)[6] |
| ACGIH (STEL) | 50 ppm (short-term exposure limit)[6] |
Operational Plan: Handling this compound
A systematic approach to handling this compound minimizes risks. This section provides a step-by-step procedural guide.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1][3][7] Use a chemical fume hood to minimize vapor inhalation.
-
Ignition Sources: this compound is flammable.[3] Keep it away from heat, sparks, open flames, and hot surfaces.[1][8] No smoking in the handling area.[1][3][7]
-
Static Discharge: Take precautionary measures against static discharge.[1][3] Use grounded and bonded containers and receiving equipment.[6][7][8] Employ non-sparking tools.[1][6][7]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[9]
Personal Protective Equipment (PPE)
The correct selection and use of PPE is the most critical barrier between the researcher and potential exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side protection or a face shield.[2][10] Standard safety glasses are not sufficient.
-
Skin Protection:
-
Gloves: Wear suitable chemical-resistant gloves.[4][10] Materials such as Butyl rubber and Polyvinyl Alcohol are recommended.[6] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2]
-
Protective Clothing: A complete suit protecting against chemicals, a chemical-resistant apron, and antistatic boots should be worn.[2][4]
-
-
Respiratory Protection:
Handling and Storage
-
General Handling: Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe vapors or mist.[3] Wash hands thoroughly after handling.[1][7] Do not eat, drink, or smoke in the work area.[1][3][7]
-
Storage: Store in a cool, dry, well-ventilated place away from sources of ignition.[3][11] Keep containers tightly closed.[1][3][11] Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound is considered a hazardous waste.[6]
-
Containerization: Collect waste this compound and contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and tightly sealed container.[3][6]
-
Disposal Procedure: Dispose of hazardous waste through a licensed contractor.[3] Do not dispose of it with household garbage or pour it down the drain.[3] Follow all local, state, and federal regulations for hazardous waste disposal.[12]
Emergency Procedures
In the event of an emergency, immediate and correct action is critical.
Spills and Leaks
-
Immediate Actions: Evacuate the area and remove all ignition sources.[7][8] Ensure adequate ventilation.[1]
-
Containment: For small spills, absorb the liquid with an inert, non-combustible material like vermiculite, dry sand, or earth.[6][7]
-
Cleanup: Place the absorbed material into a sealed container for disposal.[6] Clean the contaminated area with plenty of water.[3]
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][7][12]
-
Skin Contact: Immediately remove all contaminated clothing.[3][6] Wash the affected skin with large amounts of soap and water.[3] Seek medical advice if irritation persists.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6][7][12] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[1][12]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[1][12]
This compound Handling Workflow
The following diagram illustrates the logical steps for safely handling this compound from preparation to disposal.
Caption: Logical workflow for safe this compound handling procedures.
References
- 1. media.laballey.com [media.laballey.com]
- 2. pallavchemicals.com [pallavchemicals.com]
- 3. Mobile [my.chemius.net]
- 4. columbuschemical.com [columbuschemical.com]
- 5. chembridgesgroup.com [chembridgesgroup.com]
- 6. nj.gov [nj.gov]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. petrocheme.com [petrocheme.com]
- 12. emerson.com [emerson.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
